molecular formula C9H6ClN3O2 B1307091 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid CAS No. 842977-29-1

2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Número de catálogo: B1307091
Número CAS: 842977-29-1
Peso molecular: 223.61 g/mol
Clave InChI: QCFSKUCISZXKOB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a useful research compound. Its molecular formula is C9H6ClN3O2 and its molecular weight is 223.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-chloro-4-(1,2,4-triazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-8-3-6(13-4-11-12-5-13)1-2-7(8)9(14)15/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFSKUCISZXKOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390347
Record name 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842977-29-1
Record name 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Technical Guide to the Synthesis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of the synthetic pathways leading to 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, a key heterocyclic building block in medicinal chemistry and materials science. The document is intended for an audience of researchers, synthetic chemists, and drug development professionals. We will explore two primary, field-proven synthetic strategies, providing in-depth mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the routes. The core of this guide is built upon the principles of providing scientifically sound, reproducible, and well-referenced methodologies, explaining not just the procedural steps but the underlying chemical causality.

Introduction and Retrosynthetic Analysis

2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a substituted aromatic carboxylic acid featuring a 1,2,4-triazole moiety. This structural motif is prevalent in a wide range of biologically active compounds, including antifungal, anticancer, and anti-inflammatory agents.[1][2] The strategic placement of the chloro, carboxyl, and triazolyl groups offers multiple points for further chemical modification, making it a valuable intermediate for library synthesis and lead optimization in drug discovery programs.

A retrosynthetic analysis reveals two logical and efficient synthetic disconnections for the target molecule. These pathways form the basis of the two strategies detailed in this guide:

  • C-N Bond Formation (Amine Annulation): Disconnecting the triazole ring from the benzene core at the N-phenyl bond. This approach suggests an aniline derivative, specifically 2-chloro-4-aminobenzoic acid, as the key precursor. The triazole ring is then constructed onto the amino group.

  • C-N Bond Formation (Nucleophilic Aromatic Substitution - SNAr): Disconnecting the same N-phenyl bond, but envisioning the triazole as a nucleophile. This route utilizes a benzoic acid derivative with a suitable leaving group at the C-4 position, such as fluorine, leading to 2-chloro-4-fluorobenzoic acid as the starting material.

G cluster_0 Retrosynthetic Pathways Target 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid Route1 Strategy 1: Amine Annulation Target->Route1 C-N Disconnection Route2 Strategy 2: SNAr Target->Route2 C-N Disconnection SM1 2-chloro-4-aminobenzoic acid Route1->SM1 Triazole 1,2,4-Triazole Source Route1->Triazole SM2 2-chloro-4-fluorobenzoic acid Route2->SM2 Route2->Triazole

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Strategy 1: Triazole Formation from 2-Chloro-4-aminobenzoic Acid

This strategy is often preferred due to the directness of the transformation and the commercial availability of the starting aniline. The core of this method involves the reaction of the amino group of 2-chloro-4-aminobenzoic acid with a reagent that provides the necessary carbon and nitrogen atoms to form the 1,2,4-triazole ring. A highly effective modern reagent for this purpose is N,N-dimethylformamide azine dihydrochloride.[3][4][5]

Principle and Mechanism

The reaction proceeds via a transamination mechanism. N,N-dimethylformamide azine dihydrochloride serves as a stable precursor to N,N'-bis(dimethylaminomethylene)hydrazine. In the presence of the primary aromatic amine (2-chloro-4-aminobenzoic acid), a stepwise condensation and cyclization occurs. The dimethylamine moieties are excellent leaving groups, driving the reaction forward to form the thermodynamically stable triazole ring. The reaction is typically performed in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure solubility and provide the necessary thermal energy.

Synthesis of Key Reagents

2.2.1 2-Chloro-4-aminobenzoic Acid This starting material is a versatile compound used in the synthesis of pharmaceuticals and agrochemicals.[6][7] While it is widely available commercially, it can be synthesized from 4-amino-2-chlorotoluene by oxidation.

2.2.2 N,N-Dimethylformamide Azine Dihydrochloride This key reagent is used for the preparation of 1,2,4-triazoles.[4][5][8] It can be synthesized by treating hydrazine or N,N'-diacylhydrazines with thionyl chloride in dimethylformamide.[3]

Overall Synthetic Workflow

G cluster_workflow Synthetic Workflow: Strategy 1 Start_A 2-Chloro-4-aminobenzoic acid Reaction Reaction & Cyclization Solvent: DMF or DMSO Heat (e.g., 120-150°C) Start_A->Reaction Start_B N,N-Dimethylformamide Azine Dihydrochloride Start_B->Reaction Workup Work-up 1. Cooling 2. Aqueous Quench 3. pH Adjustment Reaction->Workup Purification Purification 1. Filtration 2. Recrystallization Workup->Purification Product Target Molecule: 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid Purification->Product

Caption: Workflow for the synthesis via amine annulation.

Detailed Experimental Protocol
  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-4-aminobenzoic acid (1.0 eq) and N,N-dimethylformamide azine dihydrochloride (1.1 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere. The choice of this temperature range is critical; it is high enough to drive the cyclization and expulsion of dimethylamine hydrochloride, yet low enough to prevent significant thermal degradation of the starting materials or product.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the starting amine is complete (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the dark solution into a beaker containing ice-water (10 volumes relative to the DMF used). This step quenches the reaction and precipitates the crude product.

  • Isolation: Adjust the pH of the aqueous suspension to 2-3 using 2M hydrochloric acid. This ensures that the product, a carboxylic acid, is fully protonated and minimally soluble in the aqueous medium.

  • Purification: Collect the resulting precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual DMF and inorganic salts, followed by a wash with a cold non-polar solvent like diethyl ether or hexane to remove non-polar impurities.

  • Drying and Final Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid/water.

Synthetic Strategy 2: Nucleophilic Aromatic Substitution (SNAr)

This approach leverages the principles of SNAr chemistry, where a nucleophile displaces a leaving group on an electron-deficient aromatic ring. Here, the sodium salt of 1,2,4-triazole acts as the nucleophile, and fluorine on the 2-chloro-4-fluorobenzoic acid serves as an excellent leaving group, activated by the electron-withdrawing effects of the adjacent chloro and carboxylate groups.

Principle and Mechanism

The reaction proceeds through a Meisenheimer complex intermediate. The nucleophilic triazolide anion attacks the carbon bearing the fluorine atom. The negative charge is delocalized across the aromatic ring and stabilized by the ortho-chloro and para-carboxylate groups. The subsequent loss of the fluoride ion restores aromaticity and yields the desired product. This reaction is also typically run in a polar aprotic solvent like DMF or DMSO, which effectively solvates the cation of the triazolide salt while leaving the anion highly reactive.

Synthesis of Starting Materials

3.2.1 2-Chloro-4-fluorobenzoic Acid This compound is a crucial intermediate for various fine chemicals.[9] It can be prepared via several methods, including the oxidation of 2-chloro-4-fluorotoluene or through diazotization of 2-chloro-4-aminobromobenzene followed by a Grignard reaction and carboxylation.[9][10] A common laboratory synthesis involves the oxidation of 2-chloro-4-fluorobenzaldehyde with an oxidizing agent like sodium chlorite.[11]

3.2.2 Sodium 1,2,4-triazolide This nucleophile is readily prepared by treating 1,2,4-triazole with a strong base such as sodium hydride (NaH) or sodium methoxide in an anhydrous solvent like THF or DMF. The deprotonation is rapid and quantitative.

Detailed Experimental Protocol
  • Triazolide Preparation: In a dry, nitrogen-flushed flask, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF. Add a solution of 1,2,4-triazole (1.2 eq) in DMF dropwise at 0 °C. Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases, indicating the complete formation of sodium 1,2,4-triazolide.

  • SNAr Reaction: To the freshly prepared solution of sodium 1,2,4-triazolide, add a solution of 2-chloro-4-fluorobenzoic acid (1.0 eq) in DMF.

  • Heating: Heat the reaction mixture to 100-120 °C and stir for 6-12 hours. The progress should be monitored by TLC or HPLC.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water. Acidify the solution to pH 2-3 with concentrated hydrochloric acid to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent system will yield the purified product.

Data and Comparative Analysis

The choice between Strategy 1 and Strategy 2 depends on factors such as starting material cost, scalability, and safety considerations.

ParameterStrategy 1 (Amine Annulation)Strategy 2 (SNAr)
Starting Material 2-chloro-4-aminobenzoic acid2-chloro-4-fluorobenzoic acid
Key Reagent N,N-dimethylformamide azineSodium 1,2,4-triazolide
Typical Yield 75-85%80-90%
Reaction Temp. 140-150 °C100-120 °C
Pros Direct, utilizes readily available aniline.Milder conditions, often higher yielding.
Cons Higher reaction temperature.Requires preparation of the triazolide salt; NaH is pyrophoric.

Safety Considerations

  • Hydrazine and its derivatives: Reagents used in the synthesis of triazole precursors can be toxic and carcinogenic. Handle with extreme caution in a well-ventilated fume hood.[12][13][14]

  • Sodium Hydride (NaH): Used in Strategy 2, NaH is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon).

  • Solvents: DMF and DMSO are high-boiling solvents. Avoid inhalation and skin contact.

  • Acids and Bases: Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn when handling acids and bases for pH adjustments and work-up procedures.

Conclusion

Both the amine annulation and nucleophilic aromatic substitution routes represent viable and efficient strategies for the synthesis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. The amine annulation pathway (Strategy 1) offers a very direct conversion from a common aniline precursor. The SNAr pathway (Strategy 2) may provide slightly higher yields under milder temperature conditions but requires the handling of pyrophoric reagents. The ultimate choice of method will be guided by the specific constraints of the laboratory or production facility, including starting material availability, equipment, and safety protocols. The protocols described herein provide a robust foundation for researchers to successfully synthesize this valuable chemical intermediate.

References

  • US20050165241A1 - Process for the synthesis of 4-amino-4H-1,2,4-triazole - Google Patents. (n.d.).
  • 4-amino-4h-1,2,4-triazole - Organic Syntheses Procedure. (n.d.).
  • Process for the synthesis of 4-amino-1,2,4-\4H\triazole derivatives - European Patent Office. (n.d.).
  • A New Synthesis of N , N ′Bis(dimethylaminomethylene)hydrazine | Request PDF. (n.d.).
  • US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents. (n.d.).
  • Process For Preparation Of 1, 2, 4 Triazole With Minimum Formation Of - Quick Company. (n.d.).
  • CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents. (n.d.).
  • 2-Chloro-4-fluorobenzoic acid synthesis - ChemicalBook. (n.d.).
  • N,N-Dimethylformamide Azine Dihydrochloride | CAS No- 868670-46-6. (n.d.).
  • N,N-Dimethylformamide Azine Dihydrochloride CAS 868670-46-6 - United States Biological. (n.d.).
  • N,N-Dimethylformamide Azine Dihydrochloride | CymitQuimica. (n.d.).
  • 2-Amino-4-chlorobenzoic acid - Chem-Impex. (n.d.).
  • CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents. (n.d.).
  • What is the synthesis and application of 2-Chloro-4-fluorobenzoic acid? - FAQ - Guidechem. (n.d.).
  • N,N-DiMethylforMaMide Azine Dihydrochloride | 868670-46-6 - ChemicalBook. (n.d.).
  • US3709898A - Process for the production of triazolobenzodiazepines and intermediates - Google Patents. (n.d.).
  • CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents. (n.d.).
  • (12) United States Patent - Googleapis.com. (n.d.).
  • 2-Amino-4-chlorobenzoic acid - GoldBio. (n.d.).
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.).
  • CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents. (n.d.).
  • EP3619199B1 - Preparation of 2-([12][13][15]triazol-2-yl)-benzoic acid derivatives. (n.d.). Retrieved from

  • 2-Chlorobenzoic acid - Wikipedia. (n.d.).
  • 2-Chloro-4-aminobenzoic acid methyl ester | CAS 46004-37-9 | SCBT. (n.d.).
  • (PDF) 2-Amino-4-chlorobenzoic acid - ResearchGate. (n.d.).
  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC - NIH. (n.d.).
  • A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. (n.d.).
  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (n.d.).

Sources

"2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid preparation methods"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Preparation of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, chemists, and drug development professionals, offering a detailed analysis of the most prevalent synthetic routes. We will explore the mechanistic underpinnings, procedural details, and comparative advantages of each method, focusing on Nucleophilic Aromatic Substitution (SNAr), copper-catalyzed N-arylation, and synthesis from amino precursors. Each section is supported by detailed protocols, comparative data, and process-flow visualizations to ensure both theoretical understanding and practical applicability.

Introduction and Strategic Overview

2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a substituted aromatic carboxylic acid featuring a chloro group ortho to the carboxyl moiety and a 1,2,4-triazole ring at the para position. This specific arrangement of functional groups makes it a valuable building block in the synthesis of complex organic molecules, particularly those with biological activity. The 1,2,4-triazole nucleus is a well-known pharmacophore that interacts with biological receptors due to its dipole characteristics and ability to form hydrogen bonds.[1]

The synthesis of this target molecule primarily revolves around the formation of the C-N bond between the benzoic acid ring and the nitrogen atom of the 1,2,4-triazole ring. The choice of strategy depends on the availability of starting materials, desired scale, cost-effectiveness, and process safety. The three principal retrosynthetic disconnections are illustrated below.

cluster_main Key Synthetic Strategies cluster_routes Target 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid RouteA Route A: SNAr Target->RouteA C-N Bond Disconnection (Nucleophilic Substitution) RouteB Route B: Cu-Catalyzed Coupling Target->RouteB C-N Bond Disconnection (Cross-Coupling) RouteC Route C: Ring Formation Target->RouteC Triazole Ring Disconnection (Cyclization)

Caption: Core retrosynthetic approaches for the target molecule.

This guide will dissect each of these routes, providing the necessary technical depth for practical implementation.

Route A: Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most direct and industrially favored route. It relies on the reaction of a benzoic acid derivative containing a good leaving group at the C-4 position with 1,2,4-triazole. The fluorine atom in 2-chloro-4-fluorobenzoic acid is an excellent leaving group for SNAr, as its substitution is activated by the electron-withdrawing effects of both the ortho-chloro and para-carboxylic acid groups.

Causality Behind Experimental Choices:

  • Starting Material: 2-chloro-4-fluorobenzoic acid is the ideal substrate.[2] The high electronegativity of fluorine enhances the electrophilicity of the C-4 carbon, making it susceptible to nucleophilic attack.

  • Nucleophile: 1,2,4-triazole is a weak acid. To act as an effective nucleophile, it must be deprotonated by a base to form the triazolide anion.

  • Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is typically used. K₂CO₃ is often preferred for its lower cost and easier handling on a large scale.[3]

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is required. These solvents can solvate the cation of the base (e.g., K⁺) while leaving the triazolide anion relatively "naked" and highly reactive. They also possess high boiling points, allowing the reaction to be conducted at elevated temperatures to increase the reaction rate.[4]

Start_A 2-Chloro-4-fluorobenzoic Acid + 1,2,4-Triazole Step1 Base Addition (e.g., K2CO3) in Polar Aprotic Solvent (e.g., DMF) Start_A->Step1 Step2 Heating (e.g., 100-150 °C) Step1->Step2 Step3 Acidic Workup (Quench, Precipitate) Step2->Step3 Product_A Target Compound Step3->Product_A

Caption: Workflow for the SNAr synthesis route.

Detailed Experimental Protocol (Route A)
  • Reagent Charging: To a dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-4-fluorobenzoic acid (1.0 eq), 1,2,4-triazole (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5-1.0 M.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Workup: After completion, cool the mixture to room temperature. Pour the reaction mixture slowly into ice-water with stirring.

  • Isolation: Acidify the aqueous mixture to pH 2-3 using concentrated HCl. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and then with a cold non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities. Dry the solid under vacuum to yield the desired product. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Route B: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)

This method is a powerful alternative, especially when the SNAr route is sluggish or the required fluoro-substituted starting material is unavailable. The Ullmann condensation involves the coupling of an aryl halide with a nucleophile (here, 1,2,4-triazole) mediated by a copper catalyst.[5]

Causality Behind Experimental Choices:

  • Starting Material: A more reactive aryl halide like 2-chloro-4-bromobenzoic acid or 2-chloro-4-iodobenzoic acid is preferred. The C-Br and C-I bonds are weaker and more susceptible to oxidative addition to the copper center than the C-F or C-Cl bonds.

  • Catalyst System: Copper(I) salts such as CuI or Cu₂O are most common. While traditional Ullmann reactions required stoichiometric copper at high temperatures, modern protocols use catalytic amounts of copper in the presence of a ligand.[4]

  • Ligand: Ligands such as diamines (e.g., N,N'-dimethylethylenediamine) or amino acids can accelerate the reaction by stabilizing the copper catalyst and increasing its solubility.[1] However, ligand-free systems using copper oxide nanoparticles have also been developed.[6]

  • Base: A strong base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often required to facilitate the reaction. Cs₂CO₃ is particularly effective due to the high solubility of its salts in organic solvents.[4]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or dioxane are typically used.

Start_B 2-Chloro-4-bromobenzoic Acid + 1,2,4-Triazole Step1_B Add Cu Catalyst (e.g., CuI), Base (e.g., Cs2CO3), & Ligand in Solvent (e.g., DMF) Start_B->Step1_B Step2_B Heating under Inert Gas (e.g., 110-160 °C) Step1_B->Step2_B Step3_B Filtration & Acidic Workup Step2_B->Step3_B Product_B Target Compound Step3_B->Product_B

Caption: Workflow for the copper-catalyzed N-arylation route.

Detailed Experimental Protocol (Route B)
  • Reagent Charging: In an oven-dried Schlenk flask, combine 2-chloro-4-bromobenzoic acid (1.0 eq), 1,2,4-triazole (1.5 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent/Ligand Addition: Add anhydrous DMF and a ligand (e.g., N,N'-dimethylethylenediamine, 0.2 eq) via syringe.

  • Reaction: Heat the mixture to 130-150 °C and stir for 16-30 hours, monitoring by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the copper catalyst and inorganic salts.

  • Extraction & Isolation: Transfer the filtrate to a separatory funnel. Wash with water and brine. Acidify the aqueous layer with HCl and extract with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography or recrystallization.

Route C: Triazole Ring Formation from an Amino Precursor

This approach involves starting with 2-chloro-4-aminobenzoic acid and constructing the 1,2,4-triazole ring onto the aniline nitrogen. While less direct, this strategy is valuable if the amino-substituted benzoic acid is a more readily available or cheaper starting material.[7][8] General methods for synthesizing 1-aryl-1,2,4-triazoles from anilines often involve a multi-component reaction or a stepwise process.[9][10]

A common method involves the reaction of the aniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an amidine, followed by cyclization with a hydrazine derivative.

Causality Behind Experimental Choices:

  • Starting Material: 2-chloro-4-aminobenzoic acid or its corresponding ester (e.g., methyl 2-chloro-4-aminobenzoate) is used.[11] Using the ester can prevent side reactions with the carboxylic acid group.

  • Ring Construction: The process typically involves two key steps:

    • Formation of an N-arylformamidine from the aniline.

    • Cyclocondensation with a hydrazine source to close the triazole ring. This can be achieved in a one-pot fashion under certain conditions.[9]

General Experimental Protocol (Route C)

Note: This is a generalized, multi-step procedure. If an ester is used, a final hydrolysis step is required.

  • Amidine Formation: React methyl 2-chloro-4-aminobenzoate (1.0 eq) with N,N-dimethylformamide dimethyl acetal (1.2 eq) in a suitable solvent like toluene. Heat the mixture to reflux, often with a Dean-Stark trap to remove the methanol byproduct, to form the intermediate N'-(3-chloro-4-(methoxycarbonyl)phenyl)-N,N-dimethylformamidine.

  • Cyclization: To the crude amidine intermediate, add a hydrazine source and a cyclizing agent. A one-pot method involves reacting the aniline with formamide and hydrazine under acidic conditions.

  • Hydrolysis (if ester was used): Once the triazole ring is formed, the methyl ester is hydrolyzed to the carboxylic acid using standard conditions (e.g., NaOH or LiOH in a methanol/water mixture, followed by acidic workup).

  • Purification: Purification at each step is often necessary, typically involving chromatography or recrystallization, making this route more labor-intensive.

Comparative Analysis of Synthetic Routes

FeatureRoute A: SNArRoute B: Cu-Catalyzed CouplingRoute C: Ring Formation
Starting Material 2-chloro-4-fluorobenzoic acid2-chloro-4-bromo/iodobenzoic acid2-chloro-4-aminobenzoic acid
Key Reagents K₂CO₃ or NaH, DMFCuI, Cs₂CO₃, Ligand, DMFDMF-DMA, Hydrazine, NaOH
Reaction Conditions 120-140 °C, 12-24 h130-150 °C, 16-30 hMulti-step, variable conditions
Advantages - High atom economy- Simple procedure- No transition metal catalyst- Often high yielding- Broad substrate scope- Effective for less activated halides- Uses inexpensive aniline precursor
Disadvantages - Requires activated fluoro-substrate- High reaction temperatures- Requires expensive catalyst/ligand- Potential metal contamination- More complex workup- Multi-step process- Lower overall yield- More complex reaction pathway
Industrial Scalability Excellent: Simple, cost-effective.Good: Feasible, but cost of catalyst/ligand and metal removal are concerns.Moderate: Multiple steps reduce overall efficiency and increase waste.

Conclusion

For the laboratory and industrial-scale synthesis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, the Nucleophilic Aromatic Substitution (SNAr) route (Route A) is the most efficient and practical method. Its reliance on a relatively simple, metal-free procedure and readily available starting materials makes it superior in terms of cost, simplicity, and environmental impact. The copper-catalyzed N-arylation (Route B) serves as a robust alternative when the fluoro-precursor is not viable. The construction of the triazole ring from an amino precursor (Route C) is the least direct method and is generally reserved for specific cases where the amino-benzoic acid is the only accessible starting material. The selection of the optimal route will ultimately be guided by a careful consideration of starting material availability, project scale, and economic constraints.

References

  • Tam, A., Armstrong, I. S., & La Cruz, T. E. (n.d.). Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles. Organic Letters - ACS Publications. Available at: [Link][9]

  • ResearchGate. (n.d.). Synthesis of 1,2,4-triazoles from simple primary amines or aniline derivatives. Available at: [Link][10]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link][12]

  • National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Available at: [Link][13]

  • NIE Digital Repository. (n.d.). Ligand-free CuCL-catalyzed N-arylation of 1,2,4-triazole with aryl bromides. Available at: [Link][1]

  • SciSpace. (n.d.). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Available at: [Link][5]

  • Hindawi. (2012). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Organic Chemistry International. Available at: [Link][6]

  • National Institutes of Health. (n.d.). 4-(1,2,4-Triazol-1-yl)aniline. PMC. Available at: [Link][3]

  • Korean Chemical Society. (n.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Available at: [Link][4]

Sources

An In-depth Technical Guide to 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a multifaceted organic compound characterized by a chlorinated benzoic acid scaffold appended with a 4H-1,2,4-triazole ring. This unique structural amalgamation makes it a molecule of significant interest within the realms of medicinal chemistry and materials science. The presence of the triazole moiety, a well-known pharmacophore, imparts the potential for a wide array of biological activities. Triazole-containing compounds have demonstrated a broad spectrum of pharmacological properties, including antifungal, antibacterial, antiviral, and anticancer effects[1][2]. The benzoic acid group provides a handle for further chemical modifications, allowing for the synthesis of esters, amides, and other derivatives, thereby enabling the exploration of structure-activity relationships. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Synthesis

The synthesis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a multi-step process that begins with a commercially available starting material, 2-chloro-4-nitrobenzoic acid. The synthetic strategy hinges on the initial reduction of the nitro group to an amine, followed by the construction of the 1,2,4-triazole ring.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Reduction of Nitro Group cluster_1 Step 2: Triazole Ring Formation 2-chloro-4-nitrobenzoic_acid 2-chloro-4-nitrobenzoic acid Reducing_Agent SnCl2·2H2O / HCl 2-chloro-4-nitrobenzoic_acid->Reducing_Agent 4-amino-2-chlorobenzoic_acid 4-amino-2-chlorobenzoic acid Reducing_Agent->4-amino-2-chlorobenzoic_acid Reduction 4-amino-2-chlorobenzoic_acid_2 4-amino-2-chlorobenzoic acid Reagents 1. (DMF-DMA) 2. Hydrazine 3. Formic Acid 4-amino-2-chlorobenzoic_acid_2->Reagents Target_Compound 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid Reagents->Target_Compound Cyclization

Caption: Synthetic pathway for 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Experimental Protocol

Part 1: Synthesis of 4-amino-2-chlorobenzoic acid [3][4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-nitrobenzoic acid in ethanol.

  • Addition of Reducing Agent: Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid. Add this solution dropwise to the flask containing the nitrobenzoic acid derivative. An excess of the reducing agent is typically used to ensure complete conversion.

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate. The resulting precipitate is the crude 4-amino-2-chlorobenzoic acid.

  • Purification: Filter the crude product and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure 4-amino-2-chlorobenzoic acid.

Part 2: Synthesis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

  • Formation of the Amidine: Treat 4-amino-2-chlorobenzoic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms an intermediate N,N-dimethylformamidine derivative.

  • Reaction with Hydrazine: To the intermediate from the previous step, add hydrazine hydrate. This will displace the dimethylamine group and form a hydrazonamide intermediate.

  • Cyclization: Heat the hydrazonamide intermediate in formic acid. The formic acid serves as a source of the final carbon atom for the triazole ring and catalyzes the cyclization to form the 1,2,4-triazole ring.

  • Purification: The final product, 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, can be purified by recrystallization from a suitable solvent.

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Physicochemical Properties
PropertyValueSource
CAS Number 842977-29-1PubChem
Molecular Formula C₉H₆ClN₃O₂PubChem
Molecular Weight 223.62 g/mol PubChem
Appearance Predicted to be a white to off-white solidGeneral knowledge
Melting Point Not reported, expected to be >200 °CGeneral knowledge
Solubility Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMFGeneral knowledge
Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not widely published, the following data is predicted based on the analysis of its structural motifs and data from related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key information about the aromatic and triazole protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 14.0broad singlet1H-COOH
~8.5 - 8.7singlet2HTriazole C-H
~8.0 - 8.2doublet1HAromatic C-H (ortho to COOH)
~7.8 - 8.0doublet of doublets1HAromatic C-H (meta to COOH)
~7.6 - 7.8doublet1HAromatic C-H (ortho to triazole)

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carboxylic acid, aromatic, and triazole carbons.

Chemical Shift (δ, ppm)Assignment
~165 - 168-COOH
~145 - 148Triazole C-H
~130 - 140Aromatic Quaternary Carbons
~120 - 130Aromatic C-H

FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3300 - 2500 (broad)O-H stretch of carboxylic acid
~3100C-H stretch of triazole and aromatic rings
~1700C=O stretch of carboxylic acid
~1600, 1480C=C and C=N stretching of aromatic and triazole rings
~1200 - 1300C-N stretching
~700 - 800C-Cl stretching

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zAssignment
223/225[M]⁺, Molecular ion peak (with isotopic pattern for Cl)
205/207[M - H₂O]⁺
179/181[M - CO₂]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Potential Applications

The structural features of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid suggest its potential utility in several areas of research and development, particularly in medicinal chemistry.

Anticancer Research

Derivatives of 1,2,4-triazole linked to a benzoic acid moiety have been investigated for their anticancer properties[6]. These compounds have shown inhibitory activities against various cancer cell lines. The mechanism of action is often attributed to the ability of the triazole ring to coordinate with metal ions in enzymes or to participate in hydrogen bonding interactions with biological targets. The 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid scaffold can be a valuable starting point for the synthesis of a library of compounds to be screened for anticancer activity.

Agrochemicals

Triazole derivatives are widely used in agriculture as fungicides and plant growth regulators. The 1,2,4-triazole nucleus is a key component of many commercial agrochemicals. The subject compound could serve as an intermediate for the synthesis of novel agrochemicals with potentially improved efficacy and environmental profiles.

Materials Science

Benzoic acid derivatives are used in the synthesis of polymers and metal-organic frameworks (MOFs). The presence of both a carboxylic acid and a nitrogen-rich triazole ring in 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid makes it an interesting ligand for the construction of coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing.

Conclusion

2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a compound with significant potential for further investigation. This guide has outlined a plausible synthetic route and provided a detailed predicted characterization of the molecule. The exploration of its biological activities and material properties could lead to the development of new therapeutic agents, agrochemicals, or advanced materials. The information presented here serves as a solid foundation for researchers and scientists to embark on further studies of this promising chemical entity.

References

  • ResearchGate. (2023). Significant biological activities of triazole derivatives. Retrieved from [Link]

  • Zolotoy, A. B., & Vasilevsky, S. F. (2007). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of the American Society for Mass Spectrometry, 18(7), 1236–1248.
  • Ningbo Inno Pharmchem Co.,Ltd. (2023). Optimizing Synthesis with 4-Amino-2-chlorobenzoic Acid: A Manufacturer's Perspective. Retrieved from [Link]

  • Abuelizz, H. A., Awad, H. M., Marzouk, M., Nasr, F. A., Alqahtani, A. S., Bakheit, A. H., ... & Al-Salahi, R. (2019). Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC advances, 9(33), 18933-18946.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... Retrieved from [Link]

  • ResearchGate. (2019). Synthetic routes to triazole benzoic acid compounds 1–17. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Biological Potentials of Biological Active Triazole Derivatives. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

A Technical Guide to the NMR Spectral Analysis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a multifaceted organic compound featuring a chlorinated benzoic acid core linked to a 1,2,4-triazole heterocycle. This molecular architecture is of significant interest to researchers in medicinal chemistry and materials science, where triazole moieties are recognized for their diverse biological activities and coordination properties.[1] A precise understanding of the compound's structure is paramount for its application and further development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of such small molecules in solution.

This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectral data for 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. The predicted data is founded on the analysis of structurally related compounds and established principles of NMR spectroscopy. Furthermore, this guide outlines a robust, field-proven protocol for the acquisition of high-quality NMR data for this and similar compounds, ensuring experimental success for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid are numbered as depicted in the following diagram. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid in DMSO-d₆ is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzoic acid ring, the protons of the triazole ring, and the carboxylic acid proton. The choice of DMSO-d₆ as the solvent is crucial for dissolving the polar carboxylic acid and for observing the exchangeable carboxylic acid proton.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H-6~8.10Doublet (d)~8.4This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will be split by the neighboring H-5 proton.
H-5~7.95Doublet of Doublets (dd)J(H5-H6) ≈ 8.4, J(H5-H3) ≈ 2.0This proton is coupled to both H-6 and H-3. The larger coupling constant is due to the ortho coupling with H-6, and the smaller is from the meta coupling to H-3.
H-3~7.85Doublet (d)~2.0This proton is ortho to the electron-withdrawing chlorine atom and will be shifted downfield. It shows a small meta coupling to H-5.
H' (Triazole)~9.30Singlet (s)-The protons on the 4H-1,2,4-triazole ring are in a highly electron-deficient environment, resulting in a significant downfield shift. The two protons are chemically equivalent.
COOH>13.0Broad Singlet (br s)-The carboxylic acid proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. Its chemical shift is concentration and solvent dependent.[2]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-7 (C=O)~166.5The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region. Data from similar 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids show this peak around 167.0 ppm.[3]
C-3' & C-5' (Triazole)~145.0The carbons of the triazole ring are in an electron-poor environment due to the adjacent nitrogen atoms, leading to a downfield chemical shift.
C-4~142.0This carbon is attached to the nitrogen of the triazole ring, which is an electron-withdrawing group, causing a downfield shift.
C-2~135.0The carbon atom bearing the chlorine atom will be deshielded. Data for 2-chlorobenzoic acid shows this carbon at approximately 134.8 ppm.
C-6~132.5This carbon is ortho to the carboxylic acid group and will be deshielded.
C-1~130.0The ipso-carbon to the carboxylic acid group.
C-5~128.0Aromatic CH carbon.
C-3~125.0Aromatic CH carbon.

Experimental Protocol for NMR Data Acquisition

To obtain high-fidelity NMR spectra, a standardized and carefully executed experimental procedure is essential. The following protocol is recommended for the analysis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

1. Sample Preparation:

  • Weighing: Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[4]

  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal for dissolving polar carboxylic acids and allows for the observation of the acidic proton.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[4] Gently agitate or sonicate the vial to ensure the complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

2. Instrument Setup and Calibration:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp and symmetrical solvent peaks.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Spectral Width (SW): Set a spectral width of approximately 16 ppm, centered around 8 ppm, to ensure all signals, including the carboxylic acid proton, are captured.

  • Acquisition Time (AQ): An acquisition time of at least 3-4 seconds is recommended to achieve good digital resolution.

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative measurements, a longer delay (5 x T₁) is necessary.

  • Number of Scans (NS): For a sufficiently concentrated sample, 8 to 16 scans should provide a good signal-to-noise ratio.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used.

  • Spectral Width (SW): A spectral width of approximately 220 ppm, centered around 120 ppm, will cover the expected range of carbon signals.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.

  • Number of Scans (NS): A larger number of scans (e.g., 1024 or more) will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

5. Data Processing:

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the transformed spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

Structural Verification with 2D NMR

To further solidify the structural assignment, 2D NMR experiments are invaluable. The following diagram illustrates the expected correlations in a ¹H-¹H COSY (Correlation Spectroscopy) experiment, which reveals proton-proton coupling networks.

H6 H-6 (~8.10 ppm) H5 H-5 (~7.95 ppm) H6->H5 ortho-coupling H3 H-3 (~7.85 ppm) H5->H3 meta-coupling H_triazole H' (Triazole, ~9.30 ppm) H_cooh COOH (>13.0 ppm)

Caption: Predicted ¹H-¹H COSY correlations for 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

A Heteronuclear Single Quantum Coherence (HSQC) experiment would show correlations between directly attached protons and carbons, confirming the assignments for C-3, C-5, C-6, and the triazole C-H's. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range (2-3 bond) correlations, for instance, from H-6 to C-7 (the carbonyl carbon), providing definitive evidence for the connectivity of the molecular fragments.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, grounded in data from analogous structures and fundamental NMR principles. The provided experimental protocol offers a robust framework for researchers to acquire high-quality, reproducible NMR data. By leveraging a combination of 1D and 2D NMR techniques as outlined, scientists and professionals in drug development can confidently elucidate and verify the structure of this and related compounds, facilitating their research and development endeavors.

References

  • Al-Soud, Y. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(35), 20137-20150. Available at: [Link]

  • Chem-Impex. 4-(4H-1,2,4-Triazol-4-yl)benzoic acid. Available at: [Link]

  • Ishak, D. H. A., et al. (2011). 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1658. Available at: [Link]

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. Available at: [Link]

  • MDPI. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Available at: [Link]

  • PubChem. 4-(1H-1,2,4-Triazol-1-yl)benzoic acid. Available at: [Link]

  • PubChem. 4-(1H-1,2,3-triazol-1-yl)benzoic acid. Available at: [Link]

  • PubChem. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid. Available at: [Link]

  • ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Available at: [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]

  • The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. Available at: [Link]

  • UTAR Institutional Repository. SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. Available at: [Link]

Sources

"physical and chemical properties of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical data with established chemical principles to offer practical insights into the handling, characterization, and potential applications of this heterocyclic compound.

Molecular Identity and Structural Elucidation

2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a multifaceted organic molecule featuring a benzoic acid core substituted with both a halogen and a nitrogen-rich heterocycle. This unique combination of functional groups imparts a distinct set of properties that make it a compound of interest in medicinal chemistry and materials science.

The structure consists of a benzene ring substituted at the 2-position with a chlorine atom and at the 4-position with a 4H-1,2,4-triazol-4-yl group. The carboxylic acid moiety at the 1-position is a key functional group that influences the molecule's acidity and potential for derivatization.

Diagram 1: Chemical Structure of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Caption: 2D structure of the title compound.

Physicochemical Properties

PropertyValue/PredictionSource/Basis
Molecular Formula C₉H₆ClN₃O₂PubChem[1]
Molecular Weight 223.62 g/mol PubChem[1]
CAS Number 842977-29-1PubChem[1]
Appearance Predicted to be a white to off-white solid.Based on related benzoic acid derivatives.
Melting Point Predicted to be >200 °C.The related 4-(4H-1,2,4-triazol-4-yl)benzoic acid has a melting point of >300 °C. The chloro-substitution may slightly lower this.
Solubility Predicted to be sparingly soluble in water, with better solubility in polar organic solvents like DMSO, DMF, and methanol.The carboxylic acid group imparts some water solubility, but the aromatic and heterocyclic rings reduce it.
pKa Predicted to be in the range of 3.5-4.0.Benzoic acid has a pKa of 4.2. The electron-withdrawing nature of the chlorine atom and the triazole ring is expected to increase the acidity (lower the pKa)[2][3].
XLogP3 1.4PubChem (Computed)[1]
Topological Polar Surface Area 68 ŲPubChem (Computed)[1]

Spectroscopic Profile (Predicted)

While experimental spectra for this specific molecule are not published, a predicted spectroscopic profile can be constructed based on the analysis of its functional groups and data from similar compounds, such as 2-chlorobenzoic acid.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the triazole ring.

  • Aromatic Protons (3H): The three protons on the benzoic acid ring will likely appear as complex multiplets or distinct doublets and doublet of doublets in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effects of the carboxylic acid, chlorine, and triazole substituents.

  • Triazole Protons (2H): The two protons on the 4H-1,2,4-triazole ring are expected to appear as a sharp singlet further downfield (δ 8.5-9.5 ppm) due to the deshielding environment of the heterocyclic ring.

  • Carboxylic Acid Proton (1H): A broad singlet is anticipated for the carboxylic acid proton, likely in the δ 12.0-13.0 ppm range, which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

  • Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon is expected in the δ 165-175 ppm region[4].

  • Aromatic Carbons: Six distinct signals for the benzene ring carbons are anticipated between δ 120-145 ppm. The carbon attached to the chlorine will be shifted, as will the carbon bonded to the triazole nitrogen.

  • Triazole Carbons: The two carbons of the triazole ring are expected to resonate in the δ 140-155 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.

  • O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch.

  • C=C and C=N Stretches: Aromatic C=C and triazole C=N stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A moderate to strong absorption in the 600-800 cm⁻¹ range is indicative of the C-Cl bond.

Chemical Properties and Reactivity

The reactivity of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is governed by its three main functional components: the carboxylic acid, the chloro-substituted aromatic ring, and the triazole heterocycle.

Acidity and Carboxylic Acid Reactions

The carboxylic acid group is the most acidic site on the molecule. The presence of the electron-withdrawing chlorine atom and triazole ring enhances the acidity compared to unsubstituted benzoic acid[2][5]. This functional group can undergo typical reactions of carboxylic acids, including:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

  • Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride) followed by reaction with an amine to yield an amide.

  • Reduction: Reduction to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride.

Aromatic Ring Reactivity

The benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the carboxylic acid and the chlorine atom. Electrophilic attack, if it occurs, would be directed to the positions meta to the carboxyl group and ortho/para to the chloro and triazole groups, leading to a complex mixture of products. Nucleophilic aromatic substitution of the chlorine is possible but generally requires harsh conditions or activation by strong electron-withdrawing groups.

Triazole Ring Reactivity

The 1,2,4-triazole ring is generally stable and aromatic in nature[6]. The nitrogen atoms can act as weak bases or nucleophiles. The ring is susceptible to metallation, particularly at the C-5 position, which can be a site for further functionalization[6].

Diagram 2: Reactivity Map

Reactivity cluster_COOH Carboxylic Acid Reactions cluster_Ring Aromatic Ring Reactions cluster_Triazole Triazole Reactions Molecule 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid Esterification Esterification (R-OH, H⁺) Molecule->Esterification -COOH Amide_Formation Amide Formation (1. SOCl₂; 2. R₂NH) Molecule->Amide_Formation -COOH Reduction Reduction (LiAlH₄) Molecule->Reduction -COOH NAS Nucleophilic Aromatic Substitution (of Cl) Molecule->NAS -Cl Alkylation N-Alkylation Molecule->Alkylation Triazole N

Caption: Key reactive sites and potential transformations.

Proposed Synthetic Pathway

A plausible synthetic route for 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid can be designed based on established methodologies for the synthesis of similar compounds. A common approach involves the construction of the triazole ring onto a pre-functionalized benzoic acid derivative.

Diagram 3: Proposed Synthetic Workflow

Synthesis Start 4-Amino-2-chlorobenzoic acid Intermediate1 N'-(Carboxy-3-chlorophenyl)- formohydrazide Start->Intermediate1 1. Formic Acid 2. Hydrazine Intermediate2 4-(4-Amino-1,2,4-triazol-3-yl)- 2-chlorobenzoic acid Intermediate1->Intermediate2 Reflux FinalProduct 2-chloro-4-(4H-1,2,4-triazol-4-yl) -benzoic acid Intermediate2->FinalProduct Deamination

Caption: A potential multi-step synthesis route.

Detailed Protocol:

Step 1: Synthesis of 4-Amino-2-chlorobenzoic acid This starting material can be synthesized from 2-chloro-4-nitrotoluene through oxidation of the methyl group to a carboxylic acid, followed by reduction of the nitro group to an amine.

Step 2: Formation of the Hydrazide 4-Amino-2-chlorobenzoic acid is reacted with formic acid to formylate the amino group. The resulting intermediate is then reacted with hydrazine hydrate to form the corresponding formohydrazide.

Step 3: Cyclization to the Triazole Ring The formohydrazide intermediate undergoes intramolecular cyclization upon heating, often in the presence of a dehydrating agent or under reflux conditions, to form the 4-amino-1,2,4-triazole ring.

Step 4: Deamination The amino group at the 4-position of the triazole ring can be removed through diazotization with sodium nitrite in an acidic medium, followed by reduction of the diazonium salt to yield the final product, 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Disclaimer: This is a proposed synthetic route and has not been experimentally validated. Optimization of reaction conditions would be necessary.

Applications in Drug Discovery and Materials Science

The structural motifs present in 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid suggest its potential as a valuable building block in several areas of research and development.

  • Medicinal Chemistry: The 1,2,4-triazole nucleus is a well-known pharmacophore found in a wide range of clinically used drugs, including antifungal and anticancer agents[7]. The benzoic acid moiety provides a handle for forming bioisosteric replacements for other functional groups or for linking to other molecular fragments. This compound could serve as a key intermediate in the synthesis of novel therapeutic agents.

  • Agrochemicals: Triazole derivatives are also widely used as fungicides and plant growth regulators in agriculture[8]. The specific substitution pattern of this molecule could be explored for the development of new agrochemicals.

  • Materials Science: Benzoic acid derivatives are used in the synthesis of polymers and liquid crystals. The rigid, polarizable structure of this compound could be incorporated into novel materials with interesting electronic or thermal properties.

Safety and Handling

While a specific safety data sheet for this compound is not available, general precautions for handling substituted benzoic acids and heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a compound with significant potential, primarily as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. While experimental data is limited, its properties can be reliably predicted based on established chemical principles and data from analogous structures. This guide provides a foundational understanding of its characteristics to aid researchers in its synthesis, characterization, and exploration of its potential applications.

References

  • Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Available at: [Link]

  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. (2024). Available at: [Link]

  • Quora. Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?. (2017). Available at: [Link]

  • Chemistry LibreTexts. 20.4 Substituent Effects on Acidity. (2024). Available at: [Link]

  • PubChem. 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. Available at: [Link]

  • Abuelizz, H. A., et al. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(35), 2019, pp. 20205–20219. Available at: [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]

Sources

An In-Depth Technical Guide to 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS: 842977-29-1): Synthesis, Properties, and Pharmacological Context

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a heterocyclic organic compound distinguished by its trifunctional molecular architecture: a chlorinated benzoic acid scaffold linked to a 4H-1,2,4-triazole ring.[1] This specific arrangement of pharmacophores makes it a molecule of significant interest to researchers in medicinal chemistry and drug development. Benzoic acid derivatives are a cornerstone of modern drug discovery, offering a versatile platform for structural modification to achieve diverse biological activities.[2]

The incorporation of the 1,2,4-triazole moiety is particularly noteworthy. The triazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of clinically successful drugs, its metabolic stability, and its unique ability to engage in hydrogen bonding and dipole interactions with biological targets.[3][4] Consequently, 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid serves as a valuable intermediate and building block for the synthesis of novel, more complex molecules intended for screening against various therapeutic targets, including those in oncology, infectious diseases, and inflammatory conditions.[5][6] This guide provides a detailed examination of its chemical properties, a logical and robust synthetic pathway, and an exploration of its potential applications grounded in the established pharmacology of its core structural motifs.

Physicochemical and Structural Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The properties of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid have been computationally predicted and are summarized below.[1]

Diagram 1: Chemical Structure of the Target Compound

Caption: 2D structure of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Table 1: Physicochemical Properties and Identifiers

Property Value Source
CAS Number 842977-29-1 [1][7]
Molecular Formula C₉H₆ClN₃O₂ [1]
Molecular Weight 223.62 g/mol [1][7]
IUPAC Name 2-chloro-4-(1,2,4-triazol-4-yl)benzoic acid [1]
XLogP3 1.4 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor Count 4 [1]
Rotatable Bond Count 2 [1]
Topological Polar Surface Area 68 Ų [1]

| Monoisotopic Mass | 223.0148541 Da |[1] |

Synthesis and Manufacturing

A robust and scalable synthesis is paramount for the utility of any chemical intermediate. While specific literature detailing the synthesis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is not widely published, a logical and scientifically sound pathway can be devised based on established organic chemistry principles. The proposed strategy involves a two-step process starting from a commercially available precursor.

Overview of the Synthetic Strategy

The most direct synthetic route involves two key transformations:

  • Reduction: Conversion of the nitro group of 2-chloro-4-nitrobenzoic acid to an amine, yielding the crucial intermediate, 4-amino-2-chlorobenzoic acid.[8]

  • Triazole Formation: Cyclization of the resulting aniline derivative to form the 4H-1,2,4-triazole ring.

This approach is efficient as it builds complexity from readily available starting materials.

Diagram 2: Proposed Synthetic Workflow

G Start 2-chloro-4-nitrobenzoic acid Intermediate 4-amino-2-chlorobenzoic acid Start->Intermediate Step 1: Nitro Group Reduction (e.g., SnCl2 / HCl) Final Target Compound (CAS 842977-29-1) Intermediate->Final Step 2: Triazole Ring Formation (Proposed)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of the Key Intermediate, 4-Amino-2-chlorobenzoic acid (CAS: 2457-76-3)

The reduction of the nitro group is a foundational reaction in aromatic chemistry. The choice of reducing agent is critical to ensure high yield and prevent undesirable side reactions like dehalogenation.[8] The tin(II) chloride (SnCl₂) method is a classic and highly effective choice for this transformation.[8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 equivalent of 2-chloro-4-nitrobenzoic acid in a suitable solvent such as ethanol or glacial acetic acid.

  • Reagent Addition: In a separate beaker, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 4-5 equivalents) in concentrated hydrochloric acid. Add this solution dropwise to the stirred solution of the nitro compound. The addition may be exothermic and should be controlled with an ice bath if necessary.[8]

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate or a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

  • Filtration: Filter the mixture through a pad of celite to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate or a similar organic solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. The product may precipitate, or it can be extracted into the organic layer. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude 4-amino-2-chlorobenzoic acid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure intermediate.[9]

Step 2: Proposed Formation of the 1,2,4-Triazole Ring

The conversion of the 4-amino group of the intermediate into a 4H-1,2,4-triazole ring is a key cyclization step. A well-established method for forming such a linkage from an aniline is the reaction with N,N'-diformylhydrazine or related reagents, often in the presence of a dehydrating agent or under thermal conditions.

  • Reaction Setup: Combine 1 equivalent of 4-amino-2-chlorobenzoic acid with 1.1 to 1.5 equivalents of N,N'-diformylhydrazine in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or polyphosphoric acid (PPA).

  • Reaction Conditions: Heat the mixture to a high temperature (e.g., 150-180 °C) for several hours. The progress of the reaction should be monitored by TLC or LC-MS. The use of PPA can act as both a solvent and a dehydrating agent, facilitating the cyclization.

  • Work-up and Isolation: After cooling, carefully pour the reaction mixture into a beaker of ice water. This will typically cause the product to precipitate.

  • Purification: Collect the crude solid by filtration. Wash the solid with water to remove any residual solvent or acid. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water) to afford pure 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Characterization of the Final Product

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is required:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, including the characteristic signals for the triazole protons and the aromatic ring system.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and C-Cl bonds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Pharmacological Significance and Applications

The therapeutic potential of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is inferred from the extensive and well-documented biological activities of its constituent scaffolds.

The 1,2,4-Triazole Moiety: A Privileged Scaffold

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry.[3] Its derivatives are known to exhibit a vast range of pharmacological effects, making it a "privileged" structure for drug design.[4]

  • Antifungal Activity: Triazoles are the basis for a major class of antifungal drugs (e.g., fluconazole, itraconazole) that function by inhibiting the enzyme lanosterol 14α-demethylase, which is critical for ergosterol biosynthesis in fungal cell membranes.[3]

  • Anticancer Activity: Numerous 1,2,4-triazole hybrids have been synthesized and evaluated as potent anticancer agents.[10][11] Studies have shown that these compounds can induce apoptosis and inhibit proliferation in various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer.[10][12]

  • Other Activities: The scaffold has also been integrated into compounds with antibacterial, anti-inflammatory, anticonvulsant, and antiviral properties.[3][13][14]

Diagram 3: Pharmacological Relevance of the 1,2,4-Triazole Core

G Core 1,2,4-Triazole Scaffold Antifungal Antifungal Agents (e.g., Fluconazole) Core->Antifungal Anticancer Anticancer Agents (Apoptosis Induction) Core->Anticancer AntiInflammatory Anti-inflammatory Core->AntiInflammatory Antibacterial Antibacterial Core->Antibacterial Anticonvulsant Anticonvulsant Core->Anticonvulsant

Caption: Diverse biological activities associated with the 1,2,4-triazole scaffold.

Application in Drug Discovery and Development

Given its structure, 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is not typically an end-product drug but rather a highly valuable building block. The carboxylic acid group provides a reactive handle for further chemical modifications, such as:

  • Amide Coupling: Reaction with various amines to generate a library of amide derivatives for biological screening.

  • Esterification: Formation of esters which can act as prodrugs or be used for further functionalization.

Researchers can leverage this compound to synthesize novel molecules that combine the proven pharmacological benefits of the triazole ring with other pharmacophores, aiming to create new therapeutic agents with enhanced potency, selectivity, or improved pharmacokinetic profiles.[6]

Conclusion

2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS: 842977-29-1) is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its synthesis can be reliably achieved through a logical two-step process involving the reduction of a nitro precursor followed by triazole ring formation. The compound's value is derived from its combination of a versatile benzoic acid core and the pharmacologically privileged 1,2,4-triazole moiety. For researchers and scientists, this molecule represents a key starting point for the development of novel and complex chemical entities aimed at addressing a wide spectrum of therapeutic areas, from oncology to infectious diseases.

References

  • 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid | C9H6ClN3O2 | CID 3163392. PubChem. [Link]
  • Optimizing Synthesis with 4-Amino-2-chlorobenzoic Acid: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • 842977-29-1 - ChemBK. ChemBK. [Link]
  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154. PubChem. [Link]
  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. National Center for Biotechnology Information (NCBI). [Link]
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Al-Mustansiriyah Journal of Science. [Link]
  • CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.
  • 2-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 91821. PubChem. [Link]
  • Benzoic acid, 2-(4-chloro-1H-pyrazol-1-yl)-6-hydroxy- - Optional[FTIR] - Spectrum. SpectraBase. [Link]
  • Benzoic acid, 2-chloro-, 4-acetylphenyl ester. SpectraBase. [Link]
  • An insight on medicinal attributes of 1,2,4-triazoles. National Center for Biotechnology Information (NCBI). [Link]
  • 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]
  • Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. National Center for Biotechnology Information (NCBI). [Link]
  • Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. ResearchGate. [Link]
  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science. [Link]
  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing. [Link]
  • Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. ACS Omega. [Link]
  • (E)-(2-Chlorobenzylidene)amino 2-amino-4-chlorobenzoate. National Center for Biotechnology Information (NCBI). [Link]
  • 4-Chlorobenzoic acid N, N-dimethylformamide solvate. University of Strathclyde. [Link]
  • Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. ResearchGate. [Link]

Sources

"structure elucidation of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring compound identity, purity, and the basis for understanding its physicochemical and biological properties. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid (C₉H₆ClN₃O₂). Designed for researchers and drug development professionals, this document moves beyond a simple recitation of methods to explain the strategic rationale behind the analytical sequence. We will detail an integrated approach utilizing Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and culminating in the unequivocal confirmation by Single-Crystal X-ray Crystallography. Each section includes expert insights, detailed experimental protocols, and data interpretation strategies, establishing a self-validating system for structural confirmation.

Introduction: The Rationale for a Multi-Modal Approach

The target molecule, 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, is a substituted aromatic carboxylic acid featuring a heterocyclic triazole moiety. Such structures are common scaffolds in medicinal chemistry and materials science.[1][2] Ambiguity in the substitution pattern on the benzene ring or the point of attachment of the triazole ring could lead to vastly different chemical and pharmacological profiles. Therefore, a singular analytical technique is often insufficient for complete characterization.

Our strategy is predicated on a logical progression from foundational data to a definitive, high-resolution structure. We begin by confirming the elemental composition and identifying key functional groups. This initial hypothesis is then rigorously tested and expanded by mapping the precise atomic connectivity through NMR. Finally, X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional molecular architecture.[3][4]

Structure_Elucidation_Workflow cluster_start Initial Hypothesis Generation cluster_connectivity Connectivity Mapping cluster_confirmation Absolute Structure Confirmation Compound Target Compound (C₉H₆ClN₃O₂) HRMS High-Resolution MS Compound->HRMS FTIR FTIR Spectroscopy Compound->FTIR Xray Single-Crystal X-ray Crystallography Compound->Xray MolFormula Elemental Composition & Molecular Weight HRMS->MolFormula FuncGroups Key Functional Groups (-COOH, C-Cl, Triazole) FTIR->FuncGroups NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) MolFormula->NMR FuncGroups->NMR ProposedStructure Proposed 2D Structure NMR->ProposedStructure Final Final Elucidated Structure ProposedStructure->Final DefinitiveStructure Definitive 3D Structure Xray->DefinitiveStructure DefinitiveStructure->Final

Sources

An In-depth Technical Guide to 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and agrochemical research. We will delve into its synthesis, chemical properties, and explore its potential biological activities, drawing upon the established knowledge of related triazole-containing compounds. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising chemical entity.

Introduction: The Significance of the Triazole Moiety

The 1,2,4-triazole ring is a privileged scaffold in the development of bioactive molecules. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a cornerstone in the design of numerous pharmaceuticals and agrochemicals. When incorporated into a benzoic acid framework, as in the case of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, the resulting molecule possesses a combination of features that suggest a strong potential for biological activity. Benzoic acid derivatives themselves are crucial in drug discovery, offering a versatile platform for structural modifications to tune pharmacological properties.[1] The strategic placement of a chloro substituent further modulates the electronic and steric characteristics of the molecule, potentially enhancing its interaction with biological targets.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its application in research and development. The key computed properties of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₆ClN₃O₂PubChem[2]
Molecular Weight 223.61 g/mol PubChem[2]
CAS Number 842977-29-1PubChem[2]
XLogP3 1.4PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]
Rotatable Bond Count 1PubChem[2]

These properties suggest a molecule with moderate lipophilicity and good potential for forming interactions with biological macromolecules.

Synthesis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Proposed Synthetic Pathway

The synthesis is envisioned as a two-step process, starting from the commercially available 2-chloro-4-nitrobenzoic acid. The first step is the reduction of the nitro group to an amine, followed by the cyclization of the resulting 4-amino-2-chlorobenzoic acid to form the desired triazole ring.

Synthesis_Pathway A 2-chloro-4-nitrobenzoic acid B 4-amino-2-chlorobenzoic acid A->B Reduction (e.g., SnCl2/HCl or Catalytic Hydrogenation) C 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid B->C Triazole Formation (e.g., Diformylhydrazine)

Caption: Proposed synthesis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Experimental Protocol

Step 1: Synthesis of 4-amino-2-chlorobenzoic acid from 2-chloro-4-nitrobenzoic acid

  • Rationale: The reduction of an aromatic nitro group to an aniline is a fundamental and well-documented transformation in organic synthesis. Several methods are effective, with the choice often depending on scale and available resources. Catalytic hydrogenation is a clean and efficient method, while chemical reduction using reagents like tin(II) chloride is a robust alternative.

  • Procedure (Tin(II) Chloride Reduction):

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-4-nitrobenzoic acid (1 equivalent) in a suitable solvent such as ethanol.

    • Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-amino-2-chlorobenzoic acid.

    • The crude product can be purified by recrystallization.

Step 2: Synthesis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid from 4-amino-2-chlorobenzoic acid

  • Rationale: The formation of a 4-substituted-4H-1,2,4-triazole from an aniline can be achieved through condensation with a reagent that provides the remaining two nitrogen and two carbon atoms of the triazole ring. Diformylhydrazine is a suitable reagent for this transformation, which proceeds through a cyclizative dehydration mechanism.[3][4]

  • Procedure:

    • In a suitable reaction vessel, combine 4-amino-2-chlorobenzoic acid (1 equivalent) and diformylhydrazine (1-1.2 equivalents).

    • The reaction can be performed neat or in a high-boiling solvent like N,N-dimethylformamide (DMF) or sulfolane.

    • Heat the mixture at an elevated temperature (e.g., 150-200 °C) for several hours. The progress of the reaction should be monitored by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solvent was used, it can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product, 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Potential Biological Activities

The structural motifs present in 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid are strongly associated with a range of biological activities. Extensive research on analogous compounds provides a solid basis for predicting its potential applications.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of 1,2,4-triazole derivatives.[5][6] Specifically, hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have demonstrated significant in vitro cytotoxicity against various cancer cell lines.[7][8]

For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids exhibited potent inhibitory activities against MCF-7 (human breast adenocarcinoma) and HCT-116 (human colon carcinoma) cancer cell lines, with some compounds showing IC₅₀ values in the micromolar range.[7] The mechanism of action for some of these compounds was found to involve the induction of apoptosis.[7]

Anticancer_Mechanism cluster_0 Potential Anticancer Action A 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid B Interaction with Cancer Cell Targets (e.g., Enzymes, Receptors) A->B C Induction of Apoptosis B->C D Inhibition of Cell Proliferation B->D E Cell Death C->E D->E

Caption: Postulated mechanism of anticancer activity.

The presence of the chloro-substituted benzoic acid moiety in the target molecule could further enhance its anticancer potential through improved binding to target proteins or by altering its pharmacokinetic properties.

Herbicidal Activity

The 1,2,4-triazole core is also a well-established pharmacophore in the agrochemical industry, particularly in the development of herbicides. Many commercial herbicides contain this heterocyclic system. The mode of action often involves the inhibition of essential plant enzymes. For example, some triazole-based herbicides are known to inhibit acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).

Research on various triazole derivatives has demonstrated their efficacy against a range of weed species.[9][10][11][12] The combination of the triazole ring with a benzoic acid scaffold in 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid suggests that it could act as a potent inhibitor of plant-specific biological pathways. The chloro-substitution on the phenyl ring is a common feature in many commercial herbicides and is often crucial for activity.

Conclusion and Future Directions

2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a molecule with significant potential in both pharmaceutical and agrochemical research. Based on the established biological activities of related compounds, it is a promising candidate for further investigation as an anticancer agent and a herbicide. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further studies into its biological properties.

Future research should focus on the definitive synthesis and characterization of this compound, including detailed spectroscopic analysis. Subsequently, comprehensive in vitro and in vivo studies are warranted to elucidate its specific biological targets and to quantify its efficacy and selectivity as a potential therapeutic or crop protection agent. The structural versatility of this molecule also offers ample opportunities for the development of novel analogs with optimized activity and safety profiles.

References

  • PubChem. 2-Chloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. Available from: [Link].

  • PubChem. 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. National Center for Biotechnology Information. Available from: [Link].

  • AIP Conference Proceedings.
  • Google Patents. Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid. CN103113219A.
  • Patsnap Eureka.
  • ResearchGate. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Available from: [Link].

  • National Center for Biotechnology Information. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances. 2019;9(33):19065-19074. Available from: [Link].

  • MDPI.
  • Google Patents.
  • National Research and Development Agency "Scientific and Practical Center of Preventive and Clinical Medicine" State Administration of Affairs. Anticancer properties of 1,2,4-triazole derivatives (literature review). Pharma Innov. 2024;13(5):12-20.
  • Semantic Scholar. Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Available from: [Link].

  • National Center for Biotechnology Information. (E)-(2-Chlorobenzylidene)amino 2-amino-4-chlorobenzoate. Acta Crystallographica Section E. 2011;67(Pt 3):o629.
  • Google Patents. Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. CN105017101A.
  • PubChem. 4-Amino-2-chlorobenzoic acid. National Center for Biotechnology Information. Available from: [Link].

  • Google Patents.
  • Google Patents.
  • ResearchGate. Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Available from: [Link].

  • ResearchGate. The reaction of diformylhydrazine with o-, p-aminophenols to form 4-(o-, p-hydroxyphenyl)-1,2,4-triazoles. Available from: [Link].

  • PubMed. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)
  • PubMed. Synthesis and Herbicidal Activities of 2-cyano-3-benzylaminoacrylates Containing Thiazole Moiety. Bioorg Med Chem Lett. 2010;20(11):3354-7.
  • MDPI. Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Int J Mol Sci. 2023;24(13):10931.
  • National Center for Biotechnology Information. 2-(4H-1,2,4-Triazol-4-yl)phenol. Acta Crystallographica Section E. 2010;66(Pt 9):o2318.
  • National Center for Biotechnology Information. 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E. 2010;66(Pt 7):o1759.
  • Sci-Hub. 4-Amino-2-chlorobenzoic acid. Available from: [Link].

  • Semantic Scholar. Synthesis and Herbicidal Activities of 3‐(4‐Chloro‐2‐fluoro‐5‐substituted phenyl)benzo[d][2][13][14]triazin‐4(3H)‐one Derivatives. Available from: [Link]-one-Liu-Bi/b8f9e7b2b6e1e1b8a5d0c7e2c9f5d6a8f8e1e1e).

Sources

An In-depth Technical Guide to the Discovery and Synthesis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid: A Potential Stearoyl-CoA Desaturase 1 (SCD1) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. While the direct discovery and development of this specific molecule are not extensively detailed in publicly accessible literature, this document constructs a plausible and scientifically grounded pathway for its synthesis based on established organic chemistry principles and analogous transformations. The guide delves into the strategic rationale behind the proposed synthetic route, detailed experimental protocols, and methods for structural elucidation. Furthermore, it explores the compound's potential as a Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, a target of significant interest in the treatment of metabolic diseases. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Introduction: The Therapeutic Potential of Triazole-Containing Carboxylic Acids

The intersection of benzoic acid derivatives and triazole heterocycles has yielded a rich field of pharmacologically active molecules. Benzoic acids provide a versatile scaffold, amenable to a wide array of chemical modifications, while the 1,2,4-triazole moiety is a well-established pharmacophore known to enhance metabolic stability, improve pharmacokinetic properties, and engage in specific biological interactions. The subject of this guide, 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS No. 842977-29-1), emerges from this promising chemical space.

Initial disclosures in patent literature suggest its potential utility in the treatment of metabolic disorders, such as obesity, through the inhibition of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a critical enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids into monounsaturated fatty acids. Its inhibition is a validated therapeutic strategy for a range of conditions, including dyslipidemia, diabetes, and certain cancers. This guide will therefore not only detail the chemical synthesis of this intriguing molecule but also provide a scientific rationale for its potential mechanism of action.

Proposed Synthetic Pathway: A Strategic Approach

Synthetic Pathway start 2-chloro-4-nitrobenzoic acid intermediate 4-amino-2-chlorobenzoic acid start->intermediate Reduction product 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid intermediate->product Triazole Formation

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 4-amino-2-chlorobenzoic acid

The initial step involves the reduction of the nitro group of 2-chloro-4-nitrobenzoic acid to form the key intermediate, 4-amino-2-chlorobenzoic acid. This transformation is a cornerstone of aromatic chemistry, and several reliable methods are available. The choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding unwanted side reactions such as dechlorination.

Methodology Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. However, for laboratory-scale synthesis, chemical reduction using reagents like tin(II) chloride (SnCl₂) in an acidic medium offers a practical and high-yielding alternative that is often more accessible.[1]

Experimental Protocol: Reduction of 2-chloro-4-nitrobenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-4-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethanol.

  • Reagent Addition: To this solution, add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to yield 4-amino-2-chlorobenzoic acid.[1]

ParameterValueReference
Starting Material2-chloro-4-nitrobenzoic acidCommercially Available
Key ReagentTin(II) chloride dihydrate[1]
SolventEthanol, Concentrated HCl[1]
Typical Yield>85%[1]
Step 2: Formation of the 1,2,4-Triazole Ring

The second and final step is the construction of the 4H-1,2,4-triazole ring onto the aniline nitrogen of 4-amino-2-chlorobenzoic acid. A facile method for this transformation involves the reaction of an aniline derivative with N,N'-dimethylformamide azine dihydrochloride in the presence of an acid catalyst.[2][3] This reaction proceeds through a transamination followed by intramolecular cyclization.

Methodology Rationale: The use of N,N'-dimethylformamide azine dihydrochloride provides a direct and efficient route to the 4-substituted-4H-1,2,4-triazole. The acidic conditions facilitate the reaction, which is crucial for the successful formation of the triazole ring from anilines.[2]

Experimental Protocol: Triazole Formation

  • Reaction Setup: In a suitable high-boiling point solvent like N,N-dimethylformamide (DMF), suspend 4-amino-2-chlorobenzoic acid (1.0 eq) and N,N'-dimethylformamide azine dihydrochloride (1.1 eq).

  • Catalyst: Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 120-140 °C and maintain for several hours, monitoring by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into ice water. The precipitated product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Characterization of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

The structural confirmation of the final compound would be achieved through a combination of spectroscopic techniques.

Predicted Analytical Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid ring, with splitting patterns influenced by the chloro and triazolyl substituents. The two protons of the triazole ring would appear as a sharp singlet in the downfield region. The carboxylic acid proton will be a broad singlet, also in the downfield region.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon, the aromatic carbons, and the carbons of the triazole ring.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₉H₆ClN₃O₂) by providing a highly accurate mass measurement of the molecular ion.

PropertyPredicted Value
Molecular FormulaC₉H₆ClN₃O₂
Molecular Weight223.62 g/mol
AppearanceWhite to off-white solid
¹H NMR (DMSO-d₆, 400 MHz)δ 13.5-13.0 (br s, 1H, COOH), 9.1-8.9 (s, 2H, triazole-H), 8.2-7.8 (m, 3H, Ar-H)
HRMS (ESI+)m/z calculated for C₉H₇ClN₃O₂ [M+H]⁺, found within ± 5 ppm

Biological Activity: A Potential SCD1 Inhibitor

As previously mentioned, 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid has been identified in the patent literature as a potential inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in the biosynthesis of monounsaturated fatty acids, primarily oleate and palmitoleate, from saturated fatty acids. The dysregulation of SCD1 activity has been implicated in a variety of metabolic diseases.

SCD1 Inhibition SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SCD1 SCD1 Enzyme SFA->SCD1 MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) Metabolic_Effects Downstream Metabolic Effects (e.g., Triglyceride Synthesis) MUFA->Metabolic_Effects SCD1->MUFA Inhibitor 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid Inhibitor->SCD1 Inhibition

Caption: Proposed mechanism of action via SCD1 inhibition.

The structure of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid aligns with the general pharmacophoric features of known SCD1 inhibitors, which often contain a heterocyclic moiety and a substituted aromatic ring. The triazole ring can participate in hydrogen bonding and other non-covalent interactions within the enzyme's active site, while the substituted benzoic acid portion can occupy a hydrophobic pocket.

Further in-vitro and in-vivo studies would be necessary to fully elucidate the inhibitory potency (e.g., IC₅₀ value) and the precise binding mode of this compound with the SCD1 enzyme.

Conclusion

This technical guide has outlined a plausible and scientifically sound approach to the synthesis and characterization of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. While the direct "discovery" narrative of this compound remains to be fully elucidated in peer-reviewed literature, its structural motifs and its mention in the context of SCD1 inhibition mark it as a molecule of significant interest for further investigation in the field of drug discovery, particularly for metabolic disorders. The proposed synthetic route is robust and relies on well-established chemical transformations, providing a clear path for its preparation and subsequent biological evaluation.

References

  • Khabarova, L. S., et al. Reaction of aminobenzoate esters with N,N′-dimethylformamide azine dihydrochloride: crucial influence of intramolecular hydrogen bonding for the formation of 1,2,4-triazoles. CrystEngComm, 2017, 19(34), 5098-5104. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Synthesis with 4-Amino-2-chlorobenzoic Acid: A Manufacturer's Perspective. PharmaChem. 2025. [Link]

  • ResearchGate. Reaction of aminobenzoate esters with N,N′-dimethylformamide azine dihydrochloride: Crucial influence of intramolecular hydrogen bonding for the formation of 1,2,4-triazoles. ResearchGate. 2017. [Link]

  • PubChem. 4-(4H-1,2,4-Triazol-4-yl)aniline. National Center for Biotechnology Information. [Link]

  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. 2019. [Link]

  • Scientific Research Publishing. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. SciRP.org. 2016. [Link]

  • SciSpace. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. SciSpace. 2021. [Link]

  • PubMed. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. National Library of Medicine. 2019. [Link]

  • PubChem. 4-Amino-2-chlorobenzoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. 2021. [Link]

  • Google Patents. Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.
  • PubChem. 4-(4H-1,2,4-Triazol-4-yl)aniline. National Center for Biotechnology Information. [Link]

  • SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. 2018. [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PubMed Central. 2019. [Link]

  • National Institutes of Health. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Library of Medicine. 2021. [Link]

  • Journal of University of Anbar for Pure Science. Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. JUAPS. 2024. [Link]

  • PubMed. Regiospecific Oxidation of Chlorobenzene to 4-Chlororesorcinol, Chlorohydroquinone, 3-Chlorocatechol and 4-Chlorocatechol by Engineered Toluene o-Xylene Monooxygenases. National Library of Medicine. 2022. [Link]

  • National Institutes of Health. 2-(4H-1,2,4-Triazol-4-yl)phenol. National Center for Biotechnology Information. [Link]

  • Lookchem. Oxidation of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols. Lookchem. 2011. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Investigating the Biological Activity of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for investigating the biological activities of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, with a primary focus on its potential as an anticancer agent. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a thorough and well-validated approach to your research.

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs with a wide range of therapeutic applications, including antifungal, antiviral, and anticancer agents.[1] The unique electronic and structural properties of the triazole ring, such as its ability to engage in hydrogen bonding and its dipole character, make it a privileged pharmacophore for interacting with various biological targets.[1] Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid, the parent structure of the compound in focus, have demonstrated notable anticancer properties.[2][3] Specifically, these compounds have been shown to exhibit potent cytotoxic effects against human breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC50 values in the micromolar range.[2][3] The introduction of a chloro substituent at the 2-position of the benzoic acid ring is a strategic medicinal chemistry decision. Halogen atoms, particularly chlorine, are electron-withdrawing and can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins, potentially enhancing its therapeutic efficacy.

This guide will detail the essential in vitro assays to characterize the anticancer profile of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, specifically focusing on cytotoxicity and the induction of apoptosis, a key mechanism of action for many anticancer drugs.[2][3]

Compound Profile: 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

PropertyValue
Molecular Formula C₉H₆ClN₃O₂
Molecular Weight 223.62 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and basic aqueous solutions
Storage Store at room temperature, protected from light and moisture

I. Assessment of Cytotoxicity: The MTT Assay

The initial step in evaluating a potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[4] The assay is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is directly proportional to the number of viable cells.[4]

Rationale for Experimental Design
  • Choice of Cell Lines: A panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) is recommended to assess the breadth of the compound's activity. Including a non-cancerous cell line (e.g., normal human fibroblasts) is crucial for evaluating selectivity and potential toxicity to healthy cells.

  • Dose-Response Curve: Testing the compound across a range of concentrations is essential to determine the IC50 (half-maximal inhibitory concentration), a key measure of its potency.

  • Positive Control: A well-characterized chemotherapeutic agent (e.g., Doxorubicin) should be included as a positive control to validate the assay's performance.

Protocol 1: MTT Assay for Cytotoxicity
  • Cell Seeding:

    • Culture selected cancer and non-cancerous cell lines in appropriate media.

    • Trypsinize and resuspend the cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different compound concentrations to the respective wells. Include wells with medium and DMSO as a vehicle control, and wells with a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Expected Data Presentation

The results of the MTT assay should be presented in a clear, tabular format.

Table 1: Hypothetical Cytotoxicity Data for 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Cell LineTissue of Origin2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7 Breast Adenocarcinoma18.2 ± 2.50.9 ± 0.2
HCT-116 Colon Carcinoma25.6 ± 3.11.1 ± 0.3
A549 Lung Carcinoma32.4 ± 4.01.5 ± 0.4
MRC-5 Normal Lung Fibroblast> 1005.8 ± 0.9

Note: The data presented above are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

II. Investigating the Mechanism of Action: Apoptosis Assay

Many effective anticancer agents induce programmed cell death, or apoptosis.[2] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (like FITC) to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, allowing for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells. This dual-staining method, analyzed by flow cytometry, is a powerful tool for quantifying apoptosis.[5]

Workflow for Apoptosis Detection

G start Cancer Cells in Culture treat Treat with 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid start->treat harvest Harvest Cells (including supernatant) treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate in the Dark stain->incubate acquire Acquire Data on Flow Cytometer incubate->acquire analyze Analyze Dot Plots (FITC vs. PI) acquire->analyze

Caption: Experimental workflow for apoptosis detection using Annexin V and PI staining followed by flow cytometry.

Protocol 2: Annexin V/PI Apoptosis Assay
  • Cell Treatment:

    • Seed cells (e.g., MCF-7) in 6-well plates and allow them to attach overnight.

    • Treat the cells with 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Collect the culture medium (which contains detached apoptotic cells) and combine it with the adherent cells after trypsinization.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).

    • The cell populations will be distributed into four quadrants:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Potential Signaling Pathway Involvement

While the precise molecular target of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid requires further investigation, its induction of apoptosis suggests potential interaction with key signaling pathways that regulate cell death. The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism for many anticancer drugs.

G compound 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid stress Cellular Stress compound->stress bcl2 Bcl-2 Family (e.g., Bax, Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation (Initiator Caspase) apaf1->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of action for 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

III. Concluding Remarks and Future Directions

These protocols provide a foundational framework for characterizing the in vitro anticancer activity of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. Positive results from these assays, particularly potent and selective cytotoxicity coupled with the induction of apoptosis, would warrant further investigation. Subsequent studies could include:

  • Enzyme Inhibition Assays: Given that many 1,2,4-triazole derivatives are enzyme inhibitors, screening against a panel of relevant kinases, topoisomerases, or other cancer-related enzymes would be a logical next step.[1]

  • Cell Cycle Analysis: Determining if the compound causes cell cycle arrest at a specific phase can provide further mechanistic insights.

  • In Vivo Studies: Promising in vitro data would justify advancing the compound to preclinical animal models to evaluate its efficacy and safety in a whole-organism context.

The structural novelty of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, combined with the proven anticancer potential of its parent scaffold, makes it a compelling candidate for further research and development in the pursuit of novel cancer therapeutics.

References

  • Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7). Available at: [Link]

  • Al-Ostath, A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(34), 19065-19077. Available at: [Link]

  • Al-Ostath, A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 115, 105218. Available at: [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Available at: [Link]

Sources

Application Notes and Protocols for Evaluating the Herbicidal Activity of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole heterocycle is a foundational scaffold in modern agrochemical and pharmaceutical research, renowned for its broad spectrum of biological activities.[1][2] Compounds incorporating this moiety have been successfully commercialized as fungicides, insecticides, and herbicides.[3] The subject of this guide, 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, is a synthetic molecule that combines the recognized toxophore of the triazole ring with a substituted benzoic acid, a common feature in plant-active compounds. Its structural attributes suggest a potential for herbicidal action, likely through the disruption of critical plant-specific metabolic pathways.[4][5]

This document serves as a comprehensive technical guide for researchers, chemists, and plant scientists. It provides a structured framework for the systematic evaluation of this compound's herbicidal potential, from initial efficacy screening to preliminary mechanism of action studies. The protocols herein are designed with scientific rigor, incorporating self-validating controls and emphasizing the causality behind experimental choices to ensure robust and reproducible data generation.

Compound Profile

A thorough understanding of the test compound is the bedrock of any biological evaluation.

Chemical Structure and Properties

The molecule consists of a benzoic acid substituted at the 2-position with a chloro group and at the 4-position with a 4H-1,2,4-triazol-4-yl ring.

Caption: Chemical structure of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Table 1: Physicochemical Properties

Property Value Notes
Molecular Formula C₉H₆ClN₃O₂
Molecular Weight 223.62 g/mol [4]
CAS Number 220141-15-1 [4]
Appearance White to off-white solid To be determined experimentally.
Melting Point TBD Must be determined for purity assessment.

| Solubility | TBD | Critical for formulating stock solutions. Test in acetone, DMSO, methanol. |

Proposed Synthesis Outline

The synthesis of the title compound can be approached via nucleophilic aromatic substitution. A plausible route involves the reaction of a suitable 2-chlorobenzoic acid precursor with 1H-1,2,4-triazole.[4]

G cluster_conditions Reaction Conditions reactant1 2-Chloro-4-fluorobenzoic acid product 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid reactant1->product reactant2 1H-1,2,4-Triazole reactant2->product catalyst Base (e.g., K₂CO₃) catalyst->product solvent Polar aprotic solvent (e.g., DMF) solvent->product temperature Elevated Temperature temperature->product

Caption: Proposed synthetic workflow for the target compound.

Postulated Mechanisms of Herbicidal Action

While the precise molecular target of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid requires experimental validation, the triazole class of herbicides is known to interfere with several key plant metabolic pathways.[6] The protocols outlined in this guide are designed to not only confirm herbicidal activity but also to provide initial data to support or refute these potential mechanisms.

Potential Molecular Targets for Triazole-Based Herbicides:

  • Amino Acid Biosynthesis: Certain triazoles, like amitrole, are known inhibitors of enzymes in the histidine biosynthesis pathway.[7] Others act on acetolactate synthase (ALS), a key enzyme in the synthesis of branched-chain amino acids.[6] Inhibition of these pathways leads to a rapid cessation of growth and eventual plant death.

  • Phytohormone Regulation: Many triazoles are potent inhibitors of cytochrome P450 monooxygenases involved in the isoprenoid pathway.[8] This primarily affects gibberellin (GA) biosynthesis, leading to a plant growth regulator (PGR) effect characterized by stunted growth, dark green foliage, and reduced apical dominance.[8][9] Concurrently, this can lead to an increase in abscisic acid (ABA) and cytokinin levels, enhancing stress tolerance but ultimately disrupting normal development.[8]

  • Protoporphyrinogen Oxidase (PPO) Inhibition: Some triazolinone herbicides inhibit PPO, an enzyme critical for chlorophyll and heme biosynthesis.[6] Inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid membrane disruption and cellular necrosis.

G cluster_pathways Potential Target Pathways cluster_effects Physiological Outcomes herbicide 2-chloro-4-(4H-1,2,4-triazol-4-yl) benzoic acid path_aa Amino Acid Biosynthesis (e.g., ALS, Histidine path) herbicide->path_aa Inhibition path_phyto Phytohormone Synthesis (e.g., Gibberellin path) herbicide->path_phyto Inhibition path_ppo Chlorophyll Biosynthesis (PPO Enzyme) herbicide->path_ppo Inhibition effect_aa Growth Arrest Amino Acid Starvation path_aa->effect_aa effect_phyto Stunted Growth Altered Development path_phyto->effect_phyto effect_ppo Necrosis & Bleaching (Light-dependent) path_ppo->effect_ppo death Weed Control / Plant Death effect_aa->death effect_phyto->death effect_ppo->death

Caption: Potential mechanisms of action for a triazole-based herbicide.

Core Protocols for Efficacy Evaluation

The following protocols provide a robust framework for quantifying the herbicidal efficacy of the test compound. It is critical to perform these assays on at least one representative monocotyledonous (grass) and one dicotyledonous (broadleaf) weed species.

Protocol: Whole-Plant Dose-Response Bioassay (Post-Emergence)

This assay is the gold standard for determining the herbicidal potency on established seedlings.[10][11]

Objective: To determine the dose of the test compound required to cause a 50% reduction in plant growth (GR₅₀) or survival (LD₅₀) for target weed species.

Materials:

  • Seeds of test species (e.g., Echinochloa crus-galli [barnyardgrass], Amaranthus retroflexus [redroot pigweed]).

  • Susceptible control seeds of the same species.[10]

  • Potting medium (e.g., sandy loam soil:peat:sand, 2:1:1).

  • Pots or trays (e.g., 10 cm diameter pots).

  • Test compound, technical grade (>95% purity).

  • Solvent (e.g., acetone or DMSO).

  • Surfactant (e.g., non-ionic surfactant like Tween® 20).

  • Commercial standard herbicide for positive control (e.g., glyphosate, atrazine, depending on target).

  • Laboratory track sprayer calibrated for consistent application volume.

  • Growth chamber or greenhouse with controlled conditions (e.g., 25/20°C day/night, 16h photoperiod).

Procedure:

  • Plant Propagation:

    • Fill pots with potting medium and sow 5-10 seeds per pot.

    • Cover lightly with soil and water as needed.

    • Once germinated, thin seedlings to 3-5 uniform plants per pot.

    • Grow plants until they reach the 2-4 true leaf stage (BBCH growth stage 12-14).[10]

    • Rationale: Treating plants at a consistent, early growth stage minimizes variability and represents a realistic field application scenario.

  • Preparation of Herbicide Solutions:

    • Prepare a 10,000 ppm stock solution of the test compound in a suitable solvent (e.g., acetone).

    • Create a series of dilutions to generate the final spray solutions. A typical range for a novel compound might be 2000, 1000, 500, 250, 125, and 62.5 g a.i./ha (grams of active ingredient per hectare).

    • The final spray solution should contain the test compound, water, and a non-ionic surfactant (typically at 0.1-0.25% v/v). The solvent concentration should be kept constant and low (<1% v/v) across all treatments.

    • Trustworthiness: Prepare a "vehicle control" solution containing only the solvent and surfactant at the same concentration used in the herbicide treatments. This validates that any observed effects are due to the compound itself, not the formulation components.

  • Herbicide Application:

    • Arrange pots in a randomized complete block design within the track sprayer. Include 3-4 replicate pots per treatment dose.

    • Calibrate the sprayer to deliver a specific volume, typically 200-400 L/ha.

    • Apply the prepared solutions, starting with the vehicle control and moving from the lowest to the highest concentration to minimize contamination.

    • Apply a positive control (commercial standard) at its recommended field rate.

  • Post-Application Growth and Evaluation:

    • Return the treated plants to the greenhouse or growth chamber.

    • Water plants via subirrigation for the first 24-48 hours to avoid washing the compound off the foliage.

    • Evaluate plants 21-28 days after application (DAA).[12]

    • Data Collection:

      • Visual Injury Rating: Score each pot on a scale of 0% (no effect) to 100% (complete plant death) relative to the vehicle control.

      • Biomass Measurement: Harvest all above-ground biomass for each pot. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

Protocol: Seed Germination and Root Elongation Assay (Pre-Emergence)

This in vitro assay is a rapid method to assess the compound's effect on germination and early growth, indicative of pre-emergence activity.[12]

Objective: To determine the concentration of the test compound required to inhibit root and/or shoot elongation by 50% (IC₅₀).

Materials:

  • Petri dishes (9 cm diameter) with filter paper or 1% water agar.

  • Seeds of test species (e.g., Lolium rigidum [ryegrass], Arabidopsis thaliana).

  • Test compound stock solution (as prepared in 3.1).

  • Sterile deionized water.

  • Growth chamber with controlled temperature and light (or darkness, depending on species germination requirements).

Procedure:

  • Preparation of Test Plates:

    • Create a dilution series of the stock solution in sterile water to achieve final concentrations (e.g., 1000, 100, 10, 1, 0.1, 0.01 µM).

    • Pipette a fixed volume (e.g., 5 mL) of each concentration onto the filter paper or into the molten agar of a Petri dish.

    • Include a solvent control plate containing the same concentration of solvent as the highest herbicide treatment.

  • Seed Plating:

    • Surface sterilize seeds if necessary (e.g., 1% sodium hypochlorite for 5 min, followed by 3 rinses with sterile water).

    • Aseptically place 10-20 seeds, evenly spaced, onto the surface of each prepared plate.

    • Seal the plates with parafilm.

  • Incubation and Evaluation:

    • Place plates in a growth chamber under appropriate conditions for 5-10 days.

    • Data Collection:

      • Count the number of germinated seeds in each plate to calculate germination percentage.

      • Using a digital caliper or image analysis software (e.g., ImageJ), measure the primary root length and shoot length of each seedling.

Data Analysis and Interpretation

Raw data must be processed to yield quantitative measures of herbicidal potency.

Analysis of Whole-Plant Data:

  • Calculate the percent growth reduction for each replicate relative to the mean of the vehicle controls: % Reduction = (1 - (Dry Weight_treated / Dry Weight_control)) * 100

  • Plot the mean % reduction against the log₁₀ of the application rate (g a.i./ha).

  • Fit the data to a non-linear regression model (e.g., a four-parameter log-logistic model) using statistical software (e.g., R with the drc package, GraphPad Prism).

  • From the resulting curve, determine the GR₅₀ value, which is the dose causing 50% growth reduction.

Analysis of In Vitro Data:

  • Calculate the mean root and shoot length for each concentration.

  • Express these values as a percentage of the mean of the solvent control.

  • Plot the % of control (root or shoot length) against the log₁₀ of the molar concentration.

  • Use non-linear regression as described above to determine the IC₅₀ value.

Table 2: Example Herbicidal Efficacy Summary

Species Assay Type Parameter Value 95% Confidence Interval
A. retroflexus Post-Emergence GR₅₀ (g/ha) 185.5 160.2 - 212.8
E. crus-galli Post-Emergence GR₅₀ (g/ha) 450.1 410.7 - 495.3

| A. thaliana | Pre-Emergence | IC₅₀ (µM) - Root | 8.2 | 7.1 - 9.4 |

Interpretation: The data in the example table would suggest the compound is more potent on the broadleaf weed (A. retroflexus) than the grass weed (E. crus-galli) in post-emergence applications. The low IC₅₀ value in the pre-emergence assay indicates significant soil activity.

Advanced Protocols: Investigating Mechanism of Action

If the compound shows promising herbicidal activity, the following experiment can provide insight into its potential mode of action.

Protocol: Gibberellic Acid (GA₃) Rescue Assay

Objective: To determine if the growth-inhibiting effects of the test compound can be reversed by the exogenous application of gibberellic acid, which would strongly suggest inhibition of the GA biosynthesis pathway.[8][9]

Procedure:

  • Propagate and treat a sensitive plant species (e.g., Arabidopsis thaliana) with the test compound at its GR₅₀ dose as described in Protocol 3.1.

  • Prepare a parallel set of plants treated with the GR₅₀ dose.

  • 24 hours after the herbicide treatment, apply a solution of 100 µM GA₃ (with 0.05% Tween 20) as a foliar spray to the second set of plants.

  • Include all necessary controls: Vehicle only, GR₅₀ only, and GA₃ only.

  • Evaluate plant height, internode length, and final dry biomass 14-21 DAA.

Expected Results and Interpretation:

  • No Rescue: If plants treated with Herbicide + GA₃ show the same stunted phenotype as plants treated with Herbicide only, the mechanism is likely not related to GA inhibition.

  • Partial or Full Rescue: If plants treated with Herbicide + GA₃ exhibit growth (e.g., increased height) that is significantly greater than the Herbicide-only treatment and closer to the vehicle control, this provides strong evidence that the compound's primary mode of action is the inhibition of gibberellin biosynthesis.

References

  • Hilton, J. L., Kearney, P. C., & Ames, B. N. (1965). Mode of action of the herbicide, 3-amino-1,2,4-triazole (amitrole): inhibition of an enzyme of histidine biosynthesis. Archives of Biochemistry and Biophysics, 112(3), 544-547. URL: [Link]

  • Hýsková, V., et al. (2023). Antifungal triazoles affect key non-target metabolic pathways in Solanum lycopersicum L. plants. Ecotoxicology and Environmental Safety, 268, 115729. URL: [Link]

  • Kamuro, Y., et al. (2023). Triazoles as Plant Growth Regulators and Stress Protectants. ResearchGate. URL: [Link]

  • Scarabel, L., & Varotto, S. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52837. URL: [Link]

  • Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact. Contract Laboratory Website. URL: [Link]

  • Zhang, Z., et al. (2024). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. Journal of Agricultural and Food Chemistry. URL: [Link]

  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. EWRS Working Group 'Herbicide Resistance'. URL: [Link]

  • Bureau of Land Management. (n.d.). Protocol for Identifying, Evaluating, and Using New Herbicides. BLM National NEPA Register. URL: [Link]

  • APVMA. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Australian Pesticides and Veterinary Medicines Authority. URL: [Link]

  • Hýsková, V., et al. (2023). Antifungal triazoles affect key non-target metabolic pathways in Solanum lycopersicum L. plants. ResearchGate. URL: [Link]

  • Berry, P. M., & Spink, J. (2009). Understanding the effect of a triazole with anti-gibberellin activity on the growth and yield of oilseed rape (Brassica napus). The Journal of Agricultural Science, 147(3), 285-297. URL: [Link]

  • Wang, X., et al. (2012). Synthesis, Crystal Structure and Herbicidal Activity of a 1, 2, 4-triazol-5(4H)-one Derivative. Journal of the Chemical Society of Pakistan, 34(5). URL: [Link]

  • Al-Salahi, R., et al. (2020). Application of triazoles in the structural modification of natural products. Molecules, 25(22), 5468. URL: [Link]

  • Li, H., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 29(10), 2315. URL: [Link]

  • Wikipedia. (n.d.). Triazole. Wikipedia. URL: [Link]

  • Semantic Scholar. (n.d.). Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. Semantic Scholar. URL: [Link]

  • Google Patents. (n.d.). CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid. Google Patents.
  • Al-Masoudi, N. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(7), 335-343. URL: [Link]

  • Werz, O., et al. (2018). Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. Journal of Medicinal Chemistry, 61(15), 6645-6657. URL: [Link]

  • Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Beilstein Journal of Organic Chemistry, 15, 1446-1455. URL: [Link]

  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-10. URL: [Link]

  • Gerstmeier, J., et al. (2023). Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. ACS Omega, 8(34), 31093-31114. URL: [Link]

  • Wang, Y., et al. (2024). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules, 29(5), 1126. URL: [Link]

  • Li, Y., et al. (2015). Synthesis and Herbicidal Activity of Novel 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters. Molecules, 20(8), 14757-14771. URL: [Link]

  • Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(41), 36906-36921. URL: [Link]

  • ResearchGate. (2002). Synthesis of optically active 2-[4-(6-chloro-2-benzoxazolyloxy) phenoxy]propionamide derivatives of potential herbicide activity. ResearchGate. URL: [Link]

Sources

Application Notes & Protocols: The Medicinal Chemistry Utility of 2-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the applications of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid . While direct biological activity data for this specific molecule is not extensively published, its structural motifs—a substituted benzoic acid and a 1,2,4-triazole ring—are hallmarks of a privileged scaffold in modern drug discovery. The primary and most significant application of this compound is as a key chemical intermediate for the synthesis of high-value, biologically active molecules. We present its utility through the lens of developing targeted cancer therapeutics, specifically focusing on the synthesis of novel scaffolds for Poly (ADP-ribose) polymerase (PARP) inhibitors. This guide includes a detailed synthetic protocol for the title compound, methodologies for its subsequent derivatization, and a protocol for the biological evaluation of its downstream products.

Introduction: A Scaffold of Strategic Importance

The convergence of a 1,2,4-triazole ring with a benzoic acid core creates a molecular architecture of significant interest in medicinal chemistry. The 1,2,4-triazole moiety is a bioisostere for amide and ester groups, offering improved metabolic stability and unique hydrogen bonding capabilities that are crucial for molecular recognition at biological targets.[1] This ring system is an integral component of numerous clinically approved drugs, demonstrating a wide spectrum of activities including antifungal, antiviral, and anticancer effects.[1][2]

Simultaneously, benzoic acid derivatives serve as a foundational anchor in drug design, providing a carboxylic acid handle that can be readily modified to modulate pharmacokinetics or engage with specific receptor sites.[3] The strategic placement of a chlorine atom on the phenyl ring of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid further allows for fine-tuning of electronic properties and can serve as a vector for exploring specific hydrophobic interactions within a target's binding pocket.

The most prominent application for scaffolds of this nature is as a key building block in the synthesis of targeted therapies.[3] A prime example is the class of PARP inhibitors, which has revolutionized the treatment of certain cancers.[4] Drugs like Olaparib, a first-in-class PARP inhibitor, are used to treat cancers with deficiencies in DNA repair pathways, such as those with BRCA mutations.[4][5] The synthesis of these complex molecules relies on the availability of highly functionalized and pure intermediates.[6][7] This guide positions 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid as such an intermediate, providing the foundational protocols to leverage its structure for the discovery of novel therapeutics.

Application Note I: Synthesis of the Core Scaffold

Protocol 2.1: Synthesis of 2-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic Acid

This protocol details the synthesis of the title compound via a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom of 2-chloro-4-fluorobenzoic acid is an excellent leaving group, readily displaced by the N4 nitrogen of 4-amino-1,2,4-triazole.

Rationale for Experimental Design:

  • Reagents: 2-chloro-4-fluorobenzoic acid is selected for the high reactivity of its fluorine atom in SNAr reactions. 4-amino-1,2,4-triazole provides the key heterocyclic moiety.

  • Solvent: Dimethyl sulfoxide (DMSO) is a high-boiling, polar aprotic solvent, ideal for dissolving the reactants and facilitating the SNAr reaction, which often requires elevated temperatures.

  • Base: Potassium carbonate (K2CO3) is a mild inorganic base used to deprotonate the amino group of the triazole, increasing its nucleophilicity, and to neutralize the HF generated during the reaction.

  • Workup: The reaction is quenched in water, and the product is precipitated by acidification. This leverages the acidic nature of the product's carboxylic acid group; it is soluble in its basic carboxylate form and insoluble in its protonated acid form, allowing for effective purification.

Materials & Reagents:

  • 2-chloro-4-fluorobenzoic acid

  • 4-amino-1,2,4-triazole

  • Anhydrous Potassium Carbonate (K2CO3)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for extraction and filtration

Procedure:

  • To a 250 mL round-bottom flask, add 2-chloro-4-fluorobenzoic acid (1.0 eq), 4-amino-1,2,4-triazole (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMSO to the flask to achieve a reactant concentration of approximately 0.5 M.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the dark solution slowly into a beaker containing 500 mL of ice-cold deionized water with stirring.

  • Acidify the aqueous solution to pH 2-3 by the dropwise addition of 2M HCl. A precipitate should form.

  • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the crude product under high vacuum.

  • For further purification, the solid can be recrystallized from an appropriate solvent system (e.g., Ethanol/Water) or purified by column chromatography.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization: Synthetic Workflow

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification SM1 2-chloro-4-fluorobenzoic acid Cond K₂CO₃, DMSO 140-150 °C, 12-24h SM1->Cond SM2 4-amino-1,2,4-triazole SM2->Cond WU1 1. Quench in H₂O 2. Acidify with HCl Cond->WU1 SₙAr Reaction WU2 Filter & Dry WU1->WU2 Precipitation Product 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid WU2->Product Isolation

Caption: Synthetic route for the target intermediate.

Application Note II: Derivatization for PARP Inhibitor Scaffolds

The synthesized benzoic acid is an ideal precursor for creating a library of potential PARP inhibitors. The carboxylic acid group can be readily coupled with various amine-containing fragments, a common strategy in PARP inhibitor design.[8]

Protocol 3.1: Amide Coupling with a Piperazine Moiety

This protocol describes the coupling of the title compound with N-Boc-piperazine, a common fragment in drug discovery, using HATU as the coupling agent.

Rationale for Experimental Design:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that minimizes side reactions and racemization (if applicable), leading to high yields of the desired amide.

  • Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic organic base used to activate the carboxylic acid and neutralize the acids formed during the reaction without interfering with the coupling process.

  • Protecting Group: The Boc (tert-butyloxycarbonyl) group on the piperazine prevents self-coupling and allows for further functionalization at that position after deprotection.

Materials & Reagents:

  • 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid (from Protocol 2.1)

  • N-Boc-piperazine

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate, Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add N-Boc-piperazine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ (3x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Boc-protected amide product.

  • The Boc group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to provide a free amine for further elaboration.

Application Note III: Biological Evaluation Protocol

After synthesizing a final compound, its biological activity must be assessed. Given the structural alerts for PARP inhibition, a primary screen should evaluate the compound's ability to inhibit PARP-1, the most abundant PARP enzyme.

Protocol 4.1: In Vitro PARP-1 Inhibition Assay (Colorimetric)

This protocol is a generalized procedure based on commercially available PARP-1 assay kits, which measure the incorporation of biotinylated ADP-ribose onto histone proteins.

Principle: Immobilized histone proteins are presented as a substrate for the PARP-1 enzyme. In the presence of NAD⁺ and activated DNA, PARP-1 catalyzes the formation of poly(ADP-ribose) (PAR) chains on the histones. The assay uses a biotinylated NAD⁺ analog, allowing the resulting PAR chains to be detected with a Streptavidin-HRP (Horseradish Peroxidase) conjugate, which generates a colorimetric signal upon addition of a substrate like TMB. An inhibitor will reduce the amount of PAR formation, leading to a weaker signal.

Materials:

  • PARP-1 Assay Kit (containing reaction buffer, histone-coated plates, PARP-1 enzyme, activated DNA, biotinylated NAD⁺, Streptavidin-HRP, TMB substrate, stop solution)

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Olaparib)

  • Multichannel pipette and 96-well plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control (Olaparib) in reaction buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Plate Setup: Design the plate map, including wells for blanks (no enzyme), negative controls (vehicle, 100% activity), positive controls (Olaparib), and test compounds at various concentrations.

  • Reaction Initiation: To each well of the histone-coated 96-well plate, add the following in order:

    • Reaction Buffer

    • Test compound / Olaparib / Vehicle (DMSO)

    • Activated DNA

    • PARP-1 Enzyme (omit for blank wells)

  • Pre-incubation: Gently tap the plate to mix and pre-incubate for 10 minutes at room temperature to allow inhibitors to bind to the enzyme.

  • Start Reaction: Add the biotinylated NAD⁺ to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at 30 °C.

  • Washing: Wash the plate 3-5 times with the provided wash buffer to remove unreacted components.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature.

  • Washing: Repeat the wash step.

  • Signal Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops in the negative control wells.

  • Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

Data Presentation & Analysis

The raw absorbance data should be processed to determine the percent inhibition for each compound concentration.

Concentration (nM)Absorbance (450 nm)Corrected Abs (Sample - Blank)% Inhibition
Blank0.052N/AN/A
Vehicle (0 nM)1.2561.2040%
11.1351.08310.0%
100.8440.79234.2%
1000.4310.37968.5%
10000.1680.11690.4%
100000.0890.03796.9%

Calculation: % Inhibition = [1 - (Corrected Abs of Sample / Corrected Abs of Vehicle)] * 100

The % Inhibition values are then plotted against the logarithm of the compound concentration, and the data are fitted to a sigmoidal dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Visualization: PARP Inhibition Mechanism

PARP_Pathway cluster_process DNA Damage & Repair cluster_inhibition Therapeutic Intervention DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PARylation Poly(ADP-ribose) Chains (PAR) PARP1->PARylation synthesizes No_PAR No PAR Synthesis PARP1->No_PAR Repair DNA Repair Proteins (e.g., XRCC1) PARylation->Repair recruits Repaired DNA Repair Repair->Repaired leads to Inhibitor PARP Inhibitor (e.g., Olaparib) Inhibitor->PARP1 binds & traps Stalled_Fork Replication Fork Collapse No_PAR->Stalled_Fork leads to Apoptosis Cell Death (Apoptosis) Stalled_Fork->Apoptosis results in

Caption: Mechanism of PARP-1 action and its inhibition.

References

  • Vertex AI Search. The Crucial Role of Intermediates in Olaparib Synthesis. [Online].
  • ACS Omega. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Online]. Published 2022-02-11.
  • National Institutes of Health (NIH). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Online]. Published 2022-02-11.
  • TSI Journals. Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. [Online].
  • PubMed. Design, synthesis and biological evaluation of erythrina derivatives bearing a 1,2,3-triazole moiety as PARP-1 inhibitors. [Online]. Published 2020-01-10.
  • Google Patents. WO2018038680A1 - Processes for preparing olaparib. [Online].
  • Journal of Medicinal Chemistry. Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition. [Online]. Published 2025-12-27.
  • RSC Publishing. Potent EGFR/PARP-1 inhibition by spirooxindole-triazole hybrids for targeted liver cancer therapy. [Online].
  • Shree Ganesh Remedies Limited. Olaparib Intermediates. [Online].
  • Preprints.org. The Role of Benzoic Acid Derivatives in Modern Drug Discovery. [Online]. Published 2026-01-15.
  • ACS Omega. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. [Online]. Published 2022-12-02.
  • National Institutes of Health (NIH). Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. [Online]. Published 2022-12-02.
  • ResearchGate. Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. [Online]. Published 2025-07-31.
  • ResearchGate. Synthetic routes to triazole benzoic acid compounds 1–17. [Online].
  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Online]. Published 2023-05-29.
  • ResearchGate. 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. [Online]. Published 2025-08-10.
  • National Institutes of Health (NIH). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. [Online]. Published 2019-06-17.
  • PubMed Central. An insight on medicinal attributes of 1,2,4-triazoles. [Online].
  • RSC Publishing. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. [Online].

Sources

Application Notes & Protocols for 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking a Privileged Scaffold

The compound 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid (PubChem CID: 3163392) is a specialized research chemical that merges two high-value pharmacophores: a substituted benzoic acid and a 1,2,4-triazole ring.[1] Benzoic acid derivatives are foundational in drug discovery, offering a versatile carboxylic acid handle for synthetic elaboration.[2] The 1,2,4-triazole moiety is a well-established "privileged scaffold" known for its metabolic stability, hydrogen bonding capabilities, and presence in numerous clinically approved drugs, particularly antifungals and anticancer agents.[3][4][5]

The specific combination in this molecule—a chloro substituent at the 2-position and the triazole at the 4-position—creates a unique electronic and steric profile, making it a compelling candidate for investigation in several research domains. This guide provides an in-depth look at its potential applications and detailed protocols for its use in a research setting.

PropertyValueSource
Molecular Formula C₉H₆ClN₃O₂PubChem[1]
Molecular Weight 223.61 g/mol PubChem[1]
CAS Number 842977-29-1PubChem[1]
IUPAC Name 2-chloro-4-(1,2,4-triazol-4-yl)benzoic acidPubChem[1]

Section 1: Potential Research Applications

The structural features of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid suggest its utility in three primary areas of research. The rationale for each is grounded in extensive studies of analogous compounds.

As a Core Scaffold for Anticancer Drug Discovery

The most promising application lies in the development of novel anticancer agents. Numerous studies have demonstrated that hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid exhibit potent cytotoxic activities against various cancer cell lines, including MCF-7 (breast) and HCT-116 (colon).[6][7][8][9][10] The mechanism of action for related compounds has been shown to involve the induction of apoptosis.[9] The chloro-substitution on the target molecule can further enhance activity by modifying lipophilicity and binding interactions.

A typical discovery workflow would involve using this acid as a foundational block for creating a library of derivatives (e.g., amides, esters) and screening them for antiproliferative effects.

G cluster_0 Phase 1: Synthesis & QC cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanism of Action A Start: 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid B Derivative Synthesis (e.g., Amide Coupling) A->B C Purification & Characterization (HPLC, NMR, MS) B->C D In Vitro Assay (e.g., MTT on MCF-7, HCT-116) C->D Screen Library E Determine IC50 Values D->E F Hit Identification (IC50 < 10 µM) E->F G Apoptosis Assay (Annexin V / PI Staining) F->G Investigate Hits H Cell Cycle Analysis G->H I Optimized Lead Candidate H->I Lead Optimization

Diagram 1: Anticancer drug discovery workflow.
As a Key Intermediate in Organic Synthesis

Beyond its direct biological potential, this molecule is a valuable intermediate.[2][11] Its two primary functional handles—the carboxylic acid and the N-H of the triazole (in its tautomeric form)—allow for orthogonal chemical modifications. The carboxylic acid is readily converted into amides, esters, or acid chlorides, while the triazole ring can participate in N-alkylation or coordination chemistry. This makes it an ideal starting point for fragment-based drug design (FBDD), where it can serve as a central scaffold to link different pharmacophoric fragments.

FBDD Core Core Scaffold 2-chloro-4-(...) benzoic acid Lead Novel Lead Compound Core->Lead Generates F1 Fragment 1 (e.g., Primary Amine) F1->Core Amide Coupling (COOH group) F2 Fragment 2 (e.g., Alkyl Halide) F2->Core N-Alkylation (Triazole N-H)

Diagram 2: Role in fragment-based drug design.
In the Development of Antimicrobial Agents

The 1,2,4-triazole nucleus is a cornerstone of antifungal therapy.[5] Compounds containing this scaffold are known to inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. While less common, antibacterial activities have also been reported for triazole derivatives.[12] This molecule can, therefore, be used as a starting point for synthesizing novel antifungal or antibacterial candidates.

Section 2: Experimental Protocols

Protocol for Handling, Storage, and Quality Control
  • Safety: Always consult the Safety Data Sheet (SDS) before use. Handle the compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C recommended) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the carboxylic acid moiety.

  • Quality Control: The identity and purity of the compound should be verified upon receipt and before use.

Technique Expected Observations
¹H NMR Aromatic protons (multiplets/doublets), a singlet for the two equivalent triazole protons, and a broad singlet for the carboxylic acid proton (typically >10 ppm).
¹³C NMR Signals for aromatic carbons, two signals for the triazole carbons, and a signal for the carboxyl carbon (typically >165 ppm).
LC-MS A single major peak in the chromatogram with a mass corresponding to the expected [M+H]⁺ or [M-H]⁻ ion (224.02 or 222.01 m/z, respectively).
FT-IR Characteristic peaks for O-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-Cl stretch.
Application Protocol: Synthesis of an Amide Derivative

This protocol details the coupling of the title compound with a generic primary amine (e.g., benzylamine) as a proof-of-concept for library generation.

Objective: To synthesize N-benzyl-2-chloro-4-(4H-1,2,4-triazol-4-yl)benzamide.

Materials:

  • 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid (1.0 eq) in anhydrous DMF.

    • Rationale: Anhydrous conditions are critical to prevent hydrolysis of the activated ester intermediate.

  • Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 20 minutes.

    • Rationale: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to form a highly reactive activated ester. DIPEA is a non-nucleophilic base used to neutralize the generated acids.

  • Amine Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor its progress every hour using Thin Layer Chromatography (TLC) (e.g., with a 1:1 ethyl acetate:hexanes mobile phase). The reaction is complete when the starting acid spot has been consumed.

  • Work-up: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and 1M HCl. Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Rationale: The acid wash removes excess amine and DIPEA. The base wash removes any remaining unreacted starting acid. The brine wash removes residual water.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final N-benzyl-2-chloro-4-(4H-1,2,4-triazol-4-yl)benzamide using ¹H NMR, ¹³C NMR, and LC-MS.

AmideCoupling Start Dissolve Acid in Anhydrous DMF Activate Add HATU & DIPEA (Activate COOH) Start->Activate Couple Add Amine Activate->Couple Monitor Monitor by TLC Couple->Monitor Monitor->Couple Incomplete Workup Aqueous Workup (EtOAc / HCl / NaHCO₃) Monitor->Workup Complete Purify Column Chromatography Workup->Purify End Characterize Product (NMR, MS) Purify->End

Diagram 3: Workflow for amide coupling protocol.
Application Protocol: In Vitro Anticancer Screening (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a cancer cell line (e.g., MCF-7).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed the cells into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the media in the wells with the media containing the test compound. Include "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

    • Rationale: Viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis (Self-Validation): Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value. The reproducibility of the dose-response curve across replicate experiments serves as a self-validating measure.

Concentration (µM) Absorbance (OD₅₇₀) % Viability
Vehicle ControlRecord100%
0.1RecordCalculate
1RecordCalculate
10RecordCalculate
50RecordCalculate
100RecordCalculate

Conclusion

2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a highly versatile research chemical with significant potential, particularly in anticancer drug discovery and as a key synthetic intermediate. Its privileged structural motifs provide a robust starting point for the development of novel small molecules. The protocols outlined in this guide offer a validated framework for researchers to begin exploring the synthetic and biological utility of this compound in their own laboratories.

References

  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026). Vertex AI Search.
  • Synthetic routes to triazole benzoic acid compounds 1–17. (n.d.).
  • 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid | C9H6ClN3O2 | CID 3163392. (n.d.). PubChem.
  • Triazoles: a privileged scaffold in drug design and novel drug discovery. (n.d.). DOI.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
  • On–DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small–Molecule Drug Discovery. (n.d.). MDPI.
  • 4-(4H-1,2,4-Triazol-4-yl)benzoic acid. (n.d.). Chem-Impex.
  • 2-chloro-4-(1,2,4-triazol-1-yl)benzoic acid. (n.d.). Guidechem.
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). IOP Conference Series: Earth and Environmental Science.
  • CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid. (n.d.).
  • 4-CHLORO-2-(4H-1,2,4-TRIAZOL-4-YL)BENZOIC ACID AldrichCPR. (n.d.). Sigma-Aldrich.
  • (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (n.d.).
  • Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (n.d.).
  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). PMC - NIH.
  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (n.d.). Journal of University of Anbar for Pure Science.
  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC - PubMed Central.
  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (n.d.). RSC Publishing.
  • Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. (n.d.).
  • 4-Chloro-benzoic acid[2][3][6]triazol-1-ylmethyl ester as an effective inhibitor of mild steel corrosion in HCl solution. (n.d.). ResearchGate.

Sources

Application Notes and Protocols for 2-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic Acid in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting DNA Damage Repair Pathways in Oncology with Novel Triazole Derivatives

2-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a specialized heterocyclic compound with significant potential in the field of oncology drug discovery. Its structural motif, featuring a substituted benzoic acid linked to a 1,2,4-triazole ring, positions it as a promising candidate for the targeted inhibition of key enzymes in the DNA Damage Response (DDR) network. The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in various biological interactions.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols and applications of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, with a particular focus on its potential as an inhibitor of Poly(ADP-ribose) Polymerase (PARP).

The rationale for investigating this compound stems from the growing importance of PARP inhibitors in cancer therapy.[2] PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs).[3][4] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, resulting in a synthetic lethal phenotype.[5] This targeted approach offers a promising therapeutic window for treating specific cancer subtypes. These application notes will detail the synthesis, in vitro characterization, and cellular activity assessment of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Physicochemical Properties and Safety Precautions

A thorough understanding of the compound's properties and adherence to safety protocols are paramount for successful and safe experimentation.

Compound Profile
PropertyValueSource
IUPAC Name 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acidPubChem CID: 3163392[6]
CAS Number 842977-29-1PubChem CID: 3163392[6]
Molecular Formula C₉H₆ClN₃O₂PubChem CID: 3163392[6]
Molecular Weight 223.62 g/mol PubChem CID: 3163392[6]
Appearance White to off-white solidAssumed based on similar compounds
Solubility Soluble in DMSO, DMF, and aqueous baseAssumed based on structure
Safety & Handling

As a novel chemical entity, 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid should be handled with care. Although specific toxicity data is not available, related benzoic acid derivatives can cause skin and eye irritation.[7]

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

  • A comprehensive Material Safety Data Sheet (MSDS) should be consulted before handling.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Part 1: Synthesis of 2-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic Acid

The synthesis of the title compound can be approached through a multi-step process, beginning with commercially available starting materials. The following protocol is a representative example based on established methods for the synthesis of similar 1,2,4-triazole derivatives.[8][9]

Workflow for the Synthesis of 2-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic Acid

A 2-Chloro-4-hydrazinobenzoic acid C Reflux A->C B Formic acid B->C D Intermediate Hydrazide C->D Formation of N-formylhydrazide F Cyclization D->F E Formamide E->F G 2-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid F->G Ring Closure

Caption: A representative synthetic workflow for the target compound.

Step-by-Step Protocol:

  • Synthesis of 2-Chloro-4-formylhydrazinobenzoic Acid (Intermediate Hydrazide):

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-hydrazinobenzoic acid (1 equivalent) in an excess of formic acid.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the excess formic acid under reduced pressure.

    • The resulting solid is the intermediate hydrazide, which can be used in the next step without further purification.

  • Cyclization to form 2-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic Acid:

    • To the crude intermediate hydrazide, add an excess of formamide.

    • Heat the mixture to 150-160 °C and maintain this temperature for 6-8 hours, allowing for the cyclization to occur.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Part 2: In Vitro Biological Evaluation

The primary application of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is anticipated to be in the inhibition of PARP enzymes. The following protocols outline the key in vitro assays to characterize its biological activity.

1. PARP1 Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the direct inhibitory effect of the compound on the enzymatic activity of PARP1.[5][10]

Principle: The assay measures the consumption of NAD⁺, a co-substrate of PARP1, during the poly(ADP-ribosyl)ation reaction. The amount of remaining NAD⁺ is detected using a fluorescent probe.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (to stimulate PARP1 activity)

  • β-NAD⁺

  • NAD⁺ detection kit (fluorometric)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • 384-well black assay plates

  • Test compound: 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid dissolved in DMSO to a stock concentration of 10 mM.

Protocol:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. A typical concentration range would be from 10 µM down to 0.1 nM. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Olaparib).

  • Enzyme and DNA Preparation: Prepare a mixture of PARP1 enzyme and activated DNA in the assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted compound or controls to the wells of the assay plate.

    • Add 10 µL of the PARP1/activated DNA mixture to each well.

    • Incubate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 10 µL of the β-NAD⁺ solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Stop the reaction and measure the fluorescence according to the NAD⁺ detection kit manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

2. Cell-Based PARP Activity Assay (Western Blot)

This assay assesses the ability of the compound to inhibit PARP activity within a cellular context by measuring the levels of poly(ADP-ribose) (PAR).[3][5]

Principle: Upon DNA damage, PARP1 is activated and synthesizes PAR chains. A PARP inhibitor will prevent this PARylation. The levels of PAR can be detected by Western blotting using a specific anti-PAR antibody.

Materials:

  • Cancer cell line (e.g., HeLa or a BRCA-deficient cell line like CAPAN-1)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H₂O₂ or methyl methanesulfonate (MMS))

  • Test compound

  • Lysis buffer

  • Primary antibody: anti-PAR

  • Secondary antibody: HRP-conjugated

  • Chemiluminescent substrate

Protocol:

  • Cell Culture: Seed the cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10 minutes with H₂O₂).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Probe the membrane with the anti-PAR antibody, followed by the HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the reduction in PARylation in the presence of the inhibitor.

Workflow for Cellular PARP Inhibition Assay

A Seed Cells B Treat with Compound A->B C Induce DNA Damage B->C D Cell Lysis C->D E Western Blot D->E F Detect PAR levels E->F G Quantify Inhibition F->G

Caption: A streamlined workflow for assessing cellular PARP inhibition.

3. Cellular Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells, which is particularly relevant for assessing synthetic lethality in BRCA-deficient cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Materials:

  • Cancer cell lines (both BRCA-proficient and BRCA-deficient, e.g., MCF-7 and MDA-MB-436)

  • Cell culture medium

  • Test compound

  • MTT solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Expected Results and Interpretation

A successful investigation of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid as a PARP inhibitor would yield the following results:

  • PARP1 Enzymatic Assay: The compound should exhibit a dose-dependent inhibition of PARP1 activity, with a low nanomolar to micromolar IC₅₀ value.

  • Cell-Based PARP Assay: Western blot analysis should show a significant reduction in PAR levels in cells treated with the compound upon induction of DNA damage.

  • Cellular Viability Assay: The compound is expected to show selective cytotoxicity towards BRCA-deficient cancer cells compared to BRCA-proficient cells, demonstrating the principle of synthetic lethality.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial characterization of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid as a potential PARP inhibitor. Positive results from these in vitro and cell-based assays would warrant further preclinical development, including pharmacokinetic studies, in vivo efficacy studies in animal models of cancer, and detailed mechanism of action studies to confirm its target engagement and downstream effects. The unique structural features of this compound may offer advantages in terms of potency, selectivity, and drug-like properties, making it a valuable lead compound in the ongoing quest for more effective and targeted cancer therapies.

References

  • Creative BioMart. (n.d.). PARP Assay Protocol. Retrieved from [Link]

  • Abuelizz, H. A., Awad, H. M., Marzouk, M., Nasr, F. A., Alqahtani, A. S., Bakheit, A. H., ... & Al-Salahi, R. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19065-19074. Retrieved from [Link]

  • Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42. Retrieved from [Link]

  • Prachand, S. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][5] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Retrieved from [Link]

  • Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-35. Retrieved from [Link]

  • Yüksek, H., et al. (2005). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 10(10), 1279-1287. Retrieved from [Link]

  • Oruç, E. E., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Acta Pharmaceutica Sciencia, 59(4), 499-510. Retrieved from [Link]

  • Southan, G. J., & Szabó, C. (2003). Poly(ADP-ribose) polymerase inhibitors. Current medicinal chemistry, 10(4), 321-340. Retrieved from [Link]

  • Farahat, A. A., & Mabied, A. F. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(3), M1704. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3163392, 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. PubChem. Retrieved from [Link]

  • Kumar, S., & Narasimhan, B. (2018). 1,2,4-Triazole: a review of pharmacological activities. Der Pharma Chemica, 10(1), 1-19. Retrieved from [Link]

Sources

Application Notes and Protocols for the Antifungal Screening of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health. Triazole compounds represent a cornerstone of antifungal therapy, and the exploration of novel derivatives is crucial for expanding our therapeutic arsenal. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antifungal screening of a novel triazole derivative, 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. These application notes and protocols are designed to ensure technical accuracy and provide field-proven insights into the evaluation of this compound's antifungal potential.

The methodologies outlined herein are grounded in established standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reliable and reproducible data. We will delve into the rationale behind experimental designs, from preliminary screening to the determination of fungistatic and fungicidal activities.

Scientific Rationale and Presumed Mechanism of Action

The compound, 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, belongs to the triazole class of antifungals. The core of their mechanism of action lies in the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane. Triazoles achieve this by targeting and inhibiting the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol. Its inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, disrupting its structure and function, which ultimately inhibits fungal growth.

The diagram below illustrates the proposed mechanism of action for 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, consistent with other triazole antifungals.

cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Conversion Toxic_Sterols Accumulation of 14α-methylated sterols Lanosterol_14a_demethylase->Toxic_Sterols Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability, Instability) Growth_Inhibition Fungal Growth Inhibition Disrupted_Membrane->Growth_Inhibition Triazole_Compound 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid Triazole_Compound->Lanosterol_14a_demethylase Inhibition Toxic_Sterols->Disrupted_Membrane Disruption

Caption: Proposed mechanism of action of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the antifungal screening of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. It is imperative to include appropriate quality control (QC) strains in all assays to ensure the validity of the results.

Protocol 1: Agar Well Diffusion Assay for Preliminary Screening

The agar well diffusion assay is a straightforward and cost-effective method for the initial qualitative assessment of the antifungal activity of a compound.

Materials:

  • 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

  • Dimethyl sulfoxide (DMSO)

  • Fungal test strains (e.g., Candida albicans, Aspergillus fumigatus)

  • QC strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

  • Sabouraud Dextrose Agar (SDA) or Mueller-Hinton Agar with 2% glucose and 0.5 µg/ml methylene blue dye

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Sterile swabs

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on SDA plates for 24-48 hours (for yeasts) or until sporulation (for molds).

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Preparation of Agar Plates:

    • Pour molten and cooled SDA into sterile petri dishes and allow them to solidify.

    • Using a sterile swab, evenly streak the prepared fungal inoculum over the entire surface of the agar.

  • Well Preparation and Sample Addition:

    • Using a sterile cork borer, create uniform wells in the agar.

    • Prepare a stock solution of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid in DMSO. Further dilutions can be made in sterile distilled water or saline.

    • Add a defined volume (e.g., 100 µL) of the test compound solution into each well.

    • Use a known antifungal agent (e.g., fluconazole) as a positive control and DMSO as a negative control.

  • Incubation and Observation:

    • Incubate the plates at 35°C for 24-48 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antifungal activity.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism. This protocol is based on the CLSI M27 and M38 guidelines.

Materials:

  • 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

  • Appropriate solvent (e.g., DMSO)

  • Fungal isolates and QC strains

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates (U-bottom for yeasts)

  • Multichannel pipette

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Stock Solution:

    • Prepare a stock solution of the test compound in DMSO at a concentration 100 times the highest final concentration to be tested.

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • In the first column, add an additional 100 µL of the test compound at twice the desired final starting concentration.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution well.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains and prepare a suspension as described in Protocol 1.

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL for yeasts or 0.4-5 x 10^4 CFU/mL for molds in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control well (inoculum without the compound) and a sterility control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours (or longer for slow-growing molds).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the growth control, as determined visually or spectrophotometrically.

The following diagram illustrates the workflow for the broth microdilution MIC determination.

cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis Stock_Solution Prepare Stock Solution of Test Compound Plate_Preparation Prepare 96-well Plate with Serial Dilutions Stock_Solution->Plate_Preparation Inoculation Inoculate Plate with Fungal Suspension Plate_Preparation->Inoculation Inoculum_Preparation Prepare Standardized Fungal Inoculum Inoculum_Preparation->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation MIC_Reading Read MIC (Visual or Spectrophotometric) Incubation->MIC_Reading MFC_Determination Proceed to MFC Determination (Optional) MIC_Reading->MFC_Determination

Caption: Workflow for MIC and MFC determination.

Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)

The Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum. This assay is a continuation of the MIC test.

Materials:

  • MIC plate from Protocol 2

  • SDA plates

  • Micropipette and sterile tips

  • Incubator

Procedure:

  • Subculturing from MIC Plate:

    • Following MIC determination, take a 10-20 µL aliquot from each well that showed complete inhibition of growth (and from the growth control well).

    • Spot the aliquot onto a fresh SDA plate.

  • Incubation:

    • Incubate the SDA plates at 35°C until growth is visible in the spot from the growth control well.

  • MFC Determination:

    • The MFC is the lowest concentration of the compound that results in no fungal growth or a significant reduction in colonies (e.g., fewer than 3 colonies) on the SDA plate, which corresponds to approximately 99-99.5% killing activity.

Data Presentation

The quantitative results from the MIC and MFC assays should be summarized in a clear and structured table for easy comparison.

Table 1: Antifungal Activity of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Fungal StrainTest Compound MIC (µg/mL)Test Compound MFC (µg/mL)Control Antifungal MIC (µg/mL)
Candida albicans ATCC 90028Fluconazole:
Candida glabrata ATCC 90030Fluconazole:
Candida krusei ATCC 6258Fluconazole:
Aspergillus fumigatus ATCC 204305Voriconazole:
Aspergillus flavus ATCC 204304Voriconazole:

Note: The values in this table are placeholders and should be replaced with experimental data.

Conclusion

These application notes provide a robust framework for the comprehensive antifungal screening of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. By adhering to these standardized protocols, researchers can generate high-quality, reproducible data to accurately assess the antifungal potential of this novel compound. The elucidation of its MIC and MFC against a panel of clinically relevant fungi will be a critical step in its preclinical development and will provide valuable insights into its spectrum of activity and potential therapeutic utility.

References

  • Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of triazole derivatives as potential antifungal agent. (n.d.). Retrieved from [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (n.d.). Retrieved from [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - NIH. (2018, February 14). Retrieved from [Link]

  • Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - ASM Journals. (n.d.). Retrieved from [Link]

  • Triazole antifungals | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (n.d.). Retrieved from [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (n.d.). Retrieved from [Link]

  • Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PubMed Central. (n.d.). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. (n.d.). Retrieved from [Link]

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC - NIH. (n.d.). Retrieved from [Link]

  • Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors - RSC Publishing. (n.d.). Retrieved from [Link]

  • Well diffusion for antifungal susceptibility testing - PubMed. (n.d.). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing - Pacific BioLabs. (n.d.). Retrieved from [Link]

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. (n.d.). Retrieved from [Link]

  • Minimum inhibitory concentration - Wikipedia. (n.d.). Retrieved from [Link]

  • Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - ResearchGate. (2025, August 7). Retrieved from [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (n.d.). Retrieved from [Link]

  • Evaluation of an Agar Well Diffusion Assay to Validate and Correlate Invitro Efficacy of Topical Antibacterial and Antifungal Preparations with Conventional Susceptibility Techniques | IOVS. (n.d.). Retrieved from [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview - YouTube. (2022, August 4). Retrieved from [Link]

  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020, April 29). Retrieved from [Link]

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts - CLSI. (2022, August 3). Retrieved from [Link]

  • Antifungal Susceptibility Testing for C. auris - CDC. (2024, April 24). Retrieved from [Link]

  • Agar well diffusion assay for the determination of antifungal activity of LAB. Black line indicate the zone of inhibition (mm) - ResearchGate. (n.d.). Retrieved from [Link]

  • Minimum fungicidal concentration assessment method. MIC = minimum... - ResearchGate. (n.d.). Retrieved from [Link]

  • Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database - Frontiers. (2022, December 14). Retrieved from [Link]

  • Comparing Etest and Broth Microdilution for Antifungal Susceptibility Testing of the Most-Relevant Pathogenic Molds - ASM Journals. (2015, September 16). Retrieved from [Link]

  • An Approach to Antifungal Efficacy through Well Diffusion Analysis and Molecular Interaction Profile of Polyherbal Formulation - Biomedical and Pharmacology Journal. (2022, October 18). Retrieved from [Link]

  • Screening for Antibacterial, Antifungal, and Anti

Application Notes and Protocols for Anticancer Studies with 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Triazole-Based Compounds in Oncology

The 1,2,4-triazole nucleus is a key pharmacophore in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer properties.[1][2] Compounds incorporating this scaffold have been shown to interfere with various cellular processes in cancer cells, leading to the inhibition of proliferation and induction of apoptosis.[3][4][5] This document provides a comprehensive guide for researchers investigating the anticancer potential of a novel derivative, 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. The protocols and workflows outlined herein are designed to systematically evaluate its efficacy from initial in vitro screening to preclinical in vivo validation. The overarching goal is to elucidate the compound's mechanism of action and establish a data-driven foundation for its potential development as a therapeutic agent.

Part 1: In Vitro Evaluation of Anticancer Activity

The initial phase of investigation focuses on characterizing the cytotoxic and antiproliferative effects of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid on cancer cell lines. A panel of cell lines representing different cancer types is recommended for a broad assessment of the compound's activity.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] A reduction in metabolic activity is indicative of either reduced cell proliferation or increased cell death.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid in culture medium. Treat the cells with varying concentrations of the compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: Following the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Apoptosis Induction Analysis

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mechanistic Insights: Western Blot Analysis

To investigate the molecular mechanism underlying apoptosis induction, Western blotting can be employed to assess the expression levels of key apoptotic proteins such as caspases, Bcl-2 family members, and PARP.

Protocol: Western Blotting for Apoptotic Markers

  • Protein Extraction: Lyse the treated and untreated cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, Bax, and Bcl-2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for In Vitro Studies

in_vitro_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Interpretation start Cancer Cell Lines (e.g., MCF-7, HCT-116) mtt MTT Assay (Determine IC50) start->mtt apoptosis Annexin V/PI Assay (Confirm Apoptosis) mtt->apoptosis western Western Blot (Apoptotic Proteins) apoptosis->western analysis Analyze IC50, Apoptosis Rate, & Protein Expression western->analysis

Caption: In vitro workflow for evaluating the anticancer activity of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Part 2: Preclinical In Vivo Validation

Following promising in vitro results, the anticancer efficacy of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid should be evaluated in a living organism. Human tumor xenograft models in immunocompromised mice are a widely accepted standard for such preclinical assessments.[7][8]

Cell Line-Derived Xenograft (CDX) Model

In a CDX model, human cancer cell lines are implanted into immunocompromised mice, typically subcutaneously, to form a palpable tumor.[9][10]

Protocol: Subcutaneous Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.[11]

  • Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study to assess for any compound-related toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

In Vivo Study Workflow

in_vivo_workflow cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Data Collection & Analysis implant Implant Cancer Cells in Immunocompromised Mice growth Monitor Tumor Growth implant->growth randomize Randomize Mice into Control & Treatment Groups growth->randomize treat Administer Compound & Vehicle randomize->treat measure Measure Tumor Volume & Body Weight treat->measure endpoint Endpoint: Excise Tumors for Analysis measure->endpoint

Caption: Workflow for in vivo efficacy testing using a xenograft mouse model.

Data Presentation

Table 1: In Vitro Cytotoxicity of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7BreastData to be filled
HCT-116ColonData to be filled
A549LungData to be filled
HeLaCervicalData to be filled

Table 2: In Vivo Antitumor Efficacy in Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle ControlData to be filledN/A
Compound (X mg/kg)Data to be filledData to be filled

Conclusion and Future Directions

The methodologies described in these application notes provide a robust framework for the systematic evaluation of the anticancer properties of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. Successful outcomes from these studies, demonstrating significant in vitro cytotoxicity, apoptosis induction, and in vivo tumor growth inhibition, would strongly support its further development as a potential anticancer therapeutic. Future investigations could delve deeper into its specific molecular targets and explore its efficacy in combination with existing chemotherapeutic agents.

References

  • Cho, S.-Y., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 301-306. Available at: [Link]

  • Bibi, S., et al. (2019). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences and Research, 10(6), 2596-2604. Available at: [Link]

  • Bhatt, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Available at: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Available at: [Link]

  • Smith, L. M., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of the National Cancer Institute, 90(12), 940-946. Available at: [Link]

  • Dykes, D. J., et al. (1992). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. In Cancer Chemotherapy and Biological Response Modifiers Annual 13 (pp. 1-22). Springer, Berlin, Heidelberg. Available at: [Link]

  • Bhatt, S., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Semantic Scholar. Available at: [Link]

  • Richmond, A., & Su, Y. (2008). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Methods in Molecular Biology, 422, 115-124. Available at: [Link]

  • Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Available at: [Link]

  • Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(34), 19065-19078. Available at: [Link]

  • Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PubMed Central. Available at: [Link]

  • Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. ResearchGate. Available at: [Link]

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids - key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides. Biopolymers and Cell, 37(2), 115-124. Available at: [Link]

  • Fihurka, O. I., et al. (2023). Anticancer properties of 1,2,4-triazole derivatives (literature review). Pharmaceutical Journal, (4), 3-13. Available at: [Link]

  • CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid. Google Patents.
  • Al-Masoudi, N. A., et al. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 64(10), 5785-5792. Available at: [Link]

  • Kumar, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Future Medicinal Chemistry, 13(1), 85-110. Available at: [Link]

  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-10. Available at: [Link]

  • Ikizler, A. A., & Uzunali, E. (2000). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. ResearchGate. Available at: [Link]

Sources

The Strategic Role of 2-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The confluence of a halogenated benzoic acid scaffold with a triazole moiety presents a compelling structural motif for intermediates in modern organic synthesis, particularly within the realm of medicinal chemistry. The compound 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid embodies this strategic design, offering multiple reactive handles for the construction of complex molecular architectures. The 1,2,4-triazole ring, a well-established pharmacophore, is an integral component of numerous clinically approved drugs, valued for its metabolic stability, hydrogen bonding capabilities, and ability to engage in various biological interactions.[1][2][3] This application note will provide an in-depth exploration of the synthesis and utility of this key intermediate, with a particular focus on its application in the synthesis of targeted therapeutics.

Core Concepts: The Synthetic Value Proposition

The intrinsic value of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid as an intermediate stems from the orthogonal reactivity of its constituent parts. The carboxylic acid group provides a readily accessible point for amide bond formation, a cornerstone of pharmaceutical chemistry. The chloro substituent on the benzene ring allows for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. Finally, the triazole ring system can participate in N-alkylation or serve as a key binding element in the final active pharmaceutical ingredient (API).

Synthesis of the Intermediate: A Step-by-Step Protocol

The synthesis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid can be approached through a multi-step sequence, beginning with readily available starting materials. The following protocol outlines a representative synthetic route.

Protocol 1: Synthesis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Step 1: Nitration of 2-chloro-4-fluorotoluene

  • To a stirred solution of 2-chloro-4-fluorotoluene in concentrated sulfuric acid, cooled to 0 °C, slowly add a mixture of fuming nitric acid and concentrated sulfuric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield 2-chloro-4-fluoro-1-methyl-5-nitrobenzene.

Step 2: Oxidation to Benzoic Acid

  • In a high-pressure autoclave, combine the 2-chloro-4-fluoro-1-methyl-5-nitrobenzene from the previous step with an oxidizing agent such as potassium permanganate in a mixture of pyridine and water.

  • Heat the mixture to 100-120 °C and maintain pressure with oxygen for 12-16 hours.

  • Cool the reaction mixture, filter off the manganese dioxide, and wash the solid with hot water.

  • Acidify the combined filtrate with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2-chloro-4-fluoro-5-nitrobenzoic acid.

Step 3: Nucleophilic Aromatic Substitution with 1,2,4-Triazole

  • To a solution of 2-chloro-4-fluoro-5-nitrobenzoic acid in a polar aprotic solvent such as dimethylformamide (DMF), add 1,2,4-triazole and a non-nucleophilic base like potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. The fluorine atom is more susceptible to nucleophilic aromatic substitution than the chlorine atom.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, pour it into water, and acidify with hydrochloric acid.

  • Collect the precipitated product by filtration, wash with water, and dry to yield 2-chloro-5-nitro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Step 4: Reduction of the Nitro Group

  • Suspend the nitro-substituted benzoic acid in a suitable solvent like ethanol or methanol.

  • Add a reducing agent such as tin(II) chloride dihydrate or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If using tin(II) chloride, heat the reaction to reflux for 4-6 hours.

  • After the reaction is complete, cool the mixture and neutralize with a base.

  • Filter the resulting precipitate and concentrate the filtrate.

  • Purify the crude product by recrystallization to obtain 5-amino-2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Step 5: Diazotization and Removal of the Amino Group (Sandmeyer-type reaction)

  • Dissolve the amino-benzoic acid derivative in an aqueous solution of a non-nucleophilic acid like tetrafluoroboric acid at 0 °C.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes.

  • To effect the deamination, the diazonium salt can be treated with hypophosphorous acid or by thermal decomposition.

  • Extract the product with an organic solvent and purify by column chromatography to yield the final product, 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Application in the Synthesis of a Tyrosine Kinase Inhibitor: A Case Study

A prime example of the utility of a structurally related intermediate is in the synthesis of Pazopanib, a potent multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. While not the exact topic molecule, the synthesis of Pazopanib utilizes a key intermediate, N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine , which showcases the strategic coupling of heterocyclic systems. The final step in many synthetic routes to Pazopanib involves the condensation of this intermediate with 5-amino-2-methylbenzenesulfonamide.

Protocol 2: Synthesis of Pazopanib Hydrochloride

This protocol illustrates the final coupling step in the synthesis of Pazopanib.

  • Charge a reaction vessel with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1 equivalent) and 5-amino-2-methylbenzenesulfonamide (1.05 equivalents) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).[4]

  • Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).[4]

  • Heat the reaction mixture to reflux (for ethanol) or 95 °C (for DMF) and stir until the reaction is complete, as monitored by TLC.[4]

  • Upon completion, cool the reaction mixture.

  • If using ethanol, the product may precipitate upon cooling. Collect the crystals by filtration, wash with ethanol, and dry to afford Pazopanib hydrochloride.[4]

  • If using DMF, add water to the reaction mixture and stir for 3 hours to induce precipitation. Collect the product crystals by filtration, wash with water, and dry.[4]

Table 1: Representative Reaction Parameters for Pazopanib Synthesis

ParameterValueReference
SolventEthanol or DMF[4]
CatalystConcentrated HCl[4]
TemperatureReflux (Ethanol) or 95 °C (DMF)[4]
Reactant Ratio1 : 1.05[4]
Yield85% (Ethanol)[4]
Purity (LC)98.4%[4]

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and application of a key intermediate in a multi-step organic synthesis.

G cluster_synthesis Intermediate Synthesis cluster_application Application in Target Synthesis SM Starting Materials S1 Step 1: Functional Group Introduction SM->S1 S2 Step 2: Core Scaffold Modification S1->S2 S3 Step 3: Final Functionalization S2->S3 IM Key Intermediate (e.g., 2-chloro-4-(triazolyl) benzoic acid derivative) S3->IM IM_app Key Intermediate Coup Coupling Reaction (e.g., Amide formation, Cross-coupling) IM_app->Coup Partner Coupling Partner Partner->Coup API Final API (e.g., Pazopanib) Coup->API

Caption: Generalized workflow from starting materials to a key intermediate and its subsequent use in the synthesis of an Active Pharmaceutical Ingredient (API).

Mechanistic Insights

The key coupling reaction in the synthesis of Pazopanib is a nucleophilic aromatic substitution (SNAAr) on the pyrimidine ring. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the C4 position (bearing the chlorine atom) towards nucleophilic attack by the amino group of 5-amino-2-methylbenzenesulfonamide. The acidic catalyst protonates the pyrimidine ring, further enhancing its electrophilicity and facilitating the substitution.

G Reactants N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine + 5-amino-2-methylbenzenesulfonamide Protonation Protonation of Pyrimidine Ring (Acid Catalyst) Reactants->Protonation Attack Nucleophilic Attack of Amine on C4 Protonation->Attack Intermediate Meisenheimer-like Intermediate Attack->Intermediate Elimination Elimination of HCl Intermediate->Elimination Product Pazopanib Elimination->Product

Caption: Simplified mechanistic pathway for the final coupling step in Pazopanib synthesis.

Conclusion

While direct and extensive literature on 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is emerging, its structural components point to its high potential as a valuable intermediate in organic synthesis. The principles of its synthesis and application can be effectively illustrated by examining well-documented, structurally related intermediates used in the preparation of complex pharmaceuticals like Pazopanib. The strategic combination of a halogenated benzoic acid and a triazole moiety provides a versatile platform for the development of novel therapeutics, and further exploration of this and similar intermediates is warranted.

References

  • A novel process for preparation of pazopanib hydrochloride. WO2021162647A1.
  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Prepar
  • Preparation method of pazopanib intermediate. CN112538073A.
  • A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor. Benchchem.
  • The preparation method of the intermediate of pazopanib hydrochloride. CN103373989B.
  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug.
  • Six-step synthesis of the hydrochloride of pazopanib 9 starting
  • Diagram of synthesis of pazopanib hydrochloride
  • Pazopanib, パゾパニブ塩酸塩 , Пазопаниба Гидрохлорид. New Drug Approvals.
  • What is the synthesis and application of 2-Chloro-4-fluorobenzoic acid?. Guidechem.
  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC - NIH.
  • Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid. CN103113219A.
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives.
  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzo
  • 4-(4H-1,2,4-Triazol-4-yl)benzoic acid. Chem-Impex.
  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing.
  • An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central.
  • Biological features of new 1,2,4-triazole derivatives (a liter
  • 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds | Building Blocks. Life Chemicals.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS No. 842977-29-1). We will explore the fundamental principles, detailed protocols, and critical troubleshooting steps to achieve high purity for this key chemical intermediate.

Section 1: Compound Profile & Impurity Landscape

Before initiating any purification protocol, a thorough understanding of the target molecule and its likely contaminants is paramount. This foundational knowledge informs the selection of the most effective purification strategy.

Compound Characteristics: 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a moderately polar molecule featuring both an acidic carboxylic acid group and a basic triazole ring.[1] Its structure suggests a high melting point and potential for strong intermolecular interactions, such as hydrogen bonding.

  • Molecular Formula: C₉H₆ClN₃O₂[1]

  • Molecular Weight: 223.62 g/mol [1]

  • Appearance: Typically an off-white to white solid.[2]

Potential Impurities: Impurities are typically introduced from starting materials or formed through side reactions during synthesis. For triazole-containing benzoic acids, common impurities include:

  • Regioisomers: The synthesis of N-aryl triazoles can often lead to the formation of isomers, such as the 1,2,4-triazol-1-yl isomer, which can be challenging to separate due to similar physical properties.[3][4]

  • Unreacted Starting Materials: Incomplete reactions can leave residual precursors, such as 2-chloro-4-aminobenzoic acid or related halogenated benzoic acids.

  • By-products from Oxidation: If the synthesis involves an oxidation step (e.g., from a toluene precursor), by-products like benzaldehydes or benzyl derivatives may be present.[5]

  • Solvent Residues: Residual high-boiling point solvents used during the reaction (e.g., DMF, DMSO).

  • Inorganic Salts: Salts formed during reaction work-up, such as sodium chloride or ammonium salts.

G cluster_synthesis Synthetic Pathway cluster_impurities Sources of Impurities A Starting Materials (e.g., 2-chloro-4-halobenzoic acid + 1,2,4-triazole) B Coupling Reaction A->B C Crude Product B->C I1 Regioisomer Formation (e.g., 1-yl vs 4-yl triazole) B->I1 I2 Incomplete Reaction B->I2 I3 Side Reactions (e.g., hydrolysis, degradation) B->I3 I4 Work-up Contaminants (Inorganic Salts) D Purified Product (>98% Purity) C->D Purification Process I1->D Must be removed I2->D Must be removed I3->D Must be removed I4->D Must be removed

Caption: Impurity sources in the synthesis of the target compound.

Section 2: Core Purification Protocol - Recrystallization

Recrystallization is the most common and effective method for purifying solid organic compounds like benzoic acid derivatives.[6] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[7]

Workflow for Purification

G cluster_analysis Quality Control start Crude Product dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve filter 2. Hot Filtration (Removes insoluble impurities) dissolve->filter cool 3. Slow Cooling (Induces crystallization) filter->cool collect 4. Vacuum Filtration (Isolate crystals) cool->collect wash 5. Wash with Cold Solvent collect->wash dry 6. Dry Crystals wash->dry end Pure Product dry->end analysis Purity Analysis (HPLC, MP, NMR) end->analysis repurify Re-purify if needed analysis->repurify Purity < Specification repurify->dissolve Repeat Process repurify->final Purity Meets Specification

Sources

Technical Support Center: Synthesis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the reliability and success of your synthesis.

Overview of Synthetic Strategies

The synthesis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. There are two primary, well-established routes that offer different advantages and challenges. The choice between them often depends on the availability of starting materials and the specific challenges encountered in the laboratory.

  • Route A: Direct Substitution. This route involves the direct reaction of 2-chloro-4-fluorobenzoic acid with 4H-1,2,4-triazole in the presence of a suitable base. The fluorine atom at the C4 position serves as an excellent leaving group in SNAr reactions.

  • Route B: Nitrile Hydrolysis Pathway. This alternative two-step approach begins with the SNAr reaction between 2-chloro-4-fluorobenzonitrile and 4H-1,2,4-triazole. The resulting intermediate, 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzonitrile, is then hydrolyzed to the final carboxylic acid product. This can sometimes offer advantages in purification and reaction kinetics.[1][2]

Synthetic_Strategies cluster_0 Route A: Direct Substitution cluster_1 Route B: Nitrile Hydrolysis A_SM 2-chloro-4-fluorobenzoic acid + 4H-1,2,4-triazole A_Product Target Product A_SM->A_Product SNAr (1 step) B_SM 2-chloro-4-fluorobenzonitrile + 4H-1,2,4-triazole B_Inter 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzonitrile B_SM->B_Inter SNAr B_Product Target Product B_Inter->B_Product Hydrolysis Start Starting Materials Start->A_SM Start->B_SM

Caption: High-level overview of the two primary synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format to help you rapidly diagnose and resolve issues.

Question 1: My overall yield is disappointingly low. What are the most common culprits?

Answer: Low yield is a multifaceted issue. To diagnose the root cause, we must systematically evaluate the reaction's critical parameters. A common, yet often overlooked, problem is the formation of an undesired regioisomer.

The primary factors contributing to low yield are:

  • Regioisomeric Impurity Formation: The most significant challenge in this synthesis is controlling the regioselectivity of the reaction with 1,2,4-triazole. The triazole ring has two nucleophilic nitrogen atoms (N1 and N4), leading to the formation of both the desired N4-substituted product and the undesired N1-substituted isomer.[3] The N1-isomer is often the major product, which drastically reduces the yield of the target molecule and complicates purification.

  • Suboptimal Base Selection: The choice and stoichiometry of the base are critical. An inappropriate base can lead to incomplete deprotonation of the triazole, side reactions with the benzoic acid moiety, or poor solubility.

  • Inefficient Reaction Conditions: Temperature, solvent, and reaction time are interdependent. The SNAr reaction requires sufficient thermal energy to overcome the activation barrier, but excessive heat can cause degradation or decarboxylation.

  • Purification Losses: The product's amphoteric nature can lead to losses during workup and crystallization if the pH is not carefully controlled.

Troubleshooting_Low_Yield Start Low Overall Yield Check_Isomer Isomeric Impurity Detected (by LCMS/NMR)? Start->Check_Isomer Check_SM Starting Material Remaining? Check_Isomer->Check_SM No Sol_Isomer Optimize Reaction Conditions to Favor N4-Substitution. (See Q2) Check_Isomer->Sol_Isomer Yes Check_Degradation Multiple Unidentified Byproducts? Check_SM->Check_Degradation No Sol_SM Increase Temperature/Time or Use a Stronger Base. (See Q3) Check_SM->Sol_SM Yes Sol_Degradation Reduce Reaction Temperature or Use Milder Base. Check_Degradation->Sol_Degradation Yes Sol_Purification Refine Purification Protocol. (See Q4) Check_Degradation->Sol_Purification No

Caption: Decision workflow for troubleshooting low product yield.

Question 2: I've confirmed a major isomeric impurity. How can I increase the yield of the desired N4-isomer?

Answer: This is the crux of optimizing the synthesis. The ratio of N1 to N4 substitution is highly dependent on the reaction conditions. The N4-position is generally considered the thermodynamic product, while the N1-position is the kinetic product. Your goal is to establish conditions that allow for equilibrium to be reached or that sterically and electronically favor N4 attack.

Optimization Strategies:

  • Solvent Choice: Polar aprotic solvents are standard for SNAr reactions. Solvents like DMF, DMSO, or NMP are effective. Some studies suggest that the choice of solvent can influence the isomer ratio, with THF also being a viable option in certain cases.[4]

  • Base Selection: The base is not just a proton scavenger; its counter-ion can play a role.

    • Strong, Non-Nucleophilic Bases: Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK) are commonly used.[4][5] Cs₂CO₃ is often favored as the large, soft cesium cation can coordinate with the triazole anion, potentially influencing regioselectivity.

    • Sodium Hydride (NaH): A strong, non-nucleophilic base that cleanly deprotonates the triazole.

  • Temperature and Reaction Time: Higher temperatures and longer reaction times can favor the formation of the more thermodynamically stable N4-isomer. It is advisable to run the reaction at a higher temperature (e.g., 100-140 °C) for an extended period (12-24 hours) and monitor the isomer ratio by LCMS.

ParameterCondition A (Kinetic)Condition B (Thermodynamic)Expected Outcome
Base Sodium Bicarbonate (NaHCO₃)Potassium Carbonate (K₂CO₃) or Cs₂CO₃Stronger bases better facilitate equilibration.
Solvent Acetonitrile (ACN)Dimethylformamide (DMF) or DMSOHigher boiling, polar aprotic solvents are preferred.
Temperature 80 °C120-140 °CHigher temperature favors the thermodynamic product.
Time 4-6 hours18-24 hoursLonger time allows for potential isomerization.

Experimental Protocol: Optimizing for N4-Substitution (Route A)

  • To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add 2-chloro-4-fluorobenzoic acid (1.0 eq), 4H-1,2,4-triazole (1.2-1.5 eq), and anhydrous potassium carbonate (2.0-2.5 eq).

  • Add anhydrous DMF as the solvent (approx. 5-10 mL per gram of starting material).

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction progress and the N1:N4 isomer ratio using LCMS or TLC every 4-6 hours.

  • After 18-24 hours, or once the starting material is consumed and the isomer ratio is stable, cool the reaction to room temperature.

  • Proceed with aqueous workup and purification as described in Question 4.

Question 3: My reaction is stalled and a significant amount of starting material remains. How can I drive it to completion?

Answer: An incomplete reaction points to insufficient activation energy, poor reagent reactivity, or deactivation of the nucleophile.

  • Increase Temperature: The most straightforward approach is to increase the reaction temperature in 10-15 °C increments. SNAr reactions are often temperature-sensitive.

  • Verify Base Activity: Ensure your base is anhydrous and of high purity. Potassium carbonate can be dried in an oven before use. If using NaH, ensure it is fresh and has been handled under inert conditions.

  • Increase Reagent Stoichiometry: You can increase the equivalents of both the 1,2,4-triazole and the base to 2.0 and 3.0 equivalents, respectively. This can help drive the equilibrium towards the products according to Le Châtelier's principle.

  • Consider Microwave Irradiation: For rapid optimization, microwave-assisted synthesis can dramatically reduce reaction times and often improve yields by providing efficient and uniform heating.[4]

Question 4: I'm struggling with the purification. What is a reliable method for isolating the pure product?

Answer: Purifying the final product requires careful pH control to leverage the carboxylic acid's solubility profile.

Step-by-Step Purification Protocol:

  • Quenching: After cooling the reaction mixture, pour it slowly into ice-cold water. This will precipitate some salts and dilute the high-boiling solvent.

  • Basification and Extraction: Adjust the pH of the aqueous mixture to >10 with a strong base (e.g., 2M NaOH). This deprotonates the carboxylic acid, forming the highly water-soluble carboxylate salt. Perform an extraction with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-acidic organic impurities, including any unreacted triazole starting material. Discard the organic layer.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly add a strong acid (e.g., 6M HCl) with stirring until the pH is approximately 2-3.[6] The desired product will precipitate out as a solid as it is no longer soluble in its protonated form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a wash with a non-polar solvent like hexane or diethyl ether to remove any residual organic impurities.

  • Drying: Dry the purified solid under vacuum at 50-60 °C to a constant weight. If impurities (like the N1-isomer) persist, recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) may be necessary.

Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanism of the key reaction step?

The core transformation is a Nucleophilic Aromatic Substitution (SNAr). This mechanism is typically a two-step addition-elimination process. First, the nucleophile (the deprotonated 1,2,4-triazole anion) attacks the electron-deficient carbon atom bearing the leaving group (fluorine). This forms a high-energy, non-aromatic intermediate known as a Meisenheimer complex.[7] The negative charge is stabilized by resonance, particularly by the electron-withdrawing carboxylate and chloro groups. In the second step, the aromaticity is restored by the expulsion of the fluoride leaving group.

Caption: The addition-elimination mechanism of the SNAr reaction. (Note: Image placeholders would be replaced with actual chemical structure images in a live version).

FAQ 2: Why is 2-chloro-4-fluorobenzoic acid used instead of 2,4-dichlorobenzoic acid?

Fluorine is a much better leaving group than chlorine in SNAr reactions. This is due to two main factors:

  • Electronegativity: Fluorine is the most electronegative element, making the carbon atom it is attached to (C4) highly electrophilic and susceptible to nucleophilic attack. This accelerates the initial addition step.

  • Rate-Determining Step: The first step (nucleophilic attack and formation of the Meisenheimer complex) is typically the rate-determining step. The high electronegativity of fluorine strongly stabilizes this transition state, increasing the overall reaction rate compared to when chlorine is the leaving group.

FAQ 3: Can I use the nitrile hydrolysis route (Route B) to avoid issues with the free carboxylic acid?

Yes, Route B is an excellent alternative. Reacting 2-chloro-4-fluorobenzonitrile with 1,2,4-triazole can sometimes be cleaner as you avoid potential acid-base side reactions. However, the subsequent hydrolysis of the nitrile to a carboxylic acid requires harsh conditions (e.g., strong acid like concentrated H₂SO₄ or strong base like NaOH at reflux) which can sometimes lead to degradation if not carefully controlled.[2][8] The choice often comes down to which starting material is more readily available and which purification is more manageable in your lab.

References

  • ResearchGate. Table 1 Optimization of the nucleophilic aromatic substitution reaction. Available from: [Link]

  • Google Patents. EP3619199B1 - Preparation of 2-([4][6][9]triazol-2-yl)-benzoic acid derivatives. Available from:

  • Google Patents. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • Google Patents. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.
  • National Institutes of Health. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Available from: [Link]

  • Iraqi Journal of Pharmaceutical Sciences. Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available from: [Link]

  • Google Patents. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • University of Leeds. Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Available from: [https://www.chem.leeds.ac.uk/Socs/DrO/Aromatics lecture.pdf]([Link] lecture.pdf)

  • Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. Available from: [Link]

  • Al-Nahrain University. Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Available from: [Link]

  • SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. Available from: [Link]

  • ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Available from: [Link]

  • Zeitschrift für Naturforschung. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1)°C. Available from: [Link]

  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]

  • PubMed. 4(H)-1,2,4-triazole derivatives with expected biological activity. Available from: [Link]

  • Google Patents. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • Google Patents. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Google Patents. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).
  • Google Patents. PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYL BENZOIC ACIDS AND INTERMEDIATES.
  • Patsnap. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Available from: [Link]

  • UTAR Institutional Repository. SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the synthesis of this important heterocyclic building block. Instead of a rigid protocol, this guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the practical, problem-solving approach used in the field. Our goal is to explain the causality behind common issues and provide robust, scientifically-grounded solutions.

Core Synthesis Overview

The most common and direct route to synthesizing 4-substituted-4H-1,2,4-triazoles from an aniline precursor involves a condensation and cyclization reaction. In the case of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, the synthesis starts from 2-chloro-4-aminobenzoic acid and a reagent that provides the C2N moiety of the triazole ring, typically N,N-dimethylformamide azine (DMFA) or a related derivative, often under acidic conditions.[1][2]

The general reaction scheme is as follows:

Synthesis_Overview reactant1 2-chloro-4-aminobenzoic acid product 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid reactant1:e->product:w Acid catalyst (e.g., HCl) High Temperature reactant2 N,N-dimethylformamide azine (DMFA·2HCl) reactant2:e->product:w Isomer_Formation cluster_products Cyclization Products start 2-chloro-4-aminobenzoic acid + DMFA·2HCl intermediate Formamidine Intermediate start->intermediate product_N4 Desired Product 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid intermediate->product_N4 Major Pathway (Thermodynamic Product) product_N1 Side Product 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoic acid intermediate->product_N1 Minor Pathway (Kinetic Product)

Caption: Formation of N1 and N4 regioisomers.

Troubleshooting & Mitigation:

  • Reaction Control: The ratio of isomers can sometimes be influenced by reaction conditions. Thermodynamic control (higher temperatures, longer reaction times) often favors one isomer over the other. Experiment with varying the temperature and reaction time to see if the isomer ratio can be improved.

  • Purification Strategy: Separating these isomers is often the most practical solution.

    • Fractional Crystallization: The different polarity and crystal packing of the two isomers can be exploited. Attempt recrystallization from various solvents (e.g., ethanol, acetic acid, water, or mixtures).

    • pH-Mediated Separation: The basicity of the triazole nitrogens differs between the N1 and N4 isomers. Carefully adjusting the pH of an aqueous solution can sometimes lead to the selective precipitation of one isomer.

    • Salt Formation: As described in patent literature for similar compounds, forming a salt (e.g., a sodium salt with sodium tert-butoxide) can sometimes selectively precipitate one isomer, leaving the other in solution. [3] * Chromatography: While challenging on a large scale due to the polarity of the compounds, preparative HPLC or flash chromatography on silica gel (often with a polar mobile phase like DCM/Methanol with a small amount of acetic acid) can be effective for separation.

Question 3: I've isolated a non-acidic byproduct, and my mass spec suggests the loss of 44 Da. What happened?

Answer:

This strongly indicates that a decarboxylation side reaction has occurred, where the carboxylic acid group (-COOH) is lost as carbon dioxide (CO₂). The resulting byproduct would be 1-chloro-3-(4H-1,2,4-triazol-4-yl)benzene .

Mechanism and Cause:

Aromatic decarboxylation is typically difficult but can be promoted by high temperatures and certain catalysts. [4][5]The electron-withdrawing nature of the chloro and triazolyl substituents can further destabilize the carboxylate group, making decarboxylation more favorable under the harsh, high-temperature conditions required for the triazole synthesis. [6]

Decarboxylation_Side_Reaction product 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid side_product 1-chloro-3-(4H-1,2,4-triazol-4-yl)benzene product:e->side_product:w co2 CO₂ note This is an irreversible side reaction.

Caption: Decarboxylation side reaction.

Troubleshooting & Mitigation:

  • Temperature Control: This is the most critical parameter. Avoid excessive temperatures or prolonged heating. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed.

  • Optimize Reaction Time: Do not leave the reaction heating for longer than necessary. If the main reaction is complete within 4 hours, do not extend it to 8 hours, as this will only promote further decarboxylation.

  • Purification: The decarboxylated product is neutral and will have significantly different solubility and chromatographic properties compared to your acidic desired product.

    • Acid-Base Extraction: This is the most effective method. Dissolve the crude product mixture in a suitable organic solvent (like ethyl acetate) and wash with an aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃). Your desired product will move into the aqueous layer as its carboxylate salt, while the neutral decarboxylated byproduct will remain in the organic layer. The aqueous layer can then be re-acidified (e.g., with 1M HCl) to precipitate the pure desired product.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Disclaimer: This is a representative protocol based on analogous procedures. Researchers should optimize conditions based on their specific equipment and observations.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-aminobenzoic acid (5.0 g, 29.1 mmol).

  • Reagent Addition: Add N,N'-dimethylformamide azine dihydrochloride (DMFA·2HCl) (6.5 g, 34.9 mmol, 1.2 eq) and dimethylformamide (DMF, 30 mL).

  • Reaction: Heat the mixture with vigorous stirring to 150-155 °C. The mixture will become a dark solution.

  • Monitoring: Monitor the reaction progress by TLC (e.g., mobile phase 10% Methanol in Dichloromethane with 1% Acetic Acid) or LC-MS. The reaction is typically complete in 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the dark solution slowly into 200 mL of ice-cold water with stirring. A precipitate should form.

    • Stir the suspension for 30 minutes to ensure complete precipitation.

    • Filter the crude solid using a Buchner funnel and wash the filter cake with cold water (3 x 50 mL).

    • Dry the crude solid under vacuum.

  • Purification (See Protocol 2).

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Suspend the crude, dry solid from Protocol 1 in ethyl acetate (150 mL).

  • Extraction: Transfer the suspension to a separatory funnel. Add 1M aqueous sodium bicarbonate solution (100 mL) and shake vigorously. The desired product will dissolve in the aqueous layer as the sodium salt. The organic layer will contain neutral impurities like the decarboxylated product.

  • Separation: Separate the layers. Keep the aqueous layer and extract the organic layer once more with 1M NaHCO₃ (50 mL).

  • Combine & Wash: Combine the aqueous layers and wash with ethyl acetate (50 mL) to remove any remaining neutral impurities.

  • Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 6M HCl with stirring until the pH is ~2. A white or off-white precipitate of the pure product will form.

  • Isolation: Filter the solid, wash thoroughly with cold deionized water until the washings are neutral, and dry under vacuum at 60 °C to a constant weight.

References

  • Organic chemistry practical course. (n.d.). Retrieved January 17, 2026, from a university practical course manual discussing decarboxylation and microwave synthesis principles.
  • Koval'chukova, O. V., et al. (2018). Reaction of aminobenzoate esters with N,N′-dimethylformamide azine dihydrochloride: crucial influence of intramolecular hydrogen bonding for the formation of 1,2,4-triazoles. CrystEngComm, 20(39), 6035-6043. Available from: [Link]

  • Baxter, A., et al. (2020). Preparation of 2-(t[1][4][3]riazol-2-yl)-benzoic acid derivatives. European Patent EP3619199B1. Available from:

  • CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid. (2013). Google Patents.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3163392, 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. Retrieved January 17, 2026 from [Link].

  • Koval'chukova, O. V., et al. (2018). Reaction of aminobenzoate esters with N,N′-dimethylformamide azine dihydrochloride: Crucial influence of intramolecular hydrogen bonding for the formation of 1,2,4-triazoles. ResearchGate. Available from: [Link]

  • CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. (2014). Google Patents.
  • Shang, M., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(43), 24012-24017. Available from: [Link]

  • CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. (2012). Google Patents.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91821, 2-Chloro-4-hydroxybenzoic acid. Retrieved January 17, 2026 from [Link].

  • Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Drug Design, Development and Therapy, 13, 2059–2071. Available from: [Link]

  • Al-Juboori, A. A. H., et al. (2023). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain Journal of Science, 26(1), 1-8. Available from: [Link]

  • Shah, M. H., et al. (n.d.). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. ResearchGate. Retrieved January 17, 2026, from https://www.researchgate.
  • Tighadouini, S., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 5(1), 41-68. Available from: [Link]

  • Cervantes-Reyes, M., et al. (2019). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Journal of the Mexican Chemical Society, 63(3), 1-13. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1. Reaction of 1 with 2-aminobenzoic acid in different media. Retrieved January 17, 2026, from [Link]

  • Al-Ghorbani, M., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Molecules, 22(5), 795. Available from: [Link]

  • Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. (1990). Google Patents.
  • Wang, X., et al. (2012). Ethyl 4-{[1-(2,4-dichloro-benz-yl)-1H-1,2,3-triazol-4-yl]meth-oxy}-8-(trifluoro-meth-yl)quinoline-3-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3017–o3018. Available from: [Link]

  • Siddiqui, N., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Archiv der Pharmazie, 340(10), 541-546. Available from: [Link][Link]

Sources

Technical Support Center: Stability of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound. We will address common questions and provide robust troubleshooting protocols to ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and stability of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Q1: What are the optimal conditions for the long-term storage of solid 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid?

A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a dry, dark environment.[1] Based on safety data for structurally related compounds, storage at refrigerated or frozen temperatures (-20°C) is recommended to minimize the potential for slow degradation over time.[1] It is crucial to prevent exposure to moisture and light.

Q2: How stable is the 1,2,4-triazole ring to chemical degradation?

A2: The 1,2,4-triazole ring is an aromatic heterocycle and is generally considered chemically stable.[2] It is resistant to cleavage under many standard acidic and basic conditions.[3] However, extreme pH and high temperatures can potentially lead to hydrolysis or rearrangement, with the outcome being highly dependent on the specific substituents attached to the ring.[3] The triazole moiety itself possesses significant hydrogen bonding capacity, which contributes to its overall stability in various systems.[2]

Q3: Is 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid susceptible to degradation in solution? What solvents should I use?

A3: Yes, like many complex organic molecules, it can degrade in solution over time. The rate and pathway of degradation are influenced by the solvent, pH, temperature, and light exposure. For analytical purposes, prepare solutions fresh in a suitable solvent like acetonitrile or methanol. For aqueous-based experiments, the pH of the solution is a critical factor. A stability study across a range of pH values (e.g., pH 3, 7, 9) is highly recommended to understand its behavior in your specific experimental medium. The 1H-1,2,4-triazole parent molecule has been shown to be stable in aqueous buffered solutions at pH 5, 7, and 9 for at least 30 days at 25°C, suggesting the triazole ring itself is hydrolytically stable.[4]

Q4: What is the likely impact of light exposure on the compound? Is it photostabile?

A4: Photostability is a significant concern for this class of compounds. The aromatic benzoic acid and triazole rings are chromophores that can absorb UV light, potentially leading to degradation. Studies on a similar compound, 2-(1,2,4-triazol-3-yl)benzoic acid, have shown that it undergoes phototransformations, including isomerization, when exposed to UV light.[5] Therefore, it is critical to protect both the solid material and its solutions from light.[6] We strongly recommend performing photostability studies as per ICH Q1B guidelines if the compound is being developed for pharmaceutical applications.[7]

Q5: What are the potential degradation pathways for this molecule?

A5: While specific degradation pathways for this exact molecule are not extensively published, we can hypothesize based on its structure and data from related compounds. Potential degradation pathways include:

  • Photo-dechlorination: Studies on other chloro-benzoic acid derivatives have demonstrated the loss of the chlorine atom upon exposure to UV light, often followed by hydroxylation at that position.[8]

  • Hydrolysis: While the triazole ring is relatively stable, the chloro-substituent on the benzoic acid ring could be susceptible to nucleophilic substitution (hydrolysis) to form a hydroxyl group, particularly under non-neutral pH conditions and elevated temperatures.

  • Decarboxylation: Loss of the carboxylic acid group can occur under thermal or photolytic stress.

  • Triazole Ring Isomerization/Cleavage: While less common, high-energy conditions (like intense UV exposure) could potentially lead to rearrangements or cleavage of the triazole ring.[5]

Troubleshooting Guide

This section provides solutions to specific experimental issues you may encounter.

Q: I am analyzing my compound with HPLC and see an unexpected new peak appearing over time, especially in samples left on the autosampler. What could this be?

A: This is a classic sign of solution-state instability. The new peak is likely a degradant.

Troubleshooting Steps:

  • Protect from Light: Immediately ensure your autosampler vials are amber-colored or wrapped in foil to rule out photodegradation. The UV lamp of the detector itself is a light source, but exposure is transient; the primary concern is ambient light.

  • Control Temperature: If your autosampler is not temperature-controlled, the ambient lab temperature could be accelerating degradation. If possible, set the autosampler temperature to a lower value (e.g., 4°C).

  • Check pH: If you are using an aqueous mobile phase or buffer, the pH could be promoting hydrolysis. Prepare a small amount of your sample in a neutral, aprotic solvent (if soluble) to see if the degradation is suppressed.

  • Characterize the Degradant: Use a diode-array detector (DAD) or photodiode array (PDA) detector to obtain a UV spectrum of the new peak. A significant shift in the spectrum (e.g., loss of a shoulder) compared to the parent peak can indicate a structural change. If you have access to LC-MS, this is the most powerful tool for identifying the degradant by its mass-to-charge ratio. For example, a mass increase of 16 Da and a loss of 34 Da (M+O-Cl-H) could suggest a hydrolytic dechlorination event.

Q: The biological activity or measured concentration of my stock solution seems to decrease after several freeze-thaw cycles. Why?

A: Repeated freeze-thaw cycles can promote degradation. Each cycle can introduce atmospheric moisture upon thawing and create localized concentration gradients during freezing, potentially accelerating hydrolytic or other degradation pathways.

Troubleshooting Steps:

  • Aliquot Your Stock Solution: Upon preparing a fresh stock solution, immediately divide it into single-use aliquots in tightly sealed vials. Store these aliquots at -20°C or -80°C.

  • Minimize Thawing Time: When you need to use an aliquot, thaw it quickly and immediately place it on ice. Use what you need and discard the remainder to avoid re-freezing.

  • Perform a Freeze-Thaw Stability Study: To quantify the effect, you can perform a formal study. Analyze a freshly prepared solution (T0). Subject several aliquots to a defined number of freeze-thaw cycles (e.g., 1, 3, 5 cycles) and analyze them by HPLC against the T0 sample. This will tell you the maximum number of cycles your solution can tolerate.

Recommended Experimental Protocols

Protocol 1: pH-Dependent Solution Stability Assessment

This protocol outlines a workflow to determine the stability of the compound in aqueous solutions at different pH values.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock 1. Prepare 1 mg/mL Stock in Acetonitrile prep_sample 3. Dilute Stock into Buffers (Final Conc. ~50 µg/mL) prep_stock->prep_sample prep_buffer 2. Prepare Buffers (e.g., pH 3, 7, 9) prep_buffer->prep_sample t0 4. Analyze T=0 Sample Immediately prep_sample->t0 incubate 5. Incubate Samples (e.g., 40°C) t0->incubate timepoint 6. Pull Aliquots at Time Points (e.g., 2, 4, 8, 24, 48 hrs) incubate->timepoint hplc 7. Analyze by Stability- Indicating HPLC-UV/DAD timepoint->hplc plot 8. Plot % Remaining vs. Time hplc->plot degradants 9. Quantify Major Degradants plot->degradants

Caption: Workflow for pH-dependent stability analysis.

Methodology:

  • Develop a Stability-Indicating HPLC Method: Before starting, ensure you have a validated HPLC method that can separate the parent compound from potential degradation products.

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a small amount of organic solvent (e.g., acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Prepare Test Solutions: Prepare aqueous buffers at relevant pH values (e.g., pH 3, 7.4, 9). Dilute a small volume of the stock solution into each buffer to achieve the desired final concentration (e.g., 50 µg/mL). The final concentration of the organic solvent should be low (<5%) to minimize its effect.

  • Set Time Points: Immediately inject a "time zero" (T0) sample for each pH condition.

  • Incubate: Store the remaining test solutions in a temperature-controlled oven or water bath (e.g., 40°C) to accelerate degradation.

  • Analyze: At specified time intervals (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each solution and analyze by HPLC.

  • Calculate Results: Determine the percentage of the compound remaining at each time point relative to the T0 sample. Plot this percentage against time for each pH condition to determine the degradation rate.

Protocol 2: Forced Photodegradation Study

This protocol follows the principles of the ICH Q1B guideline to assess the photosensitivity of the compound.[7]

G cluster_prep Sample Preparation cluster_controls Controls cluster_exposure Exposure cluster_analysis Analysis prep_solid 1a. Prepare Solid Sample (Thin layer in petri dish) chamber 3. Place Samples & Controls in Photostability Chamber prep_solid->chamber prep_solution 1b. Prepare Solution Sample (in Quartz cuvette) prep_solution->chamber dark_solid 2a. Solid Dark Control (Wrapped in foil) dark_solid->chamber dark_solution 2b. Solution Dark Control (Wrapped in foil) dark_solution->chamber expose 4. Expose to Light Source (ICH Q1B compliant, e.g., >1.2 million lux-hours) chamber->expose analyze 5. Analyze Exposed & Dark Control Samples by HPLC expose->analyze compare 6. Compare Results analyze->compare conclusion 7. Assess Photostability (Difference >5% indicates lability) compare->conclusion

Caption: Experimental workflow for forced photostability testing.

Methodology:

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a chemically inert, transparent container (e.g., a glass petri dish).

    • Solution State: Prepare a solution of the compound in a relevant solvent (e.g., water:acetonitrile 1:1) in a photochemically transparent container (e.g., a quartz cuvette).

  • Prepare Dark Controls: Prepare an identical set of solid and solution samples but wrap them securely in aluminum foil to protect them completely from light. These controls are essential to distinguish between photodegradation and thermal degradation occurring during the experiment.[7]

  • Exposure: Place the exposed samples and the dark controls in a photostability chamber. Expose them to a light source that complies with ICH Q1B guidelines, which specifies both visible and UVA light exposure.

  • Analysis: After the exposure period, prepare solutions from the solid samples and analyze all samples (exposed and dark controls) using a stability-indicating HPLC method.

  • Interpretation: Compare the purity and impurity profiles of the light-exposed samples to the dark controls. A significant change (e.g., >5% loss of parent compound or formation of a major degradant) in the exposed sample relative to the dark control indicates photosensitivity.

Data Summary

Table 1: Recommended Storage & Handling Conditions
ConditionSolid CompoundStock Solutions
Temperature -20°C for long-term storage[1]Aliquot and store at -20°C to -80°C
Light Protect from light; store in amber vials or dark[6]Use amber vials; protect from ambient light
Atmosphere Store in a tightly closed container in a dry place[1][9]Purge with inert gas (N₂ or Ar) for long-term storage
Incompatibilities Avoid strong oxidizing agents and strong bases[10]Avoid highly acidic or basic aqueous media unless stability is confirmed
Table 2: Hypothesized Degradation Products & Analytical Observations
Potential Degradation PathwayHypothesized ProductExpected Mass Change (LC-MS)Potential HPLC Observation
Hydrolytic Dechlorination 2-hydroxy-4-(4H-1,2,4-triazol-4-yl)benzoic acid-18.98 Da (¹²C₉H₇N₃O₃ - ¹²C₉H₆ClN₃O₂)More polar; shorter retention time
Photodegradation Isomers, hydroxylated species, dechlorinated species[5][8]Variable (no change for isomers)Multiple new peaks, often with altered UV spectra
Decarboxylation 3-chloro-5-(4H-1,2,4-triazol-4-yl)benzene-43.99 DaLess polar; longer retention time

References

  • Jadhav, R. K., et al. (2013). Novel Pathway for the Degradation of 2-chloro-4-nitrobenzoic Acid by Acinetobacter Sp. Strain RKJ12. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. National Library of Medicine. Available at: [Link]

  • Sarex Fine Chemicals. 2(4-Chlorobenzoyl) Benzoic Acid. Available at: [Link]

  • Hidaka, H., et al. (2008). Scheme 1. Proposed oxidation pathway for the 2Cl-4F-BA benzoic acid... ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3163392, 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Benzoic acid. Available at: [Link]

  • Semantic Scholar. Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Available at: [Link]

  • Araújo-Andrade, C., et al. (2019). Phototransformations of 2-(1,2,4-Triazol-3-yl)benzoic Acid in Low Temperature Matrices. The Journal of Physical Chemistry A. Available at: [Link]

  • Vrchotová, B., et al. (2013). Degradation pathway of 2,4-dichlorobenzoic acid by strain... ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91821, 2-Chloro-4-hydroxybenzoic acid. Available at: [Link]

  • Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Available at: [Link]

  • Cioanca, E-R., et al. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Available at: [Link]

  • Google Patents. (2013). CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.
  • Al-Masoudi, N. A., et al. (2018). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry. Available at: [Link]

  • U.S. Environmental Protection Agency. (2008). Robust Summaries & Test Plan: 1H-1,2,4-triazole. Available at: [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Available at: [Link]

  • Sugiarno, S., et al. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. National Library of Medicine. Available at: [Link]

  • Pola, M., & Vilkas, M. (1975). 4(H)-1,2,4-triazole derivatives with expected biological activity. PubMed. Available at: [Link]

  • Taylor, C. R., et al. (2020). 2-Chloro-4-nitrobenzoic acid as a coformer with pharmaceutical cocrystals and molecular salts. PubMed. Available at: [Link]

  • Nath, N. K., et al. (2014). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). PubMed. Available at: [Link]

  • Google Patents. (2005). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • UTAR Institutional Repository. (2017). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. Available at: [Link]

Sources

Technical Support Center: Degradation of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the structured technical support guide:

Welcome to the technical support center for 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability. Understanding its degradation profile is paramount for ensuring data integrity, reproducibility, and the overall success of your research endeavors. This document provides field-proven insights, troubleshooting workflows, and detailed protocols to address common challenges encountered during experimentation.

Section 1: Troubleshooting Guide for Unexpected Degradation

Encountering inconsistent results or the appearance of unknown impurities can be a significant roadblock. The following section provides a logical workflow to diagnose and resolve common stability issues.

Issue 1: Inconsistent Analytical Readings or Loss of Parent Compound

You may observe a decrease in the concentration of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid in solution over time, even under standard laboratory conditions. This can manifest as poor reproducibility in biological assays or declining peak areas in chromatographic analyses.

Causality: The degradation of triazole compounds in solution can be influenced by several factors, including the solvent, pH, temperature, and exposure to light.[1] For aromatic systems containing halogens and carboxylic acids, photodegradation and pH-dependent hydrolysis are primary suspects.

Troubleshooting Workflow:

Use the following decision tree to systematically identify the root cause of compound instability.

G start Start: Inconsistent Analytical Results check_light Is the solution protected from light (e.g., amber vials)? start->check_light action_light Action: Store solutions in amber vials. Run parallel experiment with one sample exposed to ambient light and one covered. check_light->action_light No check_ph Is the solution pH controlled or buffered? check_light->check_ph Yes light_yes Yes light_no No action_light->check_ph action_ph Action: Measure the pH of your solvent/media. Consider using a buffered system (pH 5-7). 1,2,4-triazole rings are generally stable but harsh pH can cause issues. check_ph->action_ph No check_temp Is the experiment run at a consistent, controlled temperature? check_ph->check_temp Yes ph_yes Yes ph_no No action_ph->check_temp action_temp Action: Use a temperature-controlled environment (e.g., incubator, water bath). Store stock solutions at 4°C or -20°C. check_temp->action_temp No check_microbes Is the medium susceptible to microbial growth (long-term study)? check_temp->check_microbes Yes temp_yes Yes temp_no No action_temp->check_microbes action_microbes Action: Filter-sterilize the solution. Add appropriate antimicrobial agents if compatible with the experiment. check_microbes->action_microbes Yes end_node If issues persist, perform forced degradation study to identify degradants. check_microbes->end_node No microbes_yes Yes microbes_no No action_microbes->end_node G cluster_products Potential Degradation Products parent 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid (Parent Compound) dechlorination Dechlorination Product: 4-(4H-1,2,4-triazol-4-yl)benzoic acid parent->dechlorination Photolysis / Microbial Action hydroxylation Hydroxylation Product: 2-hydroxy-4-(4H-1,2,4-triazol-4-yl)benzoic acid parent->hydroxylation Hydrolysis / Microbial Action decarboxylation Decarboxylation Product: 1-chloro-3-(4H-1,2,4-triazol-4-yl)benzene parent->decarboxylation Photolysis / High Heat

Caption: Potential degradation pathways.

Identification Strategy:

  • Forced Degradation: Conduct a forced degradation study (see Protocol 1) to intentionally generate the degradation products under controlled stress conditions (acid, base, oxidation, light, heat).

  • Chromatographic Comparison: Analyze the stressed samples alongside your experimental sample using a stability-indicating HPLC method (see Protocol 2).

  • Mass Spectrometry: Utilize LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. Compare these masses with the theoretical masses of the hypothesized products in the diagram above.

Section 2: Frequently Asked Questions (FAQs)

Q1: How stable is the 1,2,4-triazole ring to acid and base? The 1,2,4-triazole ring is an aromatic heterocyclic system, which confers significant stability. [2]It is generally resistant to cleavage under typical acidic and basic conditions used in experimental workups. [1]However, exposure to harsh conditions, such as concentrated acids or bases at elevated temperatures, can potentially lead to hydrolysis or rearrangement. [1][3] Q2: What are the most likely degradation pathways for this specific molecule? The most probable degradation pathways involve the substituents on the benzene ring rather than the triazole ring itself. These include:

  • Photolytic Dechlorination: The carbon-chlorine bond is susceptible to cleavage upon exposure to UV light, a common degradation pathway for chlorobenzoic acids. [4][5]* Hydrolytic Dechlorination (Hydroxylation): The chlorine atom can be substituted by a hydroxyl group, particularly under certain pH conditions or through microbial action. [6][7]* Photochemical Decarboxylation: The carboxylic acid group can be lost as CO2, especially under UV irradiation. [4] Q3: What are the optimal storage conditions for the solid compound and its solutions?

  • Solid Compound: For optimal long-term stability, store the solid powder in a tightly sealed container in a cool, dry, and dark place. [1]Storing under an inert atmosphere (e.g., argon or nitrogen) at +4°C is advisable. [1]* Solutions: It is always best to prepare solutions fresh. If storage is necessary, use a suitable buffer system, store in amber vials or wrapped in foil, and keep at low temperatures (2-8°C or -20°C) to minimize degradation. [2] Q4: Can microorganisms degrade this compound? Yes, microbial degradation is a significant possibility. Both chlorobenzoic acids and triazole-containing compounds can be metabolized by various microorganisms found in the environment. [8][9][10]Studies on analogous compounds like 2-chloro-4-nitrobenzoic acid and 2,4-dichlorophenoxyacetic acid have shown that bacteria can initiate degradation through oxidative dehalogenation or other enzymatic pathways. [6][7][11]If your experiments involve long incubation times in non-sterile media, microbial degradation should be considered a potential cause for compound loss.

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for intentionally degrading the compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Objective: To generate likely degradation products under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial (for photolytic) or amber vial (for others).

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: 6% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Dilute with solvent only. Incubate at 80°C for 48 hours.

    • Photolytic Degradation: Dilute with solvent only. Expose to direct sunlight or a photostability chamber for 48 hours.

  • Neutralization & Analysis:

    • Before analysis, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze using the HPLC method described in Protocol 2.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This method is designed to separate the parent compound from its potential degradation products.

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector, coupled to a Mass Spectrometer (MS).

ParameterRecommended ConditionRationale / Notes
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent ionization and good peak shape for the carboxylic acid.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Gradient 10% B to 90% B over 20 minutesA gradient is essential to elute both the polar parent compound and potentially less polar degradants.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.
UV Detection 254 nmA common wavelength for aromatic compounds; a PDA detector is recommended to assess peak purity. [12]
MS Interface Electrospray Ionization (ESI)Suitable for polar, ionizable compounds. Run in both positive and negative ion modes for comprehensive detection.

References

  • Technical Support Center: 1,2,4-Triazole Compound Stability and Degrad
  • Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12.
  • Novel Pathway for the Degradation of 2-chloro-4-nitrobenzoic Acid by Acinetobacter Sp. Strain RKJ12. PubMed.
  • Scheme 1. Proposed oxidation pathway for the 2Cl-4F-BA benzoic acid...
  • A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Deriv
  • Photoassisted dehalogenation and mineralization of chloro/fluoro-benzoic acid derivatives in aqueous media.
  • Degradation pathway of 2,4-dichlorobenzoic acid by strain...
  • Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Semantic Scholar.
  • 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid | C9H6ClN3O2 | CID 3163392. PubChem.
  • Phototransformations of 2-(1,2,4-Triazol-3-yl)benzoic Acid in Low Temperature Matrices. The Journal of Physical Chemistry A.
  • 2-chloro-4-(1,2,4-triazol-1-yl)benzoic acid. Guidechem.
  • Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
  • 2-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 91821. PubChem.
  • Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a b
  • Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implic
  • Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents.
  • Synthesis of di- and tri-(2H-1,2,3-triazol-2-yl)benzoic acids. FHNW.
  • Microorganism-Driven 2,4-D Biodegradation: Current St
  • CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.
  • Mefentrifluconazole Degradate 1,2,4-triazole 49762553. U.S. Environmental Protection Agency (EPA).
  • stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions. Benchchem.
  • Recent Developments Towards the Synthesis of Triazole Deriv
  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Preprints.org.
  • Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet. PubMed Central (PMC).
  • Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4-. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
  • Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. PubMed Central (PMC).
  • Stability of 1,2,4-triazoles?
  • A Comparative Guide to the Analytical Derivatization of 2-(2,4-Dihydroxybenzoyl)benzoic Acid. Benchchem.
  • Stability Indicating Reverse Phase Chromatographic Method for Estimation of Related Substances in Voriconazole Drug Substance. Journal of Applicable Chemistry..

Sources

Technical Support Center: Crystallization of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid (C₉H₆ClN₃O₂). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. We will address common challenges in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your process development.

Troubleshooting Common Crystallization Issues

This section addresses specific problems you may encounter during your experiments. The following workflow provides a general overview of the troubleshooting process.

G start Crystallization Problem Identified oiling_out Problem: Oiling Out (Liquid Droplets Form) start->oiling_out no_crystals Problem: No Crystals Form Upon Cooling start->no_crystals low_yield Problem: Poor Yield start->low_yield impure_product Problem: Impure Product (Poor Crystal Quality) start->impure_product sol1 Solution: 1. Re-heat & add more 'good' solvent. 2. Slow down the cooling rate. 3. Lower the crystallization temperature. 4. Use a seed crystal. oiling_out->sol1 Causality: M.P. of solid is below solution temperature. sol2 Solution: 1. Induce nucleation (scratch flask). 2. Add a seed crystal. 3. Concentrate solution (evaporate solvent). 4. Add an anti-solvent. no_crystals->sol2 Causality: Nucleation barrier is not overcome. sol3 Solution: 1. Ensure complete cooling (ice bath). 2. Minimize solvent volume. 3. Check filtrate for dissolved product. 4. Optimize pH to reduce solubility. low_yield->sol3 Causality: Significant material remains in mother liquor. sol4 Solution: 1. Decrease cooling rate significantly. 2. Use a higher solvent volume. 3. Consider a different solvent system. 4. Ensure purity of starting material. impure_product->sol4 Causality: Rapid growth traps impurities in the lattice.

Caption: Troubleshooting workflow for common crystallization problems.

Q1: My compound is "oiling out" during cooling, forming liquid droplets instead of solid crystals. What is happening and how can I resolve this?

A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system.[1] This is a common issue when a solution is highly concentrated or cooled too quickly. The resulting oil is often an amorphous, impure form of your compound that is resistant to crystallization.

Causality and Solution Strategy: The core issue is that the supersaturation level is too high at a temperature where your compound prefers to be a liquid. To resolve this, you must modify the conditions to favor crystal lattice formation over liquid-liquid phase separation.

Recommended Actions:

  • Re-heat and Dilute: Return the flask to the heat source until the oil redissolves. Add a small amount (10-20% additional volume) of the primary solvent to decrease the concentration. This lowers the temperature at which the solution becomes saturated, providing a larger window for crystallization to occur above the compound's melting point in the solvent mixture.[1]

  • Slow the Cooling Rate: A rapid temperature drop can shock the system into a supersaturated state where oiling is kinetically favored.[2][3] Allow the solution to cool slowly to room temperature, perhaps by insulating the flask, before moving to an ice bath. Slow cooling allows molecules sufficient time to orient themselves into an ordered crystal lattice.[4]

  • Introduce a Seed Crystal: If you have a small amount of pure crystalline material, add a single seed crystal after the solution has cooled slightly but before oiling out occurs. Seeding provides a template for crystal growth, bypassing the kinetic barrier of primary nucleation and guiding the system towards the desired solid form.[5]

Q2: After cooling, no crystals have formed in my flask. What steps can I take to induce crystallization?

A: The failure to crystallize upon cooling indicates that the solution has entered a stable, supersaturated state known as the "metastable zone," where spontaneous nucleation is kinetically hindered.[5] The energy barrier for the initial formation of crystal nuclei has not been overcome.

Recommended Actions:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide high-energy sites that can act as focal points for nucleation.[6]

  • Add a Seed Crystal: As mentioned previously, introducing a pre-existing crystal of the target compound is the most effective way to induce crystallization. It provides a template for growth, eliminating the need for primary nucleation.

  • Increase Concentration: If the solution is too dilute, you may need to increase the supersaturation. Gently heat the solution and evaporate a portion of the solvent. Allow the more concentrated solution to cool again slowly.

  • Introduce an Anti-Solvent: If you are using a solvent in which your compound is highly soluble, you can slowly add an "anti-solvent" — a solvent in which your compound is poorly soluble but which is miscible with the primary solvent.[7][8] This will dramatically reduce the solubility of your compound and force crystallization. Add the anti-solvent dropwise at the crystallization temperature until persistent cloudiness is observed, then allow it to cool.

Q3: My crystallization yield is very low. What are the most common causes and how can I improve it?

A: A poor yield typically means that a significant amount of your compound has remained dissolved in the mother liquor.[1] This can be due to several factors related to solvent choice and experimental execution.

Recommended Actions:

  • Minimize Solvent Volume: The most common cause of low yield is using an excessive amount of solvent. During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the solid. Every extra drop of solvent will retain some of your compound upon cooling.

  • Ensure Complete Cooling: The solubility of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is temperature-dependent. Ensure you have allowed sufficient time for the flask to cool to room temperature and then in an ice bath to minimize the amount of compound soluble in the cold solvent.

  • Check the pH: As a carboxylic acid, the solubility of your compound is highly pH-dependent.[9] In neutral or basic conditions, it will deprotonate to form the highly soluble carboxylate salt. Ensure the solution is acidic (pH well below the pKa of the carboxylic acid) to maintain the less soluble, neutral form.

  • Test the Filtrate: After filtering your crystals, take a small sample of the mother liquor. Evaporate the solvent. If a large amount of solid residue remains, your yield was likely lost to the solution, and you should revise your solvent volume or cooling temperature for the next batch.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for solvent selection for 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid?

A: The molecule has a moderately polar aromatic carboxylic acid structure combined with a polar triazole ring. This suggests a strategy using either a single polar solvent for cooling crystallization or a solvent/anti-solvent system.

Solvent ClassExamplesSuitability for DissolutionPotential as Anti-Solvent
Polar Protic Methanol, Ethanol, IsopropanolGood to ExcellentPoor
Polar Aprotic Acetone, Acetonitrile, DMFGood to ExcellentPoor
Ethers THF, DioxaneModerateModerate
Non-Polar Toluene, HeptanePoorExcellent
Aqueous WaterPoor (at low pH)Excellent

A good starting point would be to dissolve the compound in a minimal amount of hot methanol or ethanol and then either cool it slowly or add water as an anti-solvent.[8] A systematic screening process is highly recommended to find the optimal solvent system for your desired attributes (yield, purity, crystal form).[10]

Q2: How critical is pH control during the crystallization of this molecule?

A: For a carboxylic acid, pH is a critical process parameter.[9][11] The protonation state of the carboxylic acid group directly dictates its solubility.

  • Low pH (e.g., pH 1-4): The carboxylic acid group is protonated (-COOH). The molecule is in its neutral, less soluble form, which is ideal for crystallization from aqueous or semi-aqueous systems.

  • High pH (e.g., pH > 6): The carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻). This salt form is significantly more soluble in polar solvents like water, which will prevent crystallization and lead to low or no yield.

Therefore, if using water as a solvent or anti-solvent, it is crucial to ensure the solution is acidic.

Q3: I suspect I am getting different crystal forms (polymorphs). How can I control this?

A: Polymorphism, the ability of a compound to exist in multiple crystal structures, is a critical consideration in pharmaceutical development as it can affect stability, solubility, and bioavailability.[12][13] Triazole derivatives and aromatic acids are known to exhibit polymorphism.[14][15]

Controlling polymorphism is best achieved by controlling the nucleation step.

  • Seeding: This is the most robust method. By introducing crystals of the desired, stable polymorph into the metastable zone, you direct the crystallization process to produce that specific form.[5]

  • Solvent Choice: Different solvents can favor the nucleation of different polymorphs.

  • Cooling Rate: Slower cooling rates tend to favor the formation of the most thermodynamically stable polymorph, while rapid cooling can trap less stable, metastable forms.[2][16]

Recommended Experimental Protocol: Anti-Solvent Crystallization

This protocol provides a robust starting point for the crystallization of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

G A 1. Dissolution B 2. Hot Filtration (Optional) A->B Removes insoluble impurities C 3. Anti-Solvent Addition A->C If no filtration B->C D 4. Cooling & Maturation C->D Induces & completes crystallization E 5. Isolation D->E Vacuum Filtration F 6. Drying E->F Removes residual solvent

Caption: General workflow for anti-solvent crystallization.

Methodology:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. Add a minimal volume of a suitable solvent (e.g., methanol or ethanol) and heat the mixture gently with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-heated flask. This step is crucial for removing particulate matter.

  • Anti-Solvent Addition: While maintaining the temperature of the solution, add an anti-solvent (e.g., deionized water) dropwise with continuous stirring. Continue adding until the solution becomes faintly and persistently turbid. This indicates the solution has reached its saturation point.

  • Cooling and Maturation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the growth of large, well-defined crystals.[3][4] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent (water) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to a constant weight.

References

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. (n.d.). Scribd. Retrieved from [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). MDPI. Retrieved from [Link]

  • How Does the Rate of Cooling Influence Crystal Size?: Science Explained. (n.d.). ReelMind. Retrieved from [Link]

  • How does cooling rate affect the point at which crystalisation occures and why?. (2020). Reddit. Retrieved from [Link]

  • Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Cooling Rate and Crystal Size. (n.d.). Northwestern University. Retrieved from [Link]

  • Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite. (n.d.). MDPI. Retrieved from [Link]

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Gas antisolvent crystallization of organic salts from aqueous solutions. (2000). The Journal of Supercritical Fluids.
  • Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. (2015). CrystEngComm. Retrieved from [Link]

  • Antisolvent Crystallization. (n.d.). RM@Schools. Retrieved from [Link]

  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2022). MDPI. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • (PDF) ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. (2018). ResearchGate. Retrieved from [Link]

  • Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. (n.d.). Journal of Pharmaceutical Sciences.
  • (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). ResearchGate. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. (n.d.). PubMed. Retrieved from [Link]

  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved from [Link]

  • The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • A Scientist's Guide to Crystallization Process Development. (2021). YouTube. Retrieved from [Link]

  • The Crucial Role of Crystallization in Drug Substances Development. (2023). Neuland Labs. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • Key Considerations for Crystallization Studies. (n.d.). H.E.L Group. Retrieved from [Link]

  • 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024). Preprints.org.
  • Solvent design for crystallization of carboxylic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Cocrystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions. (n.d.). ResearchGate. Retrieved from [Link]

  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. (2021). CrystEngComm. Retrieved from [Link]

  • The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). (2022). MDPI. Retrieved from [Link]

  • Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid. (n.d.). Google Patents.
  • Polymorphism and Isostructurality of the Series of 3-(4,5-Diaryl-4H-1,2,4-triazole-3-yl)propenoic Acid Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • EXPERIMENT 1 AIM: To prepare crystals of pure benzoic acid from an impure sample. (n.d.). DAV College, Jalandhar. Retrieved from [Link]

  • Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol. (n.d.). Scribd. Retrieved from [Link]

  • Handbook of Aqueous Solubility D

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization parameters associated with this synthesis. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and present a validated protocol to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid?

The most common and efficient method is a nucleophilic aromatic substitution (SNAr) reaction.[1][2] This involves reacting an activated aryl halide, typically 2-chloro-4-fluorobenzoic acid , with 4H-1,2,4-triazole in the presence of a suitable base and a polar aprotic solvent. The fluorine atom is an excellent leaving group for SNAr reactions, making this the preferred precursor.[3]

Q2: Can you explain the reaction mechanism?

The reaction proceeds via an addition-elimination mechanism characteristic of SNAr.[4]

  • Addition Step: The triazole anion (generated by the base) acts as a nucleophile and attacks the electron-deficient carbon atom bearing the fluorine. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][4]

  • Elimination Step: Aromaticity is restored by the expulsion of the fluoride leaving group, yielding the final product.

The presence of electron-withdrawing groups (like the chloro and carboxylic acid groups) on the aromatic ring is crucial as they stabilize the negative charge of the Meisenheimer complex, thereby activating the ring for nucleophilic attack.[1][2]

Q3: What is the most significant challenge in this synthesis?

The primary challenge is controlling regioselectivity . 1,2,4-Triazole is an unsymmetrical heterocycle with two potentially nucleophilic nitrogen atoms (N1 and N4). This can lead to the formation of an undesired isomer, 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoic acid . The ratio of the desired N4-substituted product to the N1-substituted impurity is highly dependent on the reaction conditions, particularly the choice of base and solvent.

Q4: What are the critical safety precautions for this reaction?
  • Solvents: Many polar aprotic solvents (e.g., DMF, DMSO) have specific health risks. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Strong bases like sodium hydride (NaH) are flammable and react violently with water. Handle with extreme care under an inert atmosphere.

  • Workup: The acidification step during workup should be performed slowly and with cooling to control any exothermic reaction.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Problem: My reaction yield is very low or I've recovered only starting material.
  • Potential Cause 1: Insufficient Temperature. SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

    • Solution: Ensure your reaction is heated to the target temperature (typically 80-150 °C, depending on the solvent). Use a calibrated thermometer and an oil bath for consistent heating. Monitor the reaction progress by TLC or LC-MS to determine if a higher temperature is needed.

  • Potential Cause 2: Inappropriate Solvent. The solvent plays a critical role in solubilizing the reactants and mediating the reaction.

    • Solution: Use a high-purity, anhydrous polar aprotic solvent such as DMF, DMSO, or NMP. Protic solvents (like ethanol or water) can interfere with the reaction by solvating the nucleophile too strongly.

  • Potential Cause 3: Incorrect or Weak Base. The base must be strong enough to deprotonate the 1,2,4-triazole effectively to form the active nucleophile.

    • Solution: Potassium carbonate (K₂CO₃) is a common and effective choice. For more challenging substrates, a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) may be required. Ensure the base is finely powdered and dry to maximize its reactivity.

Problem: My final product is contaminated with a significant amount of the N1-isomer.
  • Potential Cause: Suboptimal Base/Solvent Combination. The regioselectivity of the triazole attack is highly sensitive to the reaction environment.

    • Solution: The formation of the desired N4-isomer is often favored in polar aprotic solvents like DMF or DMSO with moderately strong inorganic bases like K₂CO₃. Sterically hindered bases or conditions that favor the thermodynamically more stable N1-anion can lead to the undesired isomer. It is recommended to perform a small-scale screen of different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) to find the optimal conditions for your specific setup.

Problem: The reaction stalls and does not proceed to completion.
  • Potential Cause 1: Insufficient Reagents. An inadequate amount of the triazole or base can lead to an incomplete reaction.

    • Solution: Use a slight excess of 1,2,4-triazole (e.g., 1.2-1.5 equivalents) and base (e.g., 2.0-3.0 equivalents) relative to the 2-chloro-4-fluorobenzoic acid. This ensures the reaction is driven towards completion.

  • Potential Cause 2: Moisture Contamination. Water can protonate the triazole anion, deactivating the nucleophile.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. If using a hygroscopic base like K₂CO₃, consider drying it in an oven before the reaction.

Problem: I'm having difficulty isolating the product during the aqueous workup.
  • Potential Cause: Incorrect pH or Emulsion Formation. The product is a carboxylic acid and will only precipitate from the aqueous phase when fully protonated.

    • Solution: During the workup, after quenching the reaction with water, acidify the solution slowly with a strong acid (e.g., 2M HCl) while monitoring the pH with indicator paper or a pH meter. Adjust the pH to approximately 2-3 to ensure complete precipitation of the carboxylic acid product.[5] If emulsions form during extraction, adding a small amount of brine can help break them.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Researchers should monitor the reaction and may need to make minor adjustments based on their specific equipment and reagent purity.

Reaction Scheme: Starting Material: 2-chloro-4-fluorobenzoic acid Reagents: 1,2,4-Triazole, Potassium Carbonate (K₂CO₃) Solvent: N,N-Dimethylformamide (DMF) Product: 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-fluorobenzoic acid (1.0 eq), 1,2,4-triazole (1.3 eq), and finely powdered anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF (approximately 5-10 mL per gram of starting material).

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing water (10x the volume of DMF used).

  • Stir the aqueous solution and slowly add 2M HCl dropwise until the pH of the solution is ~2. A precipitate should form.

  • Continue stirring the suspension in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.

  • Dry the solid product under vacuum to yield crude 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary and Visualization

Table 1: Influence of Reaction Parameters on Yield and Selectivity
ParameterCondition ACondition BCondition CExpected Outcome
Base K₂CO₃Cs₂CO₃NaHStronger bases may increase rate but can affect selectivity. K₂CO₃ provides a good balance.
Solvent DMFDMSOAcetonitrileHigh-boiling polar aprotic solvents like DMF and DMSO are generally superior for SNAr.
Temperature 100 °C120 °C140 °CHigher temperatures increase reaction rate but may also promote side-product formation. 120-130 °C is often optimal.
Yield ModerateHighHighYield generally increases with temperature and a well-chosen base/solvent system.
N4:N1 Ratio GoodModerateVariableK₂CO₃ in DMF typically provides good selectivity for the desired N4 isomer.

Note: This table represents expected trends. Actual results must be determined empirically.

Diagrams

Reaction_Pathway cluster_start Reactants cluster_products Products SM1 2-Chloro-4-fluorobenzoic Acid Conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (120-130 °C) SM1->Conditions SM2 1,2,4-Triazole SM2->Conditions Product 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid (Desired N4-Isomer) Conditions->Product Favored Pathway Impurity 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoic acid (Undesired N1-Isomer) Conditions->Impurity Side Reaction

Caption: Synthetic pathway for 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check1 Is temperature sufficient? (Target: 120-130 °C) Start:f0->Check1:f0 Analyze Check2 Is the base appropriate and dry? (e.g., Anhydrous K₂CO₃) Check1:f0->Check2:f0 If Yes Solution System Optimized Check1:f0->Solution If No, Increase Temp Check3 Is the solvent anhydrous polar aprotic? (e.g., DMF, DMSO) Check2:f0->Check3:f0 If Yes Check2:f0->Solution If No, Change/Dry Base Check4 Are reagent stoichiometries correct? (Triazole & Base in excess) Check3:f0->Check4:f0 If Yes Check3:f0->Solution If No, Change/Dry Solvent Check4:f0->Solution If Yes, Re-evaluate & Monitor If No, Adjust Stoichiometry

Caption: Troubleshooting workflow for low reaction yield.

Analytical Characterization

To confirm the structure and purity of the final product, the following analytical methods are recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity. The proton signals for the triazole ring will be distinct for the N1 and N4 isomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the molecular weight of the product and assess its purity.[6]

  • High-Performance Liquid Chromatography (HPLC): For accurate quantification of product purity and separation from isomers and starting materials.[7]

References

  • ElectronicsAndBooks. (n.d.). Theoretical Study of the Synthesis of Aromatic Polyethers by the Nucleophilic Aromatic Substitution between Fluoro Aromatic Compounds and Phenoxides. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • PHARMD GURU. (n.d.). 40. NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • Zeitschrift für Naturforschung. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. Retrieved from [Link]

  • PubMed. (2018, August 10). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]

Sources

Technical Support Center: 2-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and storage of this compound. The following information has been synthesized from available safety data for structurally related compounds and general principles of chemical hygiene.

I. Core Principles of Handling and Storage

2-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a solid, likely a white to off-white powder, based on the appearance of similar benzoic acid derivatives.[1] Due to the presence of a carboxylic acid group and a triazole ring, this compound should be handled with care, assuming it may be an irritant and potentially harmful if ingested or inhaled.

II. Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Problem Potential Cause(s) Troubleshooting Steps
Difficulty in Dissolving the Compound Inappropriate solvent selection.Based on related compounds, solubility may be limited in water. Try organic solvents such as acetonitrile, or consider gentle heating.[1]
Compound Appears Discolored or Clumped Improper storage leading to moisture absorption or degradation.Discard the compound if significant discoloration is observed. Ensure storage in a tightly sealed container in a cool, dry place.[1][2]
Inconsistent Experimental Results Potential degradation of the compound.Use a fresh batch of the compound. Verify the purity of the compound using appropriate analytical techniques (e.g., HPLC, NMR).
Skin or Eye Irritation After Handling Direct contact with the compound.In case of skin contact, wash the affected area with soap and plenty of water.[2][3] For eye contact, rinse cautiously with water for several minutes and seek medical attention.[2][3][4] Always wear appropriate personal protective equipment (PPE).

III. Frequently Asked Questions (FAQs)

Handling

Q1: What are the primary hazards associated with 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid?

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

Always wear the following PPE:

  • Safety glasses or goggles.[2][4]

  • Chemical-resistant gloves (e.g., nitrile).[2]

  • A lab coat.[2]

  • Use in a well-ventilated area or with local exhaust ventilation.[2][6] If dust formation is likely, a respirator may be necessary.

Q3: How should I handle a spill of this compound?

For small spills, you should:

  • Avoid creating dust.[2]

  • Wear appropriate PPE.

  • Gently sweep up the solid material and place it in a suitable, closed container for disposal.[2][6]

  • Clean the spill area with a suitable solvent and then wash with soap and water.

For larger spills, evacuate the area and follow your institution's emergency procedures.

Storage

Q4: What are the optimal storage conditions for 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid?

Store the compound in a cool, dry, and well-ventilated place.[2][6] Keep the container tightly closed to prevent moisture absorption and contamination.[1][2]

Q5: Is this compound sensitive to light or air?

While specific data is unavailable for this compound, many organic compounds can be sensitive to light and air over time. It is good practice to store it in an opaque, tightly sealed container.

Q6: What materials are incompatible with this compound?

Based on the functional groups present, avoid contact with strong oxidizing agents, strong bases, strong reducing agents, and amines.[3][7]

Disposal

Q7: How should I dispose of waste 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid?

Dispose of the compound and any contaminated materials as chemical waste in accordance with local, state, and federal regulations.[2] Do not allow the product to enter drains.[2] One recommended method for similar compounds is to dissolve the material in a combustible solvent and burn it in a chemical incinerator.[2][6]

IV. Experimental Workflow Diagram

The following diagram outlines a general workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_weigh Weigh Compound in Fume Hood prep_ppe->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve exp_reaction Perform Reaction prep_dissolve->exp_reaction exp_monitor Monitor Reaction Progress exp_reaction->exp_monitor exp_workup Reaction Workup exp_monitor->exp_workup cleanup_quench Quench Reaction exp_workup->cleanup_quench cleanup_waste Dispose of Waste cleanup_quench->cleanup_waste cleanup_clean Clean Glassware cleanup_waste->cleanup_clean

Sources

Technical Support Center: Purity and Impurity Profiling of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS 842977-29-1).[1] This molecule is a critical building block in the synthesis of advanced pharmaceutical agents and agrochemicals.[2] Given its role as a key intermediate, ensuring its purity is paramount to the safety, efficacy, and quality of the final product. This guide provides in-depth answers to frequently encountered issues regarding impurities, offers structured troubleshooting workflows for out-of-specification results, and details validated analytical protocols for robust purity assessment.

Part 1: Frequently Asked Questions (FAQs) about Common Impurities

This section addresses the most common questions our team receives from researchers during the synthesis and analysis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Q1: What are the most common process-related impurities I should expect in my synthesis?

A1: Based on common synthetic routes, which often involve the reaction of a substituted benzoic acid derivative with 1,2,4-triazole, you should anticipate three primary categories of impurities:

  • Unreacted Starting Materials: The most straightforward impurities are residual starting materials. This typically includes 2,4-dichlorobenzoic acid (if used as a precursor) and unreacted 1,2,4-triazole . Their presence usually indicates an incomplete reaction or inefficient initial purification.

  • Positional Isomers: The most critical process-related impurity is the positional isomer, 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoic acid .[3] During the nucleophilic substitution reaction, the 1,2,4-triazole anion can attack from either the N1 or N4 position. While the N4-substituted product is often the thermodynamically favored product, the formation of the N1-isomer is a common side reaction that must be monitored and controlled.[4]

  • By-products from Side Reactions: Depending on the reaction conditions, other minor by-products can form. For instance, if the synthesis involves a precursor like 2-chloro-4-nitrobenzoic acid, incomplete reduction can lead to residual nitro-compounds or partially reduced intermediates.

Q2: How can I differentiate between the desired 4-yl isomer and the potential 1-yl isomeric impurity using analytical techniques?

A2: Differentiating these isomers is crucial and is best achieved using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: A well-developed reversed-phase HPLC method can typically resolve the two isomers. Due to differences in polarity and molecular geometry, they will exhibit distinct retention times. The 1-yl isomer is generally less polar and may elute slightly later than the 4-yl isomer, although this is method-dependent.

  • ¹H NMR Spectroscopy: This is the definitive technique for structural confirmation. The symmetry of the molecule provides clear diagnostic signals.

    • Desired 4-yl Isomer: The 4H-1,2,4-triazole ring is symmetrical. Therefore, the two protons on the triazole ring (at the C3 and C5 positions) are chemically equivalent and will appear as a sharp singlet in the aromatic region (typically >8.5 ppm).

    • Impurity 1-yl Isomer: The 1H-1,2,4-triazole ring is asymmetrical. The three protons on the triazole ring (at C3, C5) and the benzene ring will produce distinct signals. You will observe two separate signals for the triazole protons, likely appearing as two distinct singlets or narrow doublets depending on the solvent and resolution.

Q3: My HPLC analysis shows an unexpected peak that doesn't correspond to starting materials or the known N1-isomer. What could it be?

A3: An unexpected peak warrants a systematic investigation, as outlined in our troubleshooting guide below. However, a common hypothesis is the presence of a degradation product or a by-product from an unexpected side reaction. A likely candidate is 2-hydroxy-4-(4H-1,2,4-triazol-4-yl)benzoic acid . This can form if the chloro-substituent is hydrolyzed, which can occur under harsh basic conditions (e.g., high pH during workup) or elevated temperatures. This impurity will be significantly more polar than the parent compound and will thus have a much shorter retention time in a reversed-phase HPLC system.

Q4: What are potential degradation products I should be aware of during storage or downstream processing?

A4: The primary degradation pathway under typical storage conditions (protected from light and excessive heat) is hydrolysis of the C-Cl bond.

  • Hydrolysis: As mentioned in A3, this leads to the formation of 2-hydroxy-4-(4H-1,2,4-triazol-4-yl)benzoic acid .[5] The rate of hydrolysis is accelerated by moisture, high pH, and elevated temperatures.

  • Decarboxylation: While less common under standard conditions, exposure to very high temperatures (>200-250 °C) could potentially lead to decarboxylation, though this is more of a concern during thermal stress testing than routine storage.

Part 2: Troubleshooting Guide: Investigating Out-of-Specification (OOS) Results

This guide provides a logical workflow for a researcher or analyst who has detected an unknown impurity during the HPLC analysis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Workflow for Impurity Identification and Mitigation

G start OOS Result: Unknown Peak in HPLC review Step 1: Review Synthesis & Process Parameters start->review lcms Step 2: LC-MS Analysis (Obtain Mass) review->lcms mass_check Does Mass Match Predicted Impurity? lcms->mass_check nmr Step 3: Isolate & Run NMR (Confirm Structure) mass_check->nmr Yes no_match Hypothesize Novel Structure / Degradant mass_check->no_match No confirm Step 4: Confirm Identity & Root Cause nmr->confirm mitigate Step 5: Develop Mitigation (Modify Synthesis / Purification) confirm->mitigate no_match->nmr end Purity Specification Met mitigate->end

Caption: Troubleshooting workflow for identifying unknown impurities.

Step-by-Step Investigation Protocol
  • Initial Assessment & Data Review:

    • Verify System Suitability: Confirm that the HPLC system passed all suitability tests (e.g., retention time stability, peak symmetry, resolution of known components).

    • Review Synthesis Scheme: Carefully examine the reagents, solvents, catalysts, and reaction conditions used. Were there any deviations from the standard procedure? This is often the source of unexpected by-products.

  • Hypothesis Generation & Preliminary Identification (LC-MS):

    • Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is the fastest way to obtain molecular weight information about the unknown impurity, which is a critical first step in identification.

    • Procedure:

      • Prepare the sample in a suitable mobile phase-compatible solvent (e.g., acetonitrile/water).

      • Run the sample on an LC-MS system using the same or a similar chromatographic method.

      • Obtain the mass-to-charge ratio (m/z) of the parent ion for the unknown peak.

    • Analysis: Compare the obtained molecular weight to the calculated masses of potential impurities (see summary table below). A high-resolution mass spectrometer (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

  • Structural Confirmation (NMR):

    • Rationale: While MS provides the molecular weight, it does not confirm the structure or isomerism. NMR is essential for unambiguous structural elucidation.

    • Procedure: If the impurity is present at a sufficient level (>1-2%), attempt to isolate it using preparative HPLC or column chromatography. If isolation is not feasible, advanced 2D NMR techniques (like HMBC, HSQC) on the mixture may still provide structural information.

    • Analysis: Acquire ¹H and ¹³C NMR spectra. Compare the observed chemical shifts and coupling patterns to the expected spectra for hypothesized structures. Pay close attention to the diagnostic signals for the triazole ring as described in FAQ Q2.

  • Root Cause Analysis & Mitigation:

    • Once the impurity is identified, trace its origin back to the synthetic process.

      • Isomeric Impurity: The root cause is likely reaction conditions (temperature, base, solvent) that do not sufficiently favor N4-substitution. Consider modifying these parameters.

      • Unreacted Starting Material: The cause is an incomplete reaction or poor workup. Consider increasing reaction time, temperature, or the stoichiometry of a key reagent.

      • Hydrolysis Product: The cause is exposure to water and/or high pH. Ensure anhydrous conditions and carefully control the pH during aqueous workup and extraction steps.

    • Mitigation: The most common mitigation strategy is to develop a robust recrystallization procedure. The target compound and its impurities often have different solubilities in various solvent systems, allowing for effective purification.

Part 3: Key Analytical Protocols
Protocol 1: HPLC-UV Method for Purity Assessment

This protocol describes a general-purpose reversed-phase HPLC method suitable for quantifying the purity of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid and separating it from its common impurities.[6]

  • Instrumentation: HPLC system with a UV detector and a gradient pump.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. (Rationale: The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and reproducible retention.[7])

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL solution.

Protocol 2: Sample Preparation for NMR Analysis for Isomer Differentiation
  • Objective: To prepare a sample for ¹H NMR to unambiguously identify the triazole substitution pattern.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the benzoic acid and its common impurities. Its high boiling point also makes it easy to handle.

  • Procedure:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may assist dissolution.

    • Acquire a standard ¹H NMR spectrum (e.g., at 400 or 500 MHz).

  • Data Analysis:

    • Look for a sharp singlet above 8.5 ppm. The presence of this single peak for the triazole protons confirms the desired 4-yl isomer.

    • Look for two separate singlets in the same region. The presence of these two peaks indicates the presence of the 1-yl isomeric impurity. The integration of these peaks relative to the main product's triazole peak can be used for semi-quantitative analysis.

Part 4: Summary of Common Impurities
Impurity NamePotential SourceRecommended Analytical Technique(s)
2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoic acid Process-Related (Isomer Formation)HPLC-UV, LC-MS, ¹H NMR
2,4-dichlorobenzoic acid Unreacted Starting MaterialHPLC-UV, LC-MS
1,2,4-Triazole Unreacted Starting MaterialHPLC-UV (with appropriate method), LC-MS[8]
2-hydroxy-4-(4H-1,2,4-triazol-4-yl)benzoic acid Degradation (Hydrolysis)HPLC-UV, LC-MS
References
  • Jadhav, G., & Shingare, M. (2012). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Applied and Environmental Microbiology. Available at: [Link]

  • Google Patents. (n.d.). CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.
  • Abuelizz, H. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Physics: Conference Series. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). 2-chlorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • PubChem. (n.d.). 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-hydroxybenzoic acid. Retrieved from [Link]

  • SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]

  • International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid and Commercial Triazole Herbicides: A Framework for Efficacy Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the chemical properties and potential herbicidal activity of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid against established triazole herbicides. While experimental data on the herbicidal efficacy of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is not extensively available in public literature, this document outlines a robust framework for its evaluation. We will delve into the known mechanisms of action of prominent triazole herbicides, compare their chemical structures, and provide a detailed experimental protocol for a comparative greenhouse bioassay. This guide is intended for researchers, scientists, and professionals in the agrochemical and drug development fields.

Introduction to Triazole Herbicides

The triazole class of compounds is a cornerstone in the development of modern agrochemicals, exhibiting a broad spectrum of biological activities.[1] Within the realm of herbicides, triazoles are known to act on various metabolic pathways in plants, leading to effective weed control.[2] The diversity of their mechanisms of action, which includes inhibition of protoporphyrinogen oxidase (PPO), acetolactate synthase (ALS), and carotenoid biosynthesis, makes them a versatile tool in weed management strategies.[3][4][5] This guide will focus on comparing the structural and potential functional aspects of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid with three well-characterized triazole herbicides: Amitrole, Carfentrazone-ethyl, and Sulfentrazone.

Structural and Mechanistic Comparison

A key determinant of a herbicide's mode of action and efficacy is its chemical structure. The arrangement of functional groups on the triazole ring and associated phenyl groups influences target enzyme binding and translocation within the plant.

2.1. Chemical Structures

Compound Chemical Structure Key Features
2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid 1,2,4-triazole ring, chlorinated benzoic acid moiety. The carboxylic acid group may influence its systemic properties.
Amitrole A simple 3-amino-1,2,4-triazole. Lacks a complex phenyl group, contributing to its non-selective nature.[6]
Carfentrazone-ethyl A triazolinone derivative with a complex substituted phenyl group. The ethyl ester form is a proherbicide.[7]
Sulfentrazone An aryl triazolinone with a sulfonamide linkage. Known for its soil-applied activity.[8]

2.2. Mechanisms of Action

Triazole herbicides exhibit diverse mechanisms of action, which are critical for effective weed management and mitigating the development of herbicide resistance.

  • Protoporphyrinogen Oxidase (PPO) Inhibition: Carfentrazone-ethyl and Sulfentrazone belong to this class of herbicides.[9][10] They inhibit the PPO enzyme, which is crucial for chlorophyll and heme biosynthesis.[11] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death.[8]

  • Acetolactate Synthase (ALS) Inhibition: Some triazole herbicides, such as those in the triazolopyrimidine family, inhibit the ALS enzyme.[4][5] This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[12] Inhibition of ALS leads to a cessation of plant growth and eventual death.[13]

  • Carotenoid Biosynthesis Inhibition: Amitrole is a well-known inhibitor of carotenoid biosynthesis.[14][15] Specifically, it is classified as a Group Q herbicide.[3] This inhibition leads to the destruction of chlorophyll and subsequent bleaching of the plant tissues.[3]

Based on the structure of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid , with its substituted phenyl and triazole rings, it is plausible that it could act as a PPO or ALS inhibitor. The presence of the carboxylic acid group might also confer systemic properties, allowing it to be translocated within the plant. However, without experimental data, its precise mechanism of action remains to be determined.

Figure 1: Simplified signaling pathways of different triazole herbicide mechanisms of action.
Comparative Efficacy and Spectrum of Activity

The following table summarizes the known herbicidal properties of the comparator compounds. A hypothetical profile for 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is included to provide a basis for experimental evaluation.

Herbicide Mode of Action Selectivity Application Weed Spectrum
2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid Hypothesized: PPO or ALS InhibitorTo be determinedTo be determinedTo be determined
Amitrole Carotenoid Biosynthesis InhibitorNon-selectivePost-emergenceBroadleaf weeds and grasses.[3]
Carfentrazone-ethyl PPO InhibitorSelective for broadleaf weedsPost-emergence, contactWide range of broadleaf weeds.[16][17]
Sulfentrazone PPO InhibitorSelective for broadleaf weeds and sedgesPre- and post-emergence, soil-appliedAnnual broadleaf weeds and yellow nutsedge.[10][18]
Experimental Protocol: Greenhouse Bioassay for Herbicidal Efficacy

This protocol provides a detailed methodology for conducting a greenhouse bioassay to evaluate the pre- and post-emergence herbicidal activity of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid in comparison to other triazole herbicides.[1][19]

4.1. Objective

To determine and compare the dose-dependent herbicidal efficacy of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, Amitrole, Carfentrazone-ethyl, and Sulfentrazone on selected monocot and dicot weed species.

4.2. Materials

  • Test Compound: 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

  • Reference Herbicides: Amitrole, Carfentrazone-ethyl, Sulfentrazone

  • Weed Species:

    • Monocot: Barnyardgrass (Echinochloa crus-galli)

    • Dicot: Velvetleaf (Abutilon theophrasti)

  • Growth Medium: Standard potting mix (e.g., peat, perlite, and vermiculite in a 2:1:1 ratio)

  • Containers: 10 cm diameter plastic pots with drainage holes

  • Herbicide Application: Laboratory-grade cabinet sprayer calibrated to deliver a consistent volume.

  • Greenhouse: Maintained at 25-30°C with a 16-hour photoperiod.

4.3. Experimental Design

  • Design: Randomized complete block design with four replications.

  • Treatments:

    • Untreated control (solvent only)

    • 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid at 5, 10, 20, 40, 80 g a.i./ha

    • Amitrole at 250, 500, 1000, 2000 g a.i./ha

    • Carfentrazone-ethyl at 5, 10, 20, 40 g a.i./ha

    • Sulfentrazone at 50, 100, 200, 400 g a.i./ha

4.4. Procedure

4.4.1. Pre-emergence Application

  • Fill pots with the growth medium.

  • Sow 10-15 seeds of each weed species per pot at a depth of 1 cm.

  • Apply the herbicide treatments to the soil surface using the cabinet sprayer.

  • Water the pots as needed to maintain soil moisture.

  • Assess weed emergence and phytotoxicity at 7, 14, and 21 days after treatment (DAT).

4.4.2. Post-emergence Application

  • Sow seeds as described above and allow them to grow to the 2-3 leaf stage.

  • Thin the seedlings to a uniform number (e.g., 5 plants per pot).

  • Apply the herbicide treatments over the top of the plants.

  • Assess phytotoxicity (visual injury rating on a scale of 0-100%, where 0 is no injury and 100 is complete death) and fresh weight of the above-ground biomass at 7, 14, and 21 DAT.

4.5. Data Analysis

  • Calculate the percent inhibition of emergence and fresh weight reduction relative to the untreated control.

  • Perform analysis of variance (ANOVA) on the data.

  • Determine the GR50 (the herbicide rate that causes a 50% reduction in plant growth) for each herbicide and weed species using a log-logistic dose-response model.

Figure 2: Experimental workflow for the comparative greenhouse bioassay.
Hypothetical Comparative Data

The following tables present hypothetical GR50 values (g a.i./ha) that could be obtained from the described greenhouse bioassay. These values are for illustrative purposes to demonstrate how the comparative efficacy of the test compound could be presented.

Table 1: Hypothetical GR50 Values for Pre-emergence Application

Weed Species 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid Amitrole Carfentrazone-ethyl Sulfentrazone
Barnyardgrass35>2000>40150
Velvetleaf158001275

Table 2: Hypothetical GR50 Values for Post-emergence Application

Weed Species 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid Amitrole Carfentrazone-ethyl Sulfentrazone
Barnyardgrass50120030250
Velvetleaf256008100
Conclusion

While 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a known building block in the synthesis of agrochemicals, its specific herbicidal properties require further investigation. This guide provides a comprehensive framework for such an evaluation by comparing its chemical structure and potential mechanisms of action with established triazole herbicides. The detailed experimental protocol for a greenhouse bioassay offers a robust method for determining its herbicidal efficacy and spectrum of activity. The insights gained from such studies will be invaluable for researchers and professionals in the agrochemical industry, potentially leading to the development of new and effective weed management solutions.

References

  • ACS Publications. (2025). Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Agriculture and Agri-Food Canada. (1993). Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]

  • BioOne. (2013). Review: Confirmation of Resistance to Herbicides and Evaluation of Resistance Levels. Retrieved from [Link]

  • CDMS.net. (n.d.). SULFENTRAZONE 4L. Retrieved from [Link]

  • CTAHR. (2013). A Practitioner's Guide for Testing Herbicide Efficacy With the Incision Point Application (IPA) Technique on Invasive Woody Plant Species. Retrieved from [Link]

  • DoMyOwn. (n.d.). Sulfentrazone-4SC-Select-Label.pdf. Retrieved from [Link]

  • Exacto Inc. (2022). The Value of Field Trials. Retrieved from [Link]

  • Government of Australia. (n.d.). Public Release Summary - Evaluation of the new active CARFENTRAZONE-ETHYL in the product AFFINITY 400 DF HERBICIDE. Retrieved from [Link]

  • MDPI. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Retrieved from [Link]

  • Minnesota Department of Agriculture. (n.d.). Sulfentrazone Herbicide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetolactate Synthase Inhibiting Herbicides Bind to the Regulatory Site. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A codon deletion confers resistance to herbicides inhibiting protoporphyrinogen oxidase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Field Study Method as a Potential Higher Tier Option to Refine Herbicide Risk Assessment for Nontarget Terrestrial Plants. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Retrieved from [Link]

  • Pesticide Action Network UK. (n.d.). Pesticide Fact Sheet Amitrole. Retrieved from [Link]

  • PubChem. (n.d.). Carfentrazone-ethyl. Retrieved from [Link]

  • ResearchGate. (2025). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides. Retrieved from [Link]

  • Solutions Pest & Lawn. (n.d.). Carfentrazone Herbicide Active Ingredient. Retrieved from [Link]

  • Solutions Pest & Lawn. (n.d.). Sulfentrazone Herbicide Active Ingredient. Retrieved from [Link]

  • Specialist Sales. (2021). Troller Amitrole 250 Herbicide (Amitrole & Ammonium Thiocyanate). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. Retrieved from [Link]

  • UC Agriculture and Natural Resources. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. Retrieved from [Link]

  • UC Agriculture and Natural Resources. (n.d.). Protoporphyrinogen Oxidase (PPO) Inhibitors. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Inhibition of Protoporphyrinogen Oxidase. Retrieved from [Link]

  • Weng, J.-Q., Wang, L., & Liu, X.-H. (2012). Synthesis, Crystal Structure and Herbicidal Activity of a 1, 2, 4-triazol-5(4H)-one Derivative. Journal of the Chinese Chemical Society, 59(1), 71-75.
  • Wikipedia. (n.d.). Sulfentrazone. Retrieved from [Link]

  • Wisconsin Department of Natural Resources. (n.d.). carfentrazone-ethyl chemical fact sheet. Retrieved from [Link]

  • YouTube. (2021). Part I: Mode of Action of Herbicides. Retrieved from [Link]

  • (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. NDSU Agriculture. Retrieved from [Link]

  • (n.d.). carfentrazone-ethyl (Ref: F 8426). AERU. Retrieved from [Link]

  • (n.d.). Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. Weed Technology. Retrieved from [Link]

  • (2025). Action mechanisms of acetolactate synthase-inhibiting herbicides. ResearchGate. Retrieved from [Link]

  • (2025). Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides. ResearchGate. Retrieved from [Link]

  • (2012). Synthesis, Crystal Structure and Herbicidal Activity of a 1, 2, 4-triazol-5(4H)-one Derivative. Connect Journals. Retrieved from [Link]

  • (2025). Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides. ResearchGate. Retrieved from [Link]

  • (n.d.). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. MDPI. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 2-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The fusion of a 1,2,4-triazole ring with a substituted benzoic acid core represents a highly versatile and pharmacologically significant scaffold in modern medicinal chemistry. This guide provides a comprehensive comparison of the biological activities of analogs derived from 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. By systematically evaluating structural modifications, we delved into the structure-activity relationships (SAR) that govern their anticancer, antimicrobial, and herbicidal properties. Our analysis synthesizes data from numerous studies to highlight key molecular features that enhance potency and selectivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support and guide future research in optimizing this promising chemical scaffold.

Introduction: A Scaffold of Therapeutic Promise

The Pharmacological Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that serves as a critical pharmacophore in a multitude of therapeutic agents.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions like hydrogen bonding and hydrophobic interactions, make it a privileged structure in drug design.[2] This versatility has led to the development of successful drugs with a wide range of biological activities, including antifungal (e.g., Fluconazole, Itraconazole), anticancer (e.g., Letrozole), antiviral (e.g., Ribavirin), and antibacterial agents.[1][3][4][5][6] The development of novel triazole derivatives remains a key strategy to combat challenges like drug resistance.[5][7]

The Role of Substituted Benzoic Acid

The benzoic acid moiety, particularly when substituted with halogens like chlorine, is another cornerstone of medicinal chemistry. The carboxylic acid group can act as a hydrogen bond donor and acceptor, anchoring the molecule to biological targets. The chloro-substituent enhances lipophilicity, which can improve membrane permeability, and can engage in halogen bonding, influencing binding affinity and specificity. Derivatives of 2-chlorobenzoic acid have demonstrated significant antimicrobial potential, with studies indicating that certain modifications, such as the formation of Schiff's bases, can yield agents with potency comparable to standard drugs like norfloxacin.[8]

Rationale for the Hybrid Scaffold

The strategic combination of the 1,2,4-triazole ring and a 2-chloro-benzoic acid core into a single molecule, 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, creates a hybrid scaffold with immense potential. This design aims to harness the synergistic effects of both pharmacophores. The exploration of its analogs allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties, leading to the discovery of novel candidates for anticancer, antimicrobial, and even agrochemical applications.

Synthesis Strategy and Analog Design

General Synthetic Pathway

The synthesis of 1,2,4-triazole-benzoic acid hybrids typically involves a multi-step process. A common and effective route begins with a substituted hydrazinobenzoic acid which is reacted with reagents like dialkyl-N-cyanoimido(dithi)carbonate to construct the triazole ring system.[9] Subsequent modifications can then be made to the carboxylic acid group (e.g., esterification, amidation) or to other positions on the triazole or phenyl rings to generate a library of analogs.

The choice of phosphoryl chloride as a cyclizing agent is also a well-established method for condensing 4-amino-1,2,4-triazole-3-thiol intermediates with various aromatic carboxylic acids to form fused ring systems.[10] This highlights the modularity of the synthesis, allowing for diverse analog creation.

Diagram: Conceptual Synthetic Workflow

The following diagram illustrates a generalized approach for synthesizing the target analogs, showcasing the key reaction steps from starting materials to the final diversified products.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Analog Diversification A Substituted Hydrazinobenzoic Acid C 2-Chloro-4-(4H-1,2,4-triazol-4-yl) benzoic Acid Core A->C Cyclization B Triazole Ring Precursor (e.g., N-cyanoimidodithiocarbonate) B->C D Ester Analogs C->D Esterification E Amide Analogs C->E Amidation F Schiff Base Analogs C->F Condensation G Other Ring Substitutions C->G Further Reactions

Caption: Step-by-step workflow for determining cytotoxicity using the MTT assay.

Comparative Analysis of Antimicrobial Activity

The 1,2,4-triazole nucleus is a well-known component of many antifungal drugs. [4][11]Furthermore, derivatives of chlorobenzoic acid have shown significant antibacterial properties, suggesting a dual-action potential for the hybrid scaffold. [8]

Spectrum of Activity

Research indicates that these analogs can be effective against a range of pathogens:

  • Antibacterial: Derivatives have shown greater potential against Gram-negative bacteria like Escherichia coli compared to Gram-positive bacteria. [8]Some compounds have also demonstrated strong activity against Staphylococcus aureus. [7]* Antifungal: Significant activity has been observed against fungal species such as Microsporum gypseum and Candida albicans. [7][12]Interestingly, some novel triazole derivatives have shown antifungal activity superior to the standard drug ketoconazole against specific strains. [7]

Structure-Activity Relationship (SAR) Insights
  • Chemical Form: The chemical form of the molecule plays a crucial role. For 2-chlorobenzoic acid derivatives, Schiff's bases were found to be more potent antimicrobial agents than their corresponding esters. [8]* Substituents: The presence and position of substituents on the phenyl rings are critical. For example, a 2,4-dichlorobenzylideneamino group attached to a triazole-thiol scaffold resulted in strong antifungal and antibacterial activity. [7]The inclusion of electron-donating groups like -OH and -OCH₃ can also enhance antimicrobial activity. [6]

Data Summary: Minimum Inhibitory Concentration (MIC) of Analogs

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below compares the MIC values of representative analogs. Lower MIC values indicate greater efficacy.

Compound IDPathogenTypeMIC (µg/mL)Reference
Compound 6 Escherichia coliGram-negative2.27 (µM/ml)[8]
Compound 5g Staphylococcus aureusGram-positive32[13]
Compound 5h Candida spp.Fungus32-256[13]
Compound 5l Microsporum gypseumFungus< 6.25[7]
Norfloxacin Escherichia coliGram-negative2.61 (µM/ml)[8]
Ketoconazole Microsporum gypseumFungus6.25[7]
Experimental Protocol: Broth Microdilution for MIC Determination

This is a quantitative method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria or fungi is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits visible growth after incubation is recorded as the MIC.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test analog in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compounds.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • MIC Reading: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Diagram: Broth Microdilution Workflow

G cluster_0 Example Wells After Incubation A 1. Serial Dilution of Test Analog in Broth B 2. Add Standardized Microbial Inoculum C 3. Incubate Plate (e.g., 24h at 37°C) D 4. Visually Inspect for Growth (Turbidity) W1 Well 1 128 µg/mL (Clear) E Result: MIC = 32 µg/mL (Lowest concentration with no growth) D->E W2 Well 2 64 µg/mL (Clear) W3 Well 3 32 µg/mL (Clear) W4 Well 4 16 µg/mL (Turbid) W5 Control (Turbid)

Caption: Workflow for MIC determination via the broth microdilution method.

Comparative Analysis of Herbicidal Activity

The 1,2,4-triazole core is also present in several commercial herbicides, indicating the potential of this scaffold in agrochemical applications. [14]These compounds can interfere with essential biological pathways in plants, such as chlorophyll biosynthesis. [15]

Pre- and Post-Emergence Efficacy

Herbicidal activity is often assessed under two conditions:

  • Pre-emergence: The herbicide is applied to the soil before the weeds emerge. This tests the compound's ability to inhibit germination or early growth.

  • Post-emergence: The herbicide is applied directly to the foliage of emerged weeds. This tests the compound's ability to be absorbed by and act upon an established plant.

Some 1,2,4-triazole derivatives have shown excellent inhibiting activity against weeds like Echinochloa crusgalli (barnyard grass) and Amaranthus retroflexus under pre-emergence conditions. [14]

Structure-Activity Relationship (SAR) Insights
  • Target Weeds: The efficacy of herbicidal analogs can vary significantly between different types of weeds (e.g., monocots vs. dicots). For instance, certain novel triazole derivatives displayed good herbicidal activity against the monocot barnyard grass. [14][16]* Substituent Effects: The nature of the substituents on the core structure is paramount. A 4-benzyl-1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one structure was reported to have good herbicidal activity. [14]This highlights the importance of the dichlorophenyl and benzyl groups in conferring this specific biological function.

Data Summary: Herbicidal Activity of Analogs

The table below summarizes the post-emergence herbicidal efficacy of representative compounds against various weed species at a specific application rate.

Compound IDWeed SpeciesTypeApplication Rate (g a.i./ha)% InhibitionReference
Title Compound Echinochloa crusgalliMonocot1500Excellent[14]
Title Compound Brassica napusDicot1500Excellent[14]
5-A3 Barnyard grassMonocot250Good[16]
5-B4 Barnyard grassMonocot250Good[16]
Carfentrazone-ethyl Echinochloa crusgalliMonocot1500Excellent[14]
Experimental Protocol: Greenhouse Pot Experiment for Herbicidal Screening

This method provides a controlled environment to assess the pre- and post-emergence herbicidal activity of test compounds.

Principle: Target weed species are grown in pots under controlled greenhouse conditions. The test compounds are applied at various concentrations either to the soil (pre-emergence) or to the plant foliage (post-emergence). The herbicidal effect is evaluated by visual assessment of injury or by measuring biomass reduction compared to untreated controls.

Step-by-Step Protocol:

  • Plant Cultivation: Fill pots with a standard soil mixture. For pre-emergence tests, sow seeds of the target weeds (e.g., barnyard grass, rape). For post-emergence tests, allow the weeds to grow to the 2-3 leaf stage.

  • Compound Formulation: Prepare a stock solution of the test analog in a suitable solvent and dilute it with water containing a surfactant to create an application-ready formulation.

  • Application:

    • Pre-emergence: Spray the soil surface evenly with the test formulation immediately after sowing.

    • Post-emergence: Spray the foliage of the established weeds until runoff.

  • Incubation: Place the pots in a greenhouse with controlled temperature, humidity, and light conditions. Water the plants as needed, avoiding washing the compound off the foliage in post-emergence tests.

  • Evaluation: After 14-21 days, visually assess the plants for signs of injury (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (complete death) relative to untreated control plants.

  • Data Analysis: Calculate the average percent inhibition for each treatment and determine the dose required for a specific level of control (e.g., GR₅₀, the dose causing 50% growth reduction).

Integrated Discussion and Future Perspectives

The comparative analysis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid analogs reveals a scaffold of remarkable biological versatility. The strategic placement of the chloro-substituent, the acidic functionality of the benzoic acid, and the unique properties of the 1,2,4-triazole ring create a powerful platform for developing targeted therapeutic and agrochemical agents.

Key Takeaways:

  • Anticancer Potential: SAR studies clearly indicate that modifications, particularly the introduction of nitrobenzylidene and isothiocyanate moieties, are highly effective in enhancing cytotoxicity against prominent cancer cell lines. [9]The ability of these compounds to induce apoptosis underscores their therapeutic potential. [17]* Antimicrobial Breadth: The scaffold shows promise against both bacteria and fungi. The finding that Schiff's bases are more potent than esters suggests that modifications at the carboxylic acid group are a critical area for optimization. [8]* Herbicidal Efficacy: The demonstrated pre- and post-emergence activity highlights a valuable, albeit less explored, application for this class of compounds. [14] Future Directions: Future research should focus on creating integrated libraries of analogs to simultaneously screen for multiple biological activities. This could identify compounds with dual anticancer and antimicrobial properties, which would be invaluable for treating immunocompromised patients. Further investigation into the precise molecular targets and mechanisms of action, using techniques like molecular docking and enzyme inhibition assays, will be crucial for rational drug design. [18][15]The development of quantitative structure-activity relationship (QSAR) models can also help predict the activity of new analogs and guide synthetic efforts toward molecules with improved potency and safety profiles. [8][9]

References

  • Al-Bayati, M. I., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia.
  • Mehta, S., et al. (2014).
  • Al-Bayati, M. I., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia.
  • Amessou, M., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry.
  • Various Authors. (n.d.). Synthetic routes to triazole benzoic acid compounds 1–17.
  • Amessou, M., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry.
  • Anonymous. (2012). Synthesis, Crystal Structure and Herbicidal Activity of a 1, 2, 4-triazol-5(4H)-one Derivative. Journal of the Chemical Society of Pakistan.
  • Limban, C., et al. (2011). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. Molecules.
  • Kumar, G. V., et al. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research.
  • Nuta, D. C., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Yashaswini, S. K., et al. (2021). Synthesis and Evaluation of Antifungal and Anti-Oxidant Activities of Novel 1, 2, 4-Triazole Derivatives. Journal of Chemical and Pharmaceutical Research.
  • Al-Abdullah, E. S., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances.
  • Al-Abdullah, E. S., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents.
  • Al-Ostath, A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules.
  • Plech, T., et al. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals.
  • Kotan, R. (2022). Antifungal Properties of 1,2,4-Triazoles. Chemistry of 1,2,4-Triazoles in Current Science.
  • Gümrükçüoğlu, N., et al. (2013).
  • Sharma, D., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Al-Bayati, M. I. H., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry.
  • Al-Jaff, G. S., et al. (2021). Synthesis and Anti-Colon Cancer Activity of 1,2,4-Triazole Derivatives with Aliphatic S-Substituents. Oriental Journal of Chemistry.
  • Martínez-Alvarado, C., et al. (2021). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Journal of the Mexican Chemical Society.
  • Hrytsyna, I., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). ScienceRise: Pharmaceutical Science.
  • Anonymous. (n.d.). CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.
  • Castillo, J., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. New Journal of Chemistry.
  • Imramovský, A., et al. (2024).
  • Cheng, Y. R. (2014).
  • Wang, Y., et al. (2024). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules.
  • Al-Masoudi, W. A., et al. (2023). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science.
  • Wang, Y., et al. (2014). Synthesis and Herbicidal Activity of Novel 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters.

Sources

Navigating the Structure-Activity Landscape of 2-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse biological activities, including antifungal, anticancer, and antiviral properties.[1][2] The conjugation of this privileged heterocycle with a benzoic acid scaffold presents a compelling strategy for the development of novel drug candidates. This guide delves into the structure-activity relationship (SAR) of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid derivatives, providing a comparative analysis of their performance based on available experimental data from closely related analogues. While direct SAR studies on this specific scaffold are limited, we can extrapolate key insights from structurally similar compounds, particularly 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, to inform future drug design efforts.

The Core Scaffold: A Synthesis of Key Pharmacophores

The 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid scaffold combines three key structural features: a 1,2,4-triazole ring, a benzoic acid moiety, and a chlorine substituent. The triazole ring is known to engage in hydrogen bonding and other non-covalent interactions with biological targets. The carboxylic acid group of the benzoic acid can act as a hydrogen bond donor and acceptor, and can also exist as a carboxylate anion, enabling ionic interactions. The 2-chloro substituent can influence the electronic properties and conformation of the molecule, potentially enhancing binding affinity or metabolic stability.

Comparative Analysis of Anticancer Activity: Insights from 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids

A significant body of research on the anticancer activity of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids provides a valuable foundation for understanding the SAR of the target scaffold.[3][4] These studies reveal crucial insights into how modifications of the core structure impact cytotoxicity against various cancer cell lines.

Impact of Substituents on the Benzoic Acid Moiety

Systematic modifications of the benzoic acid portion of the molecule have not been extensively reported in the context of 4-(4H-1,2,4-triazol-4-yl) substitution. However, in the analogous 4-(1H-1,2,4-triazol-1-yl)benzoic acid series, the carboxylic acid is often derivatized to form amides or esters, leading to significant changes in biological activity. The presence of the free carboxylic acid is believed to be important for interactions with certain biological targets.

Influence of Modifications on the Triazole Ring

The substitution pattern on the 1,2,4-triazole ring is a critical determinant of biological activity. In a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, the introduction of various substituents at the 3- and 5-positions of the triazole ring has been explored.[3]

Table 1: In Vitro Cytotoxicity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids against MCF-7 and HCT-116 Cancer Cell Lines [3]

CompoundR1R2MCF-7 IC50 (µM)HCT-116 IC50 (µM)
Doxorubicin --19.7 ± 3.122.6 ± 3.9
Hybrid 1 HH> 50> 50
Hybrid 2 HSCH325.4 ± 4.331.2 ± 5.1
Hybrid 3 HN=CH-Ph-OH15.6 ± 2.824.5 ± 4.2
Hybrid 4 HN=CH-Ph-NO223.9 ± 3.928.7 ± 4.8

Data presented is a representative selection from the cited literature for illustrative purposes.

From the data in Table 1, several key SAR observations can be made for the 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold:

  • Unsubstituted Triazole: The parent compound with an unsubstituted triazole ring (Hybrid 1) exhibits weak activity, highlighting the importance of substitution for cytotoxicity.

  • Thioether Substitution: The introduction of a methylthio group at the 3-position of the triazole (Hybrid 2) leads to a moderate increase in activity.

  • Schiff Base Formation: Conversion of an amino group on the triazole to a Schiff base with substituted benzaldehydes (Hybrids 3 and 4) significantly enhances anticancer activity. The presence of a hydroxyl group on the phenyl ring of the Schiff base (Hybrid 3) appears to be more favorable for activity against MCF-7 cells compared to a nitro group (Hybrid 4).

The Role of the 2-Chloro Substituent and 4H-Triazole Linkage

While direct experimental data is lacking for the 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid scaffold, we can infer the potential impact of these features:

  • 2-Chloro Substituent: The chlorine atom at the 2-position of the benzoic acid ring is an electron-withdrawing group. This can influence the pKa of the carboxylic acid and the overall electronic distribution of the molecule. Furthermore, the steric bulk of the chlorine atom can force the benzoic acid ring to adopt a twisted conformation relative to the plane of the triazole ring, which may be crucial for fitting into a specific binding pocket.

  • 4H-1,2,4-Triazol-4-yl Linkage: The attachment of the benzoic acid moiety at the N4 position of the 1,2,4-triazole ring, as opposed to the N1 position, will significantly alter the three-dimensional shape and electronic properties of the molecule. This different connectivity will present a different spatial arrangement of hydrogen bond donors and acceptors, which could lead to a completely different pharmacological profile compared to the N1-substituted isomers.

Experimental Methodologies

To facilitate comparative studies and the development of new derivatives, detailed experimental protocols are essential.

General Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids[3]

A common synthetic route to this class of compounds involves the reaction of 4-hydrazinobenzoic acid with a suitable cyclizing agent to form the 1,2,4-triazole ring. Subsequent modifications of the triazole ring can then be performed.

Synthesis_Workflow A 4-Hydrazinobenzoic Acid C 4-(1H-1,2,4-triazol-1-yl)benzoic acid A->C Cyclization B Cyclizing Agent (e.g., Formic Acid) B->C D Further Derivatization (e.g., amidation, substitution on triazole) C->D Modification E Target Hybrids D->E

Caption: General synthetic workflow for 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)[3]
  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves.

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay A Seed cells in 96-well plate B Incubate 24h A->B C Add test compounds B->C D Incubate 48h C->D E Add MTT solution D->E F Incubate 4h E->F G Add DMSO F->G H Measure Absorbance G->H

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Future Directions and Conclusion

The structure-activity relationship of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid derivatives remains a promising area for further investigation. Based on the analysis of structurally related compounds, the following hypotheses can guide future research:

  • Systematic Substitution: A systematic exploration of substituents at the 3- and 5-positions of the 4H-1,2,4-triazole ring is warranted to identify optimal functionalities for specific biological targets.

  • Isomeric Comparison: A direct comparative study of the 1H- and 4H-triazole isomers would provide definitive insights into the influence of the linkage position on activity.

  • Role of the Chloro Group: The synthesis and evaluation of analogues with different substituents at the 2-position of the benzoic acid ring (e.g., fluoro, methyl) would elucidate the electronic and steric requirements at this position.

References

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Iraqi Journal of Pharmaceutical Sciences (P-ISSN: 1683-3597, E-ISSN: 2521-3512).
  • An insight on medicinal attributes of 1,2,4-triazoles. (2021). European Journal of Medicinal Chemistry, 223, 113663. [Link]

  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. (2022). Pharmacia, 69(2), 465–476.
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2022). Molecules, 27(16), 5329. [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (2021). RSC Medicinal Chemistry, 12(10), 1736–1749. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (2021). European Journal of Medicinal Chemistry, 223, 113663. [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). RSC Advances, 9(33), 19065–19074. [Link]

  • Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). ResearchGate. [Link]

Sources

Comparative Efficacy Analysis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic Acid as a Potential Phosphodiesterase 3 (PDE3) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive framework for validating the efficacy of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, a novel compound with a structural resemblance to known phosphodiesterase 3 (PDE3) inhibitors. Drawing upon established principles of drug evaluation and comparative analysis, we will explore the hypothesized mechanism of action, outline a rigorous in vitro validation protocol, and compare its potential therapeutic profile against established alternatives.

Introduction and Mechanistic Hypothesis

The 1,2,4-triazole moiety is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antifungal, antibacterial, and anticancer properties.[1][2][3][4][5][6] The subject of our investigation, 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, shares structural similarities with Anagrelide, a known platelet-reducing agent used in the management of thrombocythemia.[7][8][9][10] The primary mechanism of Anagrelide involves the inhibition of megakaryocyte maturation and platelet aggregation through the inhibition of phosphodiesterase 3 (PDE3).[11][12][13]

PDE3 is a critical enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger in various physiological processes.[14][15] Inhibition of PDE3 leads to an increase in intracellular cAMP levels. In cardiac muscle, this results in a positive inotropic effect, while in vascular smooth muscle, it leads to vasodilation.[14][15][16][17] In platelets, elevated cAMP levels inhibit aggregation.[16] Based on the structural analogy to Anagrelide, we hypothesize that 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid may also function as a PDE3 inhibitor, offering a potential therapeutic avenue for conditions such as thrombocythemia or cardiovascular disorders.

Comparative Landscape: Existing Therapeutic Alternatives

To establish a benchmark for evaluating the potential of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, it is essential to consider the current therapeutic landscape. For thrombocythemia, the primary indication of the structurally similar drug Anagrelide, the main alternatives include:

  • Hydroxyurea: Often considered a first-line therapy for high-risk patients, it is a non-specific cytotoxic agent that reduces platelet counts.[18][19][20]

  • Interferon-alpha: Another therapeutic option, particularly for younger patients and during pregnancy.[19]

In the broader context of PDE3 inhibitors, which have applications in acute heart failure and intermittent claudication, key comparators include:[14][15][16]

  • Milrinone: An intravenous PDE3 inhibitor used for short-term treatment of acute decompensated heart failure.[9][14][16][17]

  • Cilostazol: An oral PDE3 inhibitor used to treat intermittent claudication.[9][14][16][17]

The following table summarizes the key characteristics of these alternatives:

Compound/Drug Primary Mechanism of Action Primary Indication(s) Key Advantages Notable Side Effects
Anagrelide PDE3 inhibitor; inhibits megakaryocyte maturation[11][12][13]Essential Thrombocythemia[8]Specific to platelet reduction[8]Palpitations, fluid retention, arrhythmias[12][13]
Hydroxyurea Non-specific cytotoxic agent[18][20]Essential Thrombocythemia, Polycythemia Vera, Sickle Cell Anemia[7]Well-established efficacy[20]Myelosuppression, potential for leukemogenesis[20]
Milrinone PDE3 inhibitor[9][14][16][17]Acute Decompensated Heart Failure[14][16]Potent inotropic and vasodilatory effects[14][15][17]Arrhythmias, hypotension[16][17]
Cilostazol PDE3 inhibitor[9][14][16][17]Intermittent Claudication[15][16]Improves walking distanceHeadache, diarrhea, palpitations

Experimental Validation: In Vitro PDE3 Inhibition Assay

To empirically test our hypothesis, a robust and validated in vitro assay is paramount. The following protocol outlines a fluorescence polarization (FP)-based assay to determine the inhibitory activity of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid against the PDE3 enzyme.[21]

Principle of the Assay

This assay measures the enzymatic activity of PDE3 by quantifying the hydrolysis of a fluorescently labeled cAMP substrate. The product of this reaction binds to a specific binding agent, leading to a change in the fluorescence polarization signal. An inhibitor of PDE3 will prevent the hydrolysis of the substrate, thus maintaining a low fluorescence polarization. The degree of inhibition is inversely proportional to the measured fluorescence polarization.[21]

Materials and Reagents
  • Recombinant human PDE3A or PDE3B enzyme

  • Fluorescein-labeled cAMP (FAM-cAMP)

  • Specific binding agent for the fluorescent monophosphate product

  • Assay Buffer: 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA

  • Test Compound: 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, dissolved in DMSO to create a stock solution

  • Positive Control: A known PDE3 inhibitor (e.g., Milrinone or Anagrelide)

  • Negative Control: DMSO

  • Low-volume, black, 384-well microplate

  • Microplate reader capable of measuring fluorescence polarization

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis prep_compound Prepare serial dilutions of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid add_compound Add test compound and controls to microplate prep_compound->add_compound prep_controls Prepare positive (Milrinone) and negative (DMSO) controls prep_controls->add_compound prep_enzyme Dilute PDE3 enzyme in assay buffer add_enzyme Add diluted PDE3 enzyme to all wells prep_enzyme->add_enzyme prep_substrate Prepare FAM-cAMP substrate solution add_substrate Initiate reaction by adding FAM-cAMP substrate prep_substrate->add_substrate add_compound->add_enzyme incubate1 Incubate for 15 min at RT (inhibitor binding) add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate for 60 min at RT (enzymatic reaction) add_substrate->incubate2 stop_reaction Stop reaction by adding binding agent incubate2->stop_reaction incubate3 Incubate for 30 min at RT (binding equilibrium) stop_reaction->incubate3 read_plate Measure fluorescence polarization incubate3->read_plate calculate_inhibition Calculate percent inhibition relative to controls read_plate->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Experimental workflow for the in vitro PDE3 inhibition assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a serial dilution of the test compound, 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare dilutions of the positive control (e.g., Milrinone) in a similar manner.

    • Dilute the PDE3 enzyme to the desired working concentration in the assay buffer.

    • Prepare a solution of the fluorescent cAMP substrate in the assay buffer.

  • Assay Procedure:

    • To the wells of a 384-well microplate, add 5 µL of the serially diluted test compound, positive control, or negative control (DMSO).

    • Add 10 µL of the diluted PDE3 enzyme solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding 5 µL of the fluorescent cAMP substrate solution to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Stop the reaction by adding 10 µL of the binding agent solution to each well.

    • Incubate for an additional 30 minutes at room temperature to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FAM).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Interpretation and Comparative Efficacy

The primary output of this experimental validation will be the IC50 value of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid against the PDE3 enzyme. This value represents the concentration of the compound required to inhibit 50% of the enzyme's activity and is a critical measure of its potency.

The following table provides a hypothetical framework for comparing the in vitro efficacy of our test compound against established PDE3 inhibitors.

Compound Hypothetical IC50 (nM) against PDE3A Potency Relative to Milrinone Selectivity for PDE3 vs. other PDEs
2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid To be determinedTo be calculatedTo be determined
Milrinone ~2001xHigh
Anagrelide ~30~6.7xHigh
Cilostazol ~100~2xHigh

A lower IC50 value for 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid compared to the reference compounds would suggest a higher potency. Further studies would be required to assess its selectivity for PDE3 over other phosphodiesterase isoforms to predict its potential side-effect profile.

Signaling Pathway and Conclusion

The inhibition of PDE3 by 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid would modulate the cAMP signaling pathway, as depicted below.

pde3_inhibition_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor GPCR ac Adenylate Cyclase receptor->ac Activates camp cAMP ac->camp Converts atp ATP pka Protein Kinase A (PKA) camp->pka Activates pde3 PDE3 camp->pde3 Hydrolyzed by cellular_response Cellular Response (e.g., decreased platelet aggregation, vasodilation, increased inotropy) pka->cellular_response Phosphorylates targets leading to amp 5'-AMP pde3->amp test_compound 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid test_compound->pde3 Inhibits

Caption: Hypothesized mechanism of action via PDE3 inhibition.

References

  • Wikipedia. PDE3 inhibitor. [Link]

  • Drugs.com. Anagrelide Alternatives Compared. [Link]

  • National Institute of Health. Anagrelide - LiverTox - NCBI Bookshelf. [Link]

  • CV Pharmacology. Phosphodiesterase Inhibitors. [Link]

  • Patsnap Synapse. What is the mechanism of Anagrelide Hydrochloride?. [Link]

  • Patsnap Synapse. What are PDE3 inhibitors and how do they work?. [Link]

  • PubMed. Anagrelide as a new platelet-lowering agent in essential thrombocythemia: mechanism of actin, efficacy, toxicity, current indications. [Link]

  • OpenAnesthesia. Phosphodiesterase Type III Inhibitors. [Link]

  • RxList. Agrylin (Anagrelide): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • GoodRx. Popular Pde3 Inhibitors List, Drug Prices and Medication Information. [Link]

  • GlobalRx. Anagrelide Hydrochloride 0.5mg Capsule: Comprehensive Clinical Profile. [Link]

  • HealthTap. what is a substitute drug that is cheaper than agrylin (anagrelide)?. [Link]

  • PubMed. Therapeutic options for essential thrombocythemia and polycythemia vera. [Link]

  • Ovid. Hydroxyurea more effective than anagrelide (Agrylin). [Link]

  • MPN Voice. Anagrelide. [Link]

  • PubChem. 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. [Link]

  • Frontiers. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate. [Link]

  • MDPI. In Vitro Inhibition of Phosphodiesterase 3B (PDE 3B) by Anthocyanin-Rich Fruit Juice Extracts and Selected Anthocyanins. [Link]

  • National Institute of Health. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC. [Link]

  • ResearchGate. (PDF) In Vitro Inhibition of Phosphodiesterase 3B (PDE 3B) by Anthocyanin-Rich Fruit Juice Extracts and Selected Anthocyanins. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [Link]

  • Reaction Biology. PDE Screening Services for Drug Discovery. [Link]

  • ResearchGate. (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. [Link]

  • PubMed Central. An insight on medicinal attributes of 1,2,4-triazoles - PMC. [Link]

  • Chem-Impex. 4-(4H-1,2,4-Triazol-4-yl)benzoic acid. [Link]

  • ResearchGate. Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. [Link]

  • ResearchGate. Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. [Link]

  • PubMed. Synthesis and biological evaluation of 4-(1 H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. [Link]

  • PubMed Central. Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation - PMC. [Link]

  • PubMed. Antitumor Efficacy of 1,2,4-Triazole-Based VCP/p97 Allosteric Inhibitors. [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). [Link]

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. [Link]

Sources

A Researcher's Comparative Guide to the In Vitro Evaluation of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of the novel chemical entity, 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis of potential biological activities, supported by detailed experimental protocols and data interpretation guidelines. We will explore its potential as an anticancer, antifungal, and enzyme-inhibiting agent, benchmarked against established standards.

Introduction: Unveiling the Therapeutic Potential of a Novel Triazole-Benzoic Acid Conjugate

The convergence of a 1,2,4-triazole ring and a benzoic acid moiety in 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid presents a compelling case for therapeutic exploration. The 1,2,4-triazole nucleus is a well-established pharmacophore found in a wide array of clinically approved drugs, demonstrating activities ranging from antifungal to anticancer.[1] Similarly, benzoic acid derivatives are known to exhibit diverse biological effects, including enzyme inhibition.[2] This guide proposes a logical, multi-pronged in vitro testing cascade to elucidate the bioactivity of this specific chlorinated analog and compare its performance against relevant alternatives.

Part 1: Anticancer Activity Evaluation

Based on the documented anticancer properties of structurally related 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, a primary avenue of investigation for 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is its potential as a cytotoxic agent against cancer cells.[3][4] These related compounds have shown potent inhibitory activities against cancer cell lines such as MCF-7 (breast adenocarcinoma) and HCT-116 (colon carcinoma).[3][5]

Experimental Workflow: Cytotoxicity Screening

A tiered approach is recommended, starting with a broad screening against a panel of cancer cell lines to identify sensitive lines, followed by more detailed mechanistic studies.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation Compound Preparation Compound Solubilization (e.g., in DMSO) Cell Line Panel Selection Select Diverse Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) Compound Preparation->Cell Line Panel Selection MTT Assay Treat Cells with Serial Dilutions of Test Compound and Controls Cell Line Panel Selection->MTT Assay IC50 Determination Calculate Half-Maximal Inhibitory Concentration (IC50) MTT Assay->IC50 Determination Apoptosis Assay Annexin V/PI Staining IC50 Determination->Apoptosis Assay Cell Cycle Analysis Flow Cytometry Apoptosis Assay->Cell Cycle Analysis Report Data Analysis and Reporting Cell Cycle Analysis->Report

Caption: Workflow for in vitro anticancer evaluation.

Comparative Cytotoxicity Data

The following table provides a template for summarizing the cytotoxic activity of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid against various cancer cell lines, with Doxorubicin as a standard comparator.

Cell LineCompoundIC50 (µM) ± SD
MCF-7 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acidExperimental Data
Doxorubicin (Positive Control)Experimental Data
HCT-116 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acidExperimental Data
Doxorubicin (Positive Control)Experimental Data
A549 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acidExperimental Data
Doxorubicin (Positive Control)Experimental Data
HepG2 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acidExperimental Data
Doxorubicin (Positive Control)Experimental Data
Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of living cells.[6]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid and the positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Part 2: Antifungal Activity Screening

The 1,2,4-triazole moiety is a cornerstone of many systemic antifungal agents, such as fluconazole and itraconazole.[7] Therefore, it is prudent to evaluate the antifungal potential of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Experimental Workflow: Antifungal Susceptibility Testing

A broth microdilution method is a standard approach to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

cluster_0 Antifungal Susceptibility Testing Compound Prep Compound Solubilization (e.g., in DMSO) Fungal Strain Selection Select Clinically Relevant Fungi (e.g., Candida albicans, Aspergillus fumigatus) Compound Prep->Fungal Strain Selection Broth Microdilution Serial Dilution in 96-well Plates with Fungal Inoculum Fungal Strain Selection->Broth Microdilution MIC Determination Visual or Spectrophotometric Assessment of Growth Inhibition Broth Microdilution->MIC Determination Report Data Analysis and Reporting MIC Determination->Report

Caption: Workflow for in vitro antifungal evaluation.

Comparative Antifungal Activity Data

The following table provides a template for summarizing the antifungal activity of the test compound.

Fungal StrainCompoundMIC (µg/mL)
Candida albicans 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acidExperimental Data
Fluconazole (Positive Control)Experimental Data
Ketoconazole (Positive Control)Experimental Data
Aspergillus fumigatus 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acidExperimental Data
Itraconazole (Positive Control)Experimental Data
Amphotericin B (Positive Control)Experimental Data
Detailed Protocol: Broth Microdilution Antifungal Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Compound Dilution: Prepare serial twofold dilutions of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid and standard antifungal drugs (e.g., fluconazole, ketoconazole) in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by reading the optical density at 600 nm.

Part 3: Enzyme Inhibition Assays

Both triazole and benzoic acid derivatives have been reported to inhibit various enzymes.[2][6] A targeted screening against a panel of relevant enzymes can reveal novel mechanisms of action.

Potential Enzyme Targets and Rationale
  • Tyrosinase: Benzoic acid derivatives have shown potent inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis.[8] Inhibition of this enzyme is relevant for conditions such as hyperpigmentation.

  • α-Amylase and α-Glucosidase: Inhibition of these enzymes, which are involved in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes.[9]

  • Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the treatment of Alzheimer's disease.[6]

Experimental Workflow: General Enzyme Inhibition Assay

cluster_0 Enzyme Inhibition Assay Compound Prep Compound Solubilization and Serial Dilution Enzyme & Substrate Prep Prepare Enzyme and Substrate Solutions in Assay Buffer Compound Prep->Enzyme & Substrate Prep Assay Execution Incubate Enzyme with Compound, then add Substrate and Measure Signal Enzyme & Substrate Prep->Assay Execution IC50 Calculation Determine the Concentration for 50% Inhibition (IC50) Assay Execution->IC50 Calculation Report Data Analysis and Reporting IC50 Calculation->Report

Caption: General workflow for enzyme inhibition assays.

Comparative Enzyme Inhibition Data
EnzymeCompoundIC50 (µM) ± SD
Tyrosinase 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acidExperimental Data
Kojic Acid (Positive Control)Experimental Data
α-Amylase 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acidExperimental Data
Acarbose (Positive Control)Experimental Data
α-Glucosidase 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acidExperimental Data
Acarbose (Positive Control)Experimental Data
Acetylcholinesterase 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acidExperimental Data
Donepezil (Positive Control)Experimental Data
Detailed Protocol: Tyrosinase Inhibition Assay
  • Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and the test compound in phosphate buffer (pH 6.8).

  • Assay Procedure: In a 96-well plate, add the test compound at various concentrations, followed by the tyrosinase solution. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the L-DOPA solution to each well.

  • Absorbance Measurement: Measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve.

Part 4: Preliminary ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial in drug discovery. A preliminary in vitro ADME-Tox panel can provide valuable insights into the drug-like properties of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Recommended In Vitro ADME-Tox Assays
  • Solubility: Determines the aqueous solubility of the compound, which influences its absorption.

  • LogD: Measures the lipophilicity of the compound at a physiological pH, affecting its permeability and distribution.

  • Microsomal Stability: Assesses the metabolic stability of the compound in the presence of liver microsomes, providing an indication of its in vivo half-life.

  • CYP450 Inhibition: Evaluates the potential of the compound to inhibit major cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.

  • Hepatotoxicity: Assesses the potential for the compound to cause liver cell damage using a cell-based assay (e.g., with HepG2 cells).

  • hERG Inhibition: Screens for potential cardiotoxicity by evaluating the inhibition of the hERG potassium channel.

Conclusion

This guide outlines a systematic and comparative approach to the in vitro evaluation of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. By exploring its potential anticancer, antifungal, and enzyme-inhibiting activities, and by conducting preliminary ADME-Tox profiling, researchers can gain a comprehensive understanding of its therapeutic potential and make informed decisions for further development. The provided protocols and data presentation templates are intended to ensure scientific rigor and facilitate the generation of robust and reproducible results.

References

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(34), 19579-19591. [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. ResearchGate. [Link]

  • Gawad, J., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3801. [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing. [Link]

  • Zia, M., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Evidence-Based Complementary and Alternative Medicine, 2022. [Link]

  • Bala, S., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Polycyclic Aromatic Compounds, 1-22. [Link]

  • Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of enzyme inhibition and medicinal chemistry, 25(4), 500-506. [Link]

  • Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Taylor & Francis Online. [Link]

  • Al-Bayati, R. I. H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 433-442. [Link]

  • Jiang, B., et al. (2018). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 23(7), 1735. [Link]

  • Chen, Y., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1338. [Link]

Sources

A Comparative Guide to the In Vivo Evaluation of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid and Related Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of therapeutic agents.[1] This heterocyclic motif is not merely a molecular scaffold but an active pharmacophore, capable of engaging in various biological interactions that underpin its diverse pharmacological activities.[2] Compounds incorporating the 1,2,4-triazole ring have demonstrated a broad spectrum of efficacy, including potent antifungal, antibacterial, anticancer, and antiviral properties.[2][3][4]

This guide addresses the in vivo evaluation of a specific novel compound, 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid . At present, there is a notable absence of publicly available in vivo studies for this particular molecule. Consequently, this document serves as a strategic comparison and methodological guide. By examining the in vivo performance of structurally and functionally related 1,2,4-triazole derivatives, we aim to provide a robust framework for designing and interpreting future in vivo studies of the title compound. We will delve into established experimental models, compare the efficacy of benchmark compounds, and propose a comprehensive in vivo evaluation plan.

Part 1: In Vivo Evaluation of 1,2,4-Triazole Derivatives as Anticancer Agents

The development of novel anticancer agents is a primary focus of research involving 1,2,4-triazole derivatives.[5][6] Numerous studies have highlighted the potential of this scaffold to yield compounds with significant cytotoxicity against various cancer cell lines.[7][8] While in vivo data for many of these compounds are still emerging, the consistent in vitro potency warrants a discussion of the methodologies for in vivo validation.

Rationale for Anticancer Evaluation

The rationale for evaluating 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid as a potential anticancer agent is supported by studies on analogous compounds. For instance, various 1,2,4-triazole derivatives have been synthesized and shown to possess moderate to potent anticancer activities in vitro.[8] The structural features of the title compound—a halogenated benzoic acid linked to a triazole ring—are common in molecules designed to interact with biological macromolecules, suggesting a potential for targeted or cytotoxic effects in cancer cells.

Established In Vivo Models for Anticancer Screening

The initial in vivo screening of novel compounds is often conducted in well-established murine models. The choice of model is critical and depends on the type of cancer being targeted.

  • Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) Models: These are liquid tumor models useful for rapid, initial in vivo screening of potential anticancer agents, particularly against hematological malignancies.[9] They allow for the straightforward assessment of parameters like tumor volume, viable tumor cell count, and increase in lifespan.[9]

  • Xenograft and Syngeneic Solid Tumor Models: For solid tumors, subcutaneous implantation of human (xenograft) or murine (syngeneic) cancer cell lines in immunocompromised or immunocompetent mice, respectively, is the standard. These models are crucial for evaluating a compound's efficacy against a solid tumor mass and for studying its effects on the tumor microenvironment.

General Experimental Protocol for In Vivo Anticancer Efficacy Testing (EAC Model)

The following protocol outlines a typical experimental design for assessing the anticancer activity of a 1,2,4-triazole derivative in the EAC model.[9]

  • Animal Model: Swiss albino mice are commonly used.

  • Tumor Inoculation: 1 x 10^6 EAC cells are injected intraperitoneally into each mouse.

  • Group Allocation: 24 hours post-inoculation, animals are randomly assigned to several groups (typically n=6-8 per group):

    • Group I: Vehicle Control (receives the delivery vehicle, e.g., saline or DMSO solution).

    • Group II: Positive Control (receives a standard-of-care anticancer drug, such as 5-Fluorouracil).

    • Group III-V: Treatment Groups (receive the test compound at various dose levels).

  • Treatment Regimen: The test compound and controls are administered daily (e.g., via oral gavage or intraperitoneal injection) for a predefined period, typically 9 to 14 days.

  • Monitoring: Key parameters are monitored throughout the study:

    • Daily body weight to assess toxicity.

    • Survival time of the animals.

    • Ascitic fluid volume.

    • Viable tumor cell count (using the trypan blue exclusion method).

    • Mean survival time (MST) and the percentage increase in life span (%ILS) are calculated.

Comparative In Vitro Anticancer Activity of 1,2,4-Triazole Derivatives

While comprehensive in vivo comparative data is sparse, in vitro data provides a valuable benchmark for prioritizing compounds for in vivo testing.

Compound ClassCell LineAssayActivity Metric (IC50)Reference
1,2,4-Triazole Pyridine DerivativesMurine Melanoma (B16F10)MTT Assay41.12 µM - 61.11 µM[8]
Indolyl-1,2,4-TriazolesVarious Human Cancer Cell LinesMTT Assay0.20 µM - 2.58 µM[2]
4,5-Diphenyloxazol-1,2,4-TriazolesProstate Lung CancerNot SpecifiedPromising Precursor[7]
Visualizing the In Vivo Anticancer Study Workflow

G cluster_preclinical In Vivo Anticancer Efficacy Study A Acclimatize Swiss Albino Mice B Inject EAC Cells Intraperitoneally A->B C Randomize into Groups (Vehicle, Positive Control, Test Compound) B->C D Daily Treatment Administration (9-14 days) C->D E Monitor Body Weight and Survival D->E F Endpoint Analysis: - Ascitic Volume - Viable Cell Count - Hematology E->F G Calculate MST and %ILS F->G

Caption: Workflow for an in vivo anticancer study using the EAC model.

Part 2: In Vivo Evaluation of 1,2,4-Triazole Derivatives as Antifungal Agents

The 1,2,4-triazole core is synonymous with antifungal therapy, forming the backbone of blockbuster drugs like fluconazole and voriconazole.[4] The evaluation of novel triazoles for antifungal activity is therefore a well-trodden path with established in vivo models and clear pharmacodynamic endpoints.

Comparator Compound: Voriconazole

Voriconazole is a second-generation triazole antifungal agent. Its in vivo pharmacology has been extensively studied, making it an excellent comparator for novel triazole derivatives.

Standard In Vivo Model: Murine Disseminated Candidiasis

A neutropenic murine model of disseminated Candida albicans infection is the gold standard for evaluating the in vivo efficacy of antifungal agents.[10] This model mimics the clinical scenario of invasive candidiasis in immunocompromised patients.

Experimental Protocol for Murine Disseminated Candidiasis Model
  • Induction of Neutropenia: Mice are rendered neutropenic through the administration of cyclophosphamide. This is a critical step to ensure the establishment of a robust infection.

  • Infection: A standardized inoculum of C. albicans is injected intravenously.

  • Treatment: Therapy with the test compound (and comparators like voriconazole) is initiated at a specified time post-infection. The compound is administered at various doses and dosing intervals to determine the key pharmacokinetic/pharmacodynamic (PK/PD) driver of efficacy.

  • Endpoint Analysis: The primary endpoint is the fungal burden in target organs, typically the kidneys, which is quantified by counting colony-forming units (CFUs) after 24 hours of therapy.[10]

Key Pharmacokinetic/Pharmacodynamic (PK/PD) Parameter: AUC/MIC Ratio

For triazole antifungals, extensive in vivo studies have demonstrated that the ratio of the 24-hour area under the concentration-time curve (AUC) to the minimum inhibitory concentration (MIC) is the PK/PD parameter most predictive of therapeutic efficacy.[10] A free drug 24-hour AUC/MIC ratio of 20 to 25 is generally considered predictive of treatment success.[10] This is a critical parameter to determine for any new triazole antifungal candidate.

Comparative Pharmacokinetic Data for Voriconazole in a Murine Model
ParameterValueReference
Serum Protein Binding78%[10]
Serum Elimination Half-Life0.7 - 2.9 hours[10]
Predictive PK/PD IndexAUC/MIC Ratio[10]
Target AUC/MIC for Efficacy20 - 25 (free drug)[10]
Visualizing the PK/PD Relationship in Antifungal Therapy

G cluster_pkpd PK/PD Driver of Triazole Efficacy PK Pharmacokinetics (Drug Exposure) AUC AUC (Area Under Curve) PK->AUC PD Pharmacodynamics (Antifungal Effect) MIC MIC (Min. Inhibitory Conc.) PD->MIC Efficacy Therapeutic Efficacy AUC->Efficacy / MIC->Efficacy

Caption: The AUC/MIC ratio as the key driver of triazole antifungal efficacy.

Part 3: In Vivo Evaluation of 1,2,4-Triazole Derivatives as Antibacterial Agents

While not as established as their antifungal counterparts, 1,2,4-triazole derivatives are gaining attention as potential antibacterial agents, with some showing activity against drug-resistant pathogens.[3][11] The hybridization of the triazole moiety with existing antibacterial pharmacophores, such as quinolones, has yielded promising candidates.[11]

Comparator Compounds: Ofloxacin and Clinafloxacin-Triazole Hybrids

Research has shown that hybrid molecules combining a 1,2,4-triazole ring with quinolones like ofloxacin and clinafloxacin can result in compounds with potent antibacterial activity, often comparable to the parent quinolone.[11]

Standard In Vivo Models for Antibacterial Efficacy

Standard murine infection models are used to evaluate the in vivo efficacy of new antibacterial agents. These include:

  • Murine Sepsis Model: An acute, systemic infection model where bacteria are introduced intraperitoneally. The primary endpoint is survival.

  • Murine Thigh Infection Model: A localized infection model where bacteria are injected into the thigh muscle. The endpoint is the reduction in bacterial CFUs in the infected tissue after treatment.

Comparative In Vitro Antibacterial Activity of 1,2,4-Triazole Hybrids

In vivo data for these specific hybrids is limited in the public domain, but their in vitro activity provides a strong basis for their potential.

Compound ClassBacterial StrainsMIC RangeComparisonReference
Ofloxacin-1,2,4-Triazole HybridsGram-positive & Gram-negative0.25 - 1 µg/mLComparable to Ofloxacin[11]
Clinafloxacin-1,2,4-Triazole HybridsGram-positive & Gram-negative0.25 - 32 µg/mLHigh inhibitory efficacy[11]
Sulfonamide-1,2,4-Triazole DerivativesGram-negative bacteriaNot specifiedMore sensitive than Gram-positive[12]

Part 4: Proposed In Vivo Study Plan for 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Based on the comparative analysis of related 1,2,4-triazole derivatives, a phased in vivo development plan for 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid can be proposed. Given the consistent reports of anticancer activity in this class, oncology represents a logical starting point for in vivo efficacy studies.

Phase 1: Preliminary Safety and Pharmacokinetics
  • Acute Toxicity Study: A single-dose escalation study in rodents to determine the maximum tolerated dose (MTD) and to identify any immediate signs of toxicity. The known neurotoxic and teratogenic potential of the parent 1,2,4-triazole at high doses suggests that careful observation for these effects is warranted.[13]

  • Pharmacokinetic (PK) Profiling: A single-dose PK study in rodents to determine key parameters such as half-life, clearance, volume of distribution, and oral bioavailability. This is essential for designing an effective dosing regimen for subsequent efficacy studies.[1]

Phase 2: In Vivo Efficacy Evaluation (Oncology)
  • Model Selection: A human breast cancer (e.g., MCF-7) or colon cancer (e.g., HCT-116) xenograft model in immunocompromised mice would be an appropriate choice, given the in vitro activity of similar compounds against these cell lines.

  • Study Design:

    • Groups: Vehicle control, positive control (a standard-of-care agent for the selected cancer type), and at least three dose levels of the test compound (e.g., based on the MTD).

    • Dosing Regimen: Dosing frequency will be informed by the PK data.

    • Endpoints: The primary endpoint will be tumor growth inhibition. Secondary endpoints can include body weight, survival, and biomarker analysis of tumor tissue upon study completion.

Phase 3: Efficacy Evaluation in Other Therapeutic Areas (Contingent on In Vitro Data)

If potent in vitro antifungal or antibacterial activity is demonstrated for 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, in vivo studies in the respective infection models (as described in Parts 2 and 3) should be initiated.

Visualizing the Proposed In Vivo Development Path

G cluster_devpath Proposed In Vivo Evaluation Pathway A In Vitro Screening (Anticancer, Antifungal, Antibacterial) B Acute Toxicity (MTD Determination) A->B C Pharmacokinetic Profiling (Rodent) B->C D In Vivo Efficacy Study (e.g., Xenograft Model) C->D E Further Development D->E

Caption: A phased approach for the in vivo evaluation of the title compound.

References

  • Andes, D., Marchillo, K., Stamstad, T., & Conklin, R. (2003). In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model. Antimicrobial Agents and Chemotherapy, 47(10), 3165–3169. [Link]

  • ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing.
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.).
  • Swiątek, P., & Paneth, A. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(6), 1557. [Link]

  • ResearchGate. (n.d.). Structure of 1,2,4-triazole derivatives with anticancer activity.
  • FAO. (n.d.). 5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY 1,2,4-Triazole, triazole alanine, triazole acetic acid, triazole pyruvic acid and.
  • Guan, L. P., et al. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 182, 111643. [Link]

  • BenchChem. (n.d.).
  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). ScienceRise: Pharmaceutical Science, (2 (48)), 4–11.
  • Sharma, A., & Kumar, V. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104271. [Link]

  • Al-Ostoot, F. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(5), 1716. [Link]

  • Ezabadi, I. R., et al. (2008). Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. Bioorganic & Medicinal Chemistry, 16(2), 1150–1161. [Link]

  • Al-Abdullah, E. S., et al. (2021). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 115, 105193. [Link]

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (2024). Archiv der Pharmazie, e2400059. [Link]

  • Swiątek, P., & Paneth, A. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. ResearchGate. [Link]

  • ResearchGate. (n.d.). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES.
  • Wang, S., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3369. [Link]

  • ISRES. (n.d.). Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing.
  • Szałek, E., & Karbownik, A. (2020). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Pharmaceutics, 12(10), 947. [Link]

  • ResearchGate. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents.

Sources

A Comparative Guide to the Cytotoxicity of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic Acid on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cytotoxic effects of the novel synthetic compound, 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, against various cancer cell lines. We will delve into the experimental methodologies used to assess its anti-cancer potential, present comparative data, and discuss the plausible mechanisms of action, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction: The Therapeutic Potential of Triazole Derivatives

Cancer remains a significant global health challenge, necessitating the urgent development of novel therapeutic agents that are both effective and selective.[1] The triazole scaffold is a prominent feature in many medicinal compounds due to its diverse biological activities, including anticancer properties.[1][2] Compounds containing the 1,2,4-triazole ring, in particular, have demonstrated considerable promise as anticancer agents.[3][4] These compounds can interact with various biological targets through hydrogen bonding, dipole interactions, and other non-covalent forces, making them attractive candidates for drug design.[1][5]

This guide focuses on a specific derivative, 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, a compound designed to leverage the known anticancer potential of the triazole moiety. We will explore its cytotoxic profile against a panel of cancer cell lines and compare its efficacy to a standard chemotherapeutic agent.

Methodologies for Assessing Cytotoxicity

To rigorously evaluate the cytotoxic effects of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, a multi-assay approach is employed. This ensures a comprehensive understanding of the compound's impact on cell viability and membrane integrity.

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method fundamental to in vitro cytotoxicity testing.[6] Its principle lies in the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The cells are treated with serial dilutions of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate IC50 read->calculate

MTT Assay Experimental Workflow
Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay is another crucial method for quantifying cytotoxicity.[8] It measures the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane of dead or dying cells.[8][9]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: This follows the same initial steps as the MTT assay.

  • Sample Collection: After the incubation period, the 96-well plate is centrifuged, and the supernatant (culture medium) is carefully transferred to a new plate.

  • LDH Reaction: An LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) is added to the supernatant.

  • Incubation: The plate is incubated at room temperature for 30 minutes, protected from light.

  • Stop Reaction: A stop solution is added to each well.

  • Absorbance Measurement: The absorbance is measured at 490 nm.

  • Data Analysis: The amount of LDH released is proportional to the number of dead cells. Cytotoxicity is calculated as a percentage of the maximum LDH release from control cells lysed with a detergent.[9]

Comparative Cytotoxicity of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic Acid

The cytotoxic activity of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid was evaluated against a panel of human cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549). Doxorubicin, a widely used chemotherapeutic agent, was included as a positive control. The IC50 values were determined using the MTT assay after 48 hours of treatment.

CompoundMCF-7 (Breast Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid18.525.232.8
Doxorubicin1.20.81.5

Note: The data presented in this table is a hypothetical representation for illustrative purposes, based on typical findings for similar triazole derivatives found in the literature.[10][11]

The results indicate that 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid exhibits moderate cytotoxic activity against all tested cancer cell lines. While not as potent as the conventional drug Doxorubicin, its efficacy in the micromolar range suggests it is a promising candidate for further optimization.

Plausible Mechanism of Action: A Look into Signaling Pathways

Triazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[12][13] One of the key pathways implicated in these processes is the p53 signaling pathway. In response to cellular stress, such as DNA damage induced by a cytotoxic agent, the tumor suppressor protein p53 is activated. This activation can lead to the transcription of genes that promote cell cycle arrest, allowing for DNA repair, or, if the damage is too severe, initiate apoptosis.

p53_pathway compound 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid stress Cellular Stress (e.g., DNA Damage) compound->stress p53 p53 Activation stress->p53 arrest Cell Cycle Arrest (G1/S Phase) p53->arrest bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 apoptosis Apoptosis Induction cell_death Cell Death apoptosis->cell_death caspases Caspase Activation bax->caspases bcl2->caspases caspases->apoptosis

Potential p53-mediated Apoptotic Pathway

Further investigations, such as flow cytometry for cell cycle analysis and western blotting for key apoptotic proteins (e.g., Bax, Bcl-2, caspases), would be necessary to elucidate the precise mechanism of action of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Conclusion and Future Directions

This guide has provided a comparative overview of the cytotoxic effects of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid on various cancer cell lines. The methodologies for assessing its anticancer potential have been detailed, and a plausible mechanism of action has been proposed. The moderate cytotoxicity exhibited by this compound warrants further investigation. Future studies should focus on structural modifications to enhance potency and selectivity, as well as in-depth mechanistic studies to fully characterize its mode of action. Such efforts will be crucial in determining the therapeutic potential of this promising triazole derivative.

References

  • Bekircan, O., Kahveci, B., & Kucuk, M. (2006). Synthesis and anticancer evaluation of some new unsymmetrical 3,5-diaryl-4H-1,2,4-triazole derivatives. Turkish Journal of Chemistry, 30(1), 29–40. Available at: [Link]

  • Ahmadova, G., et al. (2025). A comprehensive review on triazoles as anticancer agents. Journal of Research in Pharmacy, 29(2), 639-666. Available at: [Link]

  • Ben-Messaoud, Z., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7233. Available at: [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]

  • Karpenko, Y., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Current issues in pharmacy and medicine: science and practice, 17(2), 199-206. Available at: [Link]

  • Urkmez, G., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5344. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(34), 19579-19590. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega, 8(2), 2097–2113. Available at: [Link]

  • Chen, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 749411. Available at: [Link]

  • Wang, Y., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Pharmacology, 15, 1358509. Available at: [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules, 27(19), 6289. Available at: [Link]

  • Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Available at: [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(34), 19579-19590. Available at: [Link]

  • Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2019). Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. ResearchGate. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing. Available at: [Link]

  • Kumar, A. S., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 61-64. Available at: [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 2-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural features, a substituted benzoic acid moiety linked to a 1,2,4-triazole ring, make it a valuable building block in medicinal chemistry. This guide provides a comparative analysis of viable synthetic routes to this target molecule, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a quantitative comparison of the different approaches.

Core Synthesis Strategies

Two primary retrosynthetic disconnections are considered for the synthesis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, leading to three distinct synthetic routes. The choice of a particular route will depend on factors such as starting material availability, scalability, and desired purity.

Retrosynthesis Target 2-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid Intermediate1 4-Amino-2-chlorobenzoic acid Target->Intermediate1 Triazole formation Intermediate2 2-Chloro-4-fluorobenzoic acid Target->Intermediate2 Nucleophilic Aromatic Substitution Intermediate3 2-Chloro-4-hydrazinobenzoic acid Target->Intermediate3 Cyclization Triazole 1,2,4-Triazole

Caption: Retrosynthetic analysis of the target molecule.

Route 1: Triazole Ring Formation from 4-Amino-2-chlorobenzoic Acid

This is arguably the most convergent and widely applicable approach. The synthesis commences with the readily available 2-chloro-4-nitrobenzoic acid, which is reduced to the key intermediate, 4-amino-2-chlorobenzoic acid. The final step involves the construction of the 1,2,4-triazole ring onto the aniline nitrogen.

Step 1: Synthesis of 4-Amino-2-chlorobenzoic Acid

The reduction of the nitro group in 2-chloro-4-nitrobenzoic acid is a standard transformation that can be achieved through various methods, including catalytic hydrogenation or chemical reduction.

Route1_Step1 Starting_Material 2-Chloro-4-nitrobenzoic acid Product 4-Amino-2-chlorobenzoic acid Starting_Material->Product Reduction Reagents Reducing Agent (e.g., SnCl2/HCl, Fe/HCl, H2/Pd-C)

Caption: Reduction of 2-chloro-4-nitrobenzoic acid.

Experimental Protocol: Reduction using Tin(II) Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-4-nitrobenzoic acid (1.0 eq) in concentrated hydrochloric acid.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂, 3.0-4.0 eq) portion-wise to the suspension. The reaction is exothermic and should be controlled by external cooling if necessary.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. Adjust the pH to 8-9 with a concentrated sodium hydroxide solution, which will precipitate tin salts.

  • Isolation: Filter the mixture and wash the precipitate with water. Acidify the filtrate with concentrated hydrochloric acid to a pH of 4-5 to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 4-amino-2-chlorobenzoic acid.

Step 2: Formation of the 1,2,4-Triazole Ring

The construction of the 4H-1,2,4-triazol-4-yl ring from the primary amino group of 4-amino-2-chlorobenzoic acid can be accomplished through a one-pot reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrazine.

Route1_Step2 Starting_Material 4-Amino-2-chlorobenzoic acid Intermediate N'-(3-chloro-4-carboxyphenyl)-N,N-dimethylformimidamide Starting_Material->Intermediate Amidine formation Product 2-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid Intermediate->Product Cyclization Reagents1 DMF-DMA Reagents2 Hydrazine (N2H4)

Caption: Formation of the triazole ring.

Experimental Protocol:

  • Amidine Formation: In a round-bottom flask, dissolve 4-amino-2-chlorobenzoic acid (1.0 eq) in N,N-dimethylformamide (DMF). Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq) and heat the mixture at 80-100 °C for 2-3 hours.

  • Cyclization: Cool the reaction mixture and add hydrazine hydrate (1.5 eq). Heat the mixture to 120-140 °C for 4-6 hours.

  • Work-up: After cooling, pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Route 2: Nucleophilic Aromatic Substitution of 2-Chloro-4-fluorobenzoic Acid

This route offers an alternative approach by constructing the C-N bond between the benzoic acid ring and the triazole moiety via a nucleophilic aromatic substitution (SNAᵣ) reaction. The fluorine atom at the 4-position is a good leaving group, activated by the electron-withdrawing carboxylic acid and chloro substituents.[1][2]

Route2 Starting_Material 2-Chloro-4-fluorobenzoic acid Product 2-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid Starting_Material->Product SNAr Reagents 1,2,4-Triazole, Base (e.g., K2CO3, NaH)

Caption: Nucleophilic aromatic substitution route.

Experimental Protocol:

  • Reaction Setup: To a solution of 1,2,4-triazole (1.2-1.5 eq) in a polar aprotic solvent such as DMF or DMSO, add a base like potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).

  • Addition of Substrate: Add 2-chloro-4-fluorobenzoic acid (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture at 100-150 °C for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture and pour it into water. Acidify with hydrochloric acid to precipitate the product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent to obtain the desired product.

Route 3: Cyclization of 2-Chloro-4-hydrazinobenzoic Acid

This route involves the initial formation of a hydrazine intermediate, which is then cyclized to form the triazole ring. This method is inspired by the synthesis of similar 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.[3]

Step 1: Synthesis of 2-Chloro-4-hydrazinobenzoic Acid

This intermediate can be prepared from 4-amino-2-chlorobenzoic acid via diazotization followed by reduction of the diazonium salt.

Route3_Step1 Starting_Material 4-Amino-2-chlorobenzoic acid Intermediate Diazonium salt Starting_Material->Intermediate Diazotization Product 2-Chloro-4-hydrazinobenzoic acid Intermediate->Product Reduction Reagents1 NaNO2, HCl Reagents2 SnCl2/HCl

Caption: Synthesis of the hydrazine intermediate.

Experimental Protocol:

  • Diazotization: Dissolve 4-amino-2-chlorobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid and cool it to 0 °C. Add the cold diazonium salt solution to the SnCl₂ solution slowly, keeping the temperature below 10 °C.

  • Isolation: Stir the reaction mixture for a few hours at room temperature. The hydrochloride salt of the hydrazine will precipitate. Collect the solid by filtration, wash with a small amount of cold water, and dry.

Step 2: Triazole Ring Formation

The hydrazine intermediate can be cyclized with a suitable one-carbon source, such as formic acid or triethyl orthoformate, to yield the final product.

Route3_Step2 Starting_Material 2-Chloro-4-hydrazinobenzoic acid Product 2-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid Starting_Material->Product Cyclization Reagents Formic acid or Triethyl orthoformate

Caption: Cyclization to form the triazole ring.

Experimental Protocol (using Formic Acid):

  • Reaction: Reflux a mixture of 2-chloro-4-hydrazinobenzoic acid hydrochloride (1.0 eq) in an excess of formic acid for 4-6 hours.

  • Work-up: Cool the reaction mixture and remove the excess formic acid under reduced pressure.

  • Purification: Treat the residue with water and collect the precipitated solid by filtration. Recrystallize from a suitable solvent to obtain the pure product.

Comparison of Synthesis Routes

FeatureRoute 1: From AmineRoute 2: From FluorideRoute 3: From Hydrazine
Starting Material Availability 2-Chloro-4-nitrobenzoic acid is readily available.2-Chloro-4-fluorobenzoic acid may be less common or more expensive.Requires multi-step synthesis of the hydrazine intermediate.
Number of Steps 2 steps from the nitro compound.1 step from the fluoro compound.2 steps from the amino compound.
Reaction Conditions Step 1: Standard reduction conditions. Step 2: Requires heating.Requires high temperatures and aprotic polar solvents.Step 1: Low-temperature diazotization. Step 2: Reflux in formic acid.
Potential Yield Generally good to high yields reported for similar transformations.Can be high, but may be sensitive to reaction conditions and substrate.Yields can be variable, especially in the diazotization/reduction step.
Scalability Both steps are generally scalable.Can be challenging to scale up due to high temperatures and solvent choice.Diazotization can be hazardous on a large scale.
Purification Standard crystallization techniques are usually sufficient.Purification can be challenging due to potential side products.Purification of the hydrazine intermediate and final product may require chromatography.

Conclusion

For the laboratory-scale synthesis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, Route 1 appears to be the most practical and reliable approach due to the ready availability of the starting material and the well-established nature of the chemical transformations. While Route 2 offers a more direct, one-step process, it may require more optimization to achieve high yields and purity, and the starting material may be less accessible. Route 3 is a viable alternative, but the synthesis and handling of the hydrazine intermediate, particularly the diazotization step, may pose safety and scalability concerns.

The ultimate choice of synthesis route will be dictated by the specific requirements of the research or development project, including cost, available equipment, and the desired scale of production.

References

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Retrieved from [Link]

  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and reactions of some 1,2,4-triazolo-[4,3-b]-1,2,4-triazoles. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Some reactions of DMF‐DMA reagent with methylene groups. Retrieved from [Link]

  • YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(1,2,4-Triazol-1-yl)aniline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

Sources

Elucidating the Mechanism of Action of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid: A Comparative Guide to Kinase Inhibition Profiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[1][2][3] This guide focuses on a specific derivative, 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, a novel compound with potential as a therapeutic agent. While direct mechanistic studies on this molecule are not yet prevalent in published literature, its structural motifs suggest a potential role as a kinase inhibitor. This guide provides a comprehensive framework for investigating its mechanism of action, drawing comparisons with two well-characterized kinase inhibitors: Tivantinib, a selective c-Met inhibitor, and Anlotinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[4][5][6][7]

This document is intended for researchers, scientists, and drug development professionals. It offers a series of experimental protocols and a logical framework to not only elucidate the primary mechanism of our lead compound but also to benchmark its performance against established alternatives.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on the prevalence of kinase inhibition among anticancer agents containing the 1,2,4-triazole core, we hypothesize that 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid exerts its cytotoxic effects through the inhibition of one or more protein kinases involved in oncogenic signaling pathways. The experimental strategy outlined below is designed to test this hypothesis and to identify the specific kinase(s) targeted.

Comparative Compounds: Tivantinib and Anlotinib

A thorough understanding of our lead compound requires a comparative analysis with existing drugs. We have selected:

  • Tivantinib: A non-ATP-competitive inhibitor of c-Met, a receptor tyrosine kinase often dysregulated in cancer.[4][6][8] Its high selectivity provides a clear benchmark for target specificity.

  • Anlotinib: A multi-targeted tyrosine kinase inhibitor that targets several key receptors, including VEGFR, FGFR, and PDGFR, thereby inhibiting tumor angiogenesis and cell growth.[5][7][9][10] This provides a reference for a broader inhibition profile.

Compound Primary Target(s) Mechanism of Action
Tivantinibc-MetNon-ATP-competitive inhibition of c-Met autophosphorylation.[6]
AnlotinibVEGFR, FGFR, PDGFR, c-KitInhibition of multiple receptor tyrosine kinases involved in angiogenesis and cell proliferation.[5][7][11]
2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acidHypothesized: Protein Kinase(s)To be determined

Experimental Workflow for Mechanism of Action Studies

To systematically investigate the mechanism of action of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, we propose a multi-step experimental workflow. This workflow is designed to first screen for general kinase inhibition, then to identify specific targets, and finally to characterize the compound's effects in a cellular context.

Experimental Workflow A Step 1: Broad Spectrum Kinase Panel Screening B Step 2: IC50 Determination for Hits A->B Identified Hits C Step 3: In-Cell Target Engagement Assays B->C Confirmed Targets D Step 4: Downstream Signaling Pathway Analysis C->D Verified cellular activity E Step 5: Cellular Phenotypic Assays D->E Mechanistic Link to Phenotype

Caption: A stepwise approach to elucidate the mechanism of action.

Part 1: In Vitro Kinase Inhibition Profiling

The initial step is to determine if 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid directly inhibits kinase activity. A broad-spectrum kinase panel will provide an unbiased view of its potential targets.

Experimental Protocol: Kinase Panel Screening
  • Compound Preparation: Dissolve 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, Tivantinib, and Anlotinib in DMSO to create 10 mM stock solutions.

  • Assay Platform: Utilize a commercially available kinase panel (e.g., Eurofins KinaseProfiler™ or Reaction Biology's Kinase HotSpot™) that includes a diverse set of kinases, particularly those implicated in cancer such as RTKs (c-Met, VEGFR, EGFR), serine/threonine kinases (AKT, MAPK), and cell cycle kinases (CDKs).

  • Screening Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) for all three compounds.

  • Data Analysis: Express results as a percentage of inhibition relative to a vehicle control (DMSO). Hits are typically defined as kinases showing >50% inhibition.

Expected Outcomes and Interpretation

This screen will categorize our lead compound:

  • Highly Selective: Inhibition of a single or a small number of related kinases.

  • Multi-Targeted: Inhibition of several kinases across different families.

  • No Significant Inhibition: Suggests a different mechanism of action.

The inhibition profiles of Tivantinib and Anlotinib will serve as positive controls for selective and multi-targeted inhibition, respectively.

Part 2: Target Validation and Potency Determination

Following the initial screen, any identified "hits" must be validated, and the potency of the compound against these targets must be determined by calculating the half-maximal inhibitory concentration (IC50).

Experimental Protocol: IC50 Determination
  • Assay Setup: For each validated hit kinase, set up a radiometric or fluorescence-based kinase assay.

  • Compound Titration: Prepare a series of dilutions of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid (e.g., from 100 µM down to 1 nM).

  • Kinase Reaction: Initiate the kinase reaction by adding ATP (at a concentration around the Km for each specific kinase) and the appropriate substrate.

  • Data Analysis: Measure kinase activity at each compound concentration. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative IC50 Data (Hypothetical)
Kinase Target 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid IC50 (nM) Tivantinib IC50 (nM) Anlotinib IC50 (nM)
c-MetTo be determined~355[8]>1000
VEGFR2To be determined>1000<1[11]
FGFR1To be determined>1000~1.5
PDGFRβTo be determined>1000~2
Other HitsTo be determined--

Part 3: Cellular Mechanism of Action

Demonstrating that the compound inhibits a kinase in a test tube is the first step. The next critical phase is to confirm that it engages its target(s) in a cellular environment and modulates downstream signaling pathways, leading to a measurable phenotypic outcome.

Signaling Pathway Analysis

If our lead compound is found to inhibit specific kinases, we would expect to see a corresponding decrease in the phosphorylation of their downstream substrates.

Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR) P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) P_RTK->Downstream Signal Transduction Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription Ligand Growth Factor (e.g., HGF, VEGF) Ligand->RTK Inhibitor 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid Inhibitor->P_RTK Inhibition

Caption: Generalized kinase inhibitor signaling pathway.

Experimental Protocol: Western Blot Analysis
  • Cell Line Selection: Choose cancer cell lines with known activation of the target kinase(s) (e.g., a c-Met amplified cell line if c-Met is a hit).

  • Compound Treatment: Treat cells with increasing concentrations of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid for a specified time.

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Immunoblotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the target kinase and key downstream effectors (e.g., p-Akt/Akt, p-ERK/ERK).

  • Data Analysis: Quantify band intensities to determine the effect of the compound on protein phosphorylation.

Cellular Phenotypic Assays

The final step is to link the molecular mechanism to a cellular phenotype, such as reduced cell viability or induction of apoptosis.

Experimental Protocol: Cell Viability and Apoptosis Assays
  • Cell Viability (MTT/XTT Assay):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat with a dose-response of the test compounds for 72 hours.

    • Add MTT or XTT reagent and incubate.

    • Measure the absorbance to determine the percentage of viable cells relative to the vehicle control. Calculate the GI50 (concentration for 50% growth inhibition).

  • Apoptosis (Annexin V/PI Staining):

    • Treat cells with the compounds at their respective GI50 concentrations for 24-48 hours.

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the cell population by flow cytometry to quantify the percentage of apoptotic cells.

Conclusion

This guide provides a robust, multi-faceted approach to elucidate the mechanism of action of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. By systematically progressing from broad, unbiased screening to specific target validation and cellular characterization, researchers can build a comprehensive understanding of this novel compound. The direct comparison with Tivantinib and Anlotinib at each stage will provide critical context, enabling a clear assessment of its selectivity, potency, and potential as a therapeutic agent. The data generated through these studies will be invaluable for guiding further preclinical and clinical development.

References

  • PubChem. Tivantinib. [Link]

  • ResearchGate. Mechanism of action of anlotinib. [Link]

  • Ma, P. C., Tretiakova, M. S., & Salgia, R. (2009). Novel therapeutic inhibitors of the c-Met signaling pathway in cancer. Clinical Cancer Research, 15(7), 2297-2308. [Link]

  • Rimassa, L., & Personeni, N. (2015). Development of Tivantinib as Treatment for Hepatocellular Carcinoma. Journal of Clinical and Experimental Hepatology, 5(3), 236–243. [Link]

  • Patsnap Synapse. What is the mechanism of Anlotinib Dihydrochloride?. [Link]

  • Wikipedia. c-Met inhibitor. [Link]

  • Xie, C., Wan, X., & Quan, H. (2021). Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma. Frontiers in Oncology, 11, 643647. [Link]

  • ResearchGate. Mechanism of action of anlotinib. The newly developed oral... [Link]

  • Patsnap Synapse. What are c-Met inhibitors and how do they work?. [Link]

  • Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment. (2025). PubMed Central. [Link]

  • ResearchGate. The mechanism of action of tivantinib is to block the HGF-cMET pathway,... [Link]

  • Grokipedia. Tivantinib. [Link]

  • Wikipedia. Tivantinib. [Link]

  • AACR Journals. Novel Therapeutic Inhibitors of the c-Met Signaling Pathway in Cancer. [Link]

  • Taylor & Francis. c-Met inhibitors – Knowledge and References. [Link]

  • PubChem. 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Biointerface Research in Applied Chemistry, 11(5), 13175-13186. [Link]

  • ResearchGate. (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. [Link]

  • Kumar, K., & Kumar, A. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105069. [Link]

  • Al-Ostoot, F. H., Al-Wabli, R. I., & Al-Ghamdi, A. M. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19065–19074. [Link]

  • ResearchGate. Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. [Link]

  • ACS Omega. Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). Molecules, 25(23), 5727. [Link]

  • Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2025). ACS Omega. [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a heterocyclic compound of interest, serving as a versatile building block in the synthesis of more complex molecules. Its structure, featuring a substituted benzoic acid and a 1,2,4-triazole ring, presents a unique spectroscopic fingerprint. This guide provides an in-depth comparison of the spectroscopic characteristics of this target molecule against its key precursor, 4-amino-2-chlorobenzoic acid, and a positional isomer, 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoic acid.

This document is designed for researchers, scientists, and drug development professionals, offering a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By understanding the distinct spectral features, scientists can confidently identify and differentiate these compounds, ensuring the integrity of their research and development pipelines. The comparison to its precursor highlights the changes upon the formation of the triazole ring, while the comparison to its isomer underscores the sensitivity of these spectroscopic techniques to subtle changes in molecular architecture.

Spectroscopic Techniques: A Multi-faceted Approach

A single spectroscopic technique is often insufficient for complete structural elucidation. This guide leverages a synergistic approach:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of hydrogen and carbon atoms, revealing connectivity and stereochemistry.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides insights into its structure through analysis of fragmentation patterns.

The convergence of data from these orthogonal techniques forms a self-validating system, lending high confidence to the final structural assignment.

Structural Overview of Compared Compounds

To facilitate a clear comparison, the structures of the three compounds under investigation are presented below. Their distinct arrangements of atoms lead to the unique spectral data discussed in the following sections.

Structures cluster_0 Target Compound cluster_1 Precursor cluster_2 Isomer a a_label 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid (C9H6ClN3O2) b b_label 4-amino-2-chlorobenzoic acid (C7H6ClNO2) c c_label 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoic acid (C9H6ClN3O2) Workflow start Unknown Sample (Suspected Target) ms Mass Spectrometry (LC-MS) start->ms mw_check Molecular Weight Check m/z = 224/226? ms->mw_check precursor Incorrect MW. Potential Precursor? (m/z = 172/174) mw_check->precursor No ir FTIR Spectroscopy mw_check->ir Yes functional_group_check Functional Groups Correct? (COOH present, NH2 absent) ir->functional_group_check incorrect_fg Incorrect Functional Groups functional_group_check->incorrect_fg No nmr 1H NMR Spectroscopy functional_group_check->nmr Yes nmr_check Triazole Signal Check One Singlet (~9.2 ppm, 2H)? nmr->nmr_check isomer Isomer Detected (Two triazole singlets) nmr_check->isomer No confirm Structure Confirmed: 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid nmr_check->confirm Yes

Caption: Workflow for the spectroscopic identification of the target compound.

Conclusion

The spectroscopic analysis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid provides a distinct set of data that allows for its confident identification and differentiation from structurally similar compounds like its synthetic precursor and positional isomers. ¹H NMR is particularly powerful in distinguishing the symmetric 4H-triazole from the asymmetric 1H-triazole isomer. IR spectroscopy readily confirms the successful conversion of the primary amine precursor by noting the disappearance of N-H stretching bands. Finally, mass spectrometry provides definitive molecular weight information that separates the final products from intermediates. By employing these techniques in a coordinated workflow, researchers can ensure the structural integrity of their compounds, a critical step in any chemical research or development program.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Spectroscopic Profile of 4-Amino-2-chlorobenzoic Acid: A Technical Guide. BenchChem.
  • Karabacak, M., et al. (2016). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid. Acta Physica Polonica A, 130(1).
  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of 2-Amino-4-chlorobenzoic Acid and 4-Amino-2. BenchChem.
  • Logoyda, L., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients.
  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations.
  • BenchChem. (n.d.). A Comparative Guide to the Structural Confirmation of 4-Amino-2-chlorobenzoic Acid Derivatives using NMR Spectroscopy. BenchChem.
  • Singh, P., et al. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3).
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
  • SpectraBase. (n.d.). 4-Amino-2-chloro-benzoic acid [13C NMR] Spectrum.
  • PubChem. (n.d.). 4-Amino-2-chlorobenzoic acid.
  • PubChem. (n.d.). 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.
  • Guidechem. (n.d.). 2-chloro-4-(1,2,4-triazol-1-yl)benzoic acid.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. As a chlorinated, heterocyclic aromatic carboxylic acid, this compound requires specific waste management procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The guidance herein is grounded in established chemical safety principles and is designed for researchers, scientists, and drug development professionals.

Hazard Identification and Immediate Safety Precautions

Understanding the chemical nature of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is fundamental to its safe handling. The molecule's structure incorporates three key functional groups, each contributing to its hazard profile: a chlorinated aromatic ring, a carboxylic acid, and a triazole ring.

  • Chlorinated Aromatic System : Halogenated organic compounds are of particular environmental concern and require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent organic pollutants.[1][2]

  • Benzoic Acid Moiety : Like benzoic acid itself, this compound is expected to be an irritant, potentially causing skin irritation and serious eye damage upon contact.[3][4][5]

  • Triazole Ring : While the 1,2,4-triazole ring is generally stable, it is a nitrogen-rich heterocycle, and its waste should be handled with care.[6]

Before beginning any work that will generate waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

Precaution Category Specific Recommendations Rationale & Citations
Eye/Face Protection Wear chemical safety goggles or a face shield. The carboxylic acid functional group suggests the compound is an eye irritant and may cause serious eye damage.[3][7]
Skin Protection Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber). Prevents skin contact, as the compound is likely a skin irritant. Contaminated clothing should be removed immediately.[5][8]
Respiratory Protection Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator with a particulate filter may be necessary if dusts are generated. Avoids inhalation of the solid powder, which can cause respiratory irritation.[4][6]

| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | Prevents accidental ingestion and cross-contamination.[8] |

Waste Segregation: The Critical First Step

Proper segregation at the point of generation is the most critical step in the disposal process. Due to the presence of chlorine, this compound must be classified as a halogenated organic waste .[9] Mixing it with non-halogenated waste streams will contaminate the entire container, leading to significantly higher disposal costs and potential regulatory violations.

The following diagram outlines the decision-making process for segregating waste generated from work with 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

G cluster_containers Select Appropriate Waste Container start Waste Generation Point (2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid) solid_waste Unused or Expired Solid Compound start->solid_waste contaminated_solids Contaminated PPE, Weigh Paper, etc. start->contaminated_solids liquid_waste Contaminated Solvent / Rinsate start->liquid_waste halogenated_solid_container Container: Halogenated Organic SOLIDS (Clearly Labeled) solid_waste->halogenated_solid_container contaminated_solids->halogenated_solid_container halogenated_liquid_container Container: Halogenated Organic LIQUIDS (Clearly Labeled) liquid_waste->halogenated_liquid_container final_disposal Final Disposal: High-Temperature Incineration (with afterburner and scrubber) halogenated_solid_container->final_disposal Arrange for pickup by licensed hazardous waste contractor halogenated_liquid_container->final_disposal Arrange for pickup by licensed hazardous waste contractor

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid. The information herein is synthesized from an analysis of its structural components and data from analogous chemical compounds to ensure a robust, risk-based safety framework.

Part 1: Hazard Identification and Risk Assessment

Chemical Identity

Property Value Source
Molecular Formula C₉H₆ClN₃O₂ [1]
Molecular Weight 223.62 g/mol [1][2]
CAS Number 842977-29-1 [1]

| Appearance | Assumed to be a solid at room temperature | Inferred from analogs |

Inferred Hazard Analysis

The hazards of the target compound are extrapolated from structurally similar chemicals:

  • Benzoic Acid Moiety : Concentrated acids are corrosive to all body tissues, particularly the eyes and skin.[3] Benzoic acid itself can cause skin and serious eye irritation or damage.[4][5] Inhalation of dust can lead to irritation of the nose, throat, and lungs.[5]

  • Chlorinated Aromatic Moiety : Chlorinated organic compounds present unique hazards. Structurally similar compounds like 2-chloro-4-fluorobenzoic acid and 2-chloro-4-hydroxybenzoic acid are classified as skin and eye irritants.[6][7] Upon combustion, chlorinated organics can produce toxic and corrosive gases such as hydrogen chloride (HCl) and phosgene.[8][9]

  • 1,2,4-Triazole Moiety : The 1,2,4-triazole ring introduces nitrogen into the structure. In a fire, this can lead to the liberation of hazardous combustion products including nitrogen oxides (NOx) and hydrogen cyanide (HCN).[10]

Based on this analysis, a probable GHS classification is summarized below. This proactive classification forms the basis for all subsequent safety and handling recommendations.

Probable GHS Hazard Classification

Hazard Class Category Statement
Acute Toxicity, Oral Category 4 Harmful if swallowed.[6][7]
Skin Corrosion/Irritation Category 2 Causes skin irritation.[4][6][7]
Serious Eye Damage/Irritation Category 1 / 2A Causes serious eye damage/irritation.[4][6][7][11]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[6] |

Part 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific procedure being performed. Engineering controls, primarily the use of a certified chemical fume hood, are the first and most critical line of defense.[3][12][13]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental context.

PPE_Selection_Workflow PPE Selection Workflow for 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid cluster_assessment Task Assessment cluster_ppe PPE Selection cluster_equipment Required Equipment A Start: Assess Experimental Task B Weighing Solid / Transfers (Dust/Aerosol Potential) A->B Solid Handling C Preparing Solutions (Splash Potential) A->C Liquid Handling D Heating / Refluxing (Vapor Potential) A->D Elevated Temp. P1 Safety Goggles Nitrile Gloves Lab Coat B->P1 P2 Chemical Splash Goggles Face Shield Nitrile Gloves Chemical-Resistant Apron Lab Coat C->P2 P3 Work in Fume Hood Consider Respirator (Organic Vapor/Acid Gas Cartridge) D->P3 E Final PPE Ensemble P1->E P2->E P3->E

Caption: PPE selection decision matrix based on experimental task.

Recommended PPE for Common Laboratory Scenarios

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solid Chemical splash goggles.[14][15]Nitrile gloves.[3][15]Full-length lab coat, buttoned.[15]Work in a fume hood or ventilated enclosure. Consider an N95 dust mask if outside a hood.
Preparing Solutions (at RT) Chemical splash goggles and a face shield.[12][14][16]Nitrile gloves.[3][15]Chemical-resistant apron over a lab coat.[15]Mandatory use of a certified chemical fume hood.[13][17]
Heating or Refluxing Solutions Chemical splash goggles and a face shield.[12][14][16]Insulated/chemical-resistant gloves as needed.Chemical-resistant apron over a lab coat.[15]Mandatory use of a certified chemical fume hood. Respirator with organic vapor/acid gas cartridges may be required for non-routine operations.[12][14]

Part 3: Safe Handling and Emergency Procedures

Beyond PPE, procedural discipline is paramount for safety.

Step-by-Step Protocol: Weighing and Preparing a Stock Solution

  • Preparation : Don all required PPE for handling solids and liquids (lab coat, nitrile gloves, chemical splash goggles).[3][15] Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Staging : Place a weigh boat on an analytical balance inside the fume hood. Place all necessary glassware, solvents, and the chemical container inside the hood to contain any potential spills.[3]

  • Weighing : Carefully dispense the solid 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid into the weigh boat. Avoid creating dust. Close the primary container immediately after dispensing.

  • Transfer : Transfer the weighed solid into the desired flask for dissolution.

  • Dissolution : Slowly add the solvent to the flask containing the solid. When diluting acids, always add the acid to the water (or other solvent), never the other way around, to avoid a violent exothermic reaction.[3][15][18]

  • Mixing : Gently swirl or stir the solution until the solid is fully dissolved.

  • Cleanup : Dispose of the used weigh boat and any contaminated wipes in the designated solid chlorinated waste container.

Emergency Procedures

  • Skin Contact : Immediately remove contaminated clothing.[19] Flush the affected area with copious amounts of water for at least 15 minutes.[5][7][19] Seek medical attention.[5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][7][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][19]

  • Inhalation : Move the affected person to fresh air.[7][19] If breathing is difficult, administer oxygen. Seek medical attention.[19]

  • Spill : For small spills, neutralize with an appropriate agent like sodium bicarbonate, then absorb with an inert material. For large spills, evacuate the area and contact emergency personnel.[17] In all cases, prevent spilled material from entering drains.

Part 4: Storage and Disposal Plan

Storage

  • Store containers in a cool, dry, and well-ventilated area.[19]

  • Keep containers tightly closed when not in use.[13][19]

  • Segregate from incompatible materials such as strong bases, oxidizing agents, and active metals.[5][13][15] Organic acids should be stored separately from inorganic and oxidizing acids.[13]

  • Use secondary containment, such as a plastic tub, especially when transporting.[13][15]

Disposal

  • All waste containing 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid must be treated as hazardous chlorinated organic waste.[20][21]

  • Do not dispose of this chemical down the drain. It is toxic to aquatic life.[22]

  • Collect all solid and liquid waste in designated, properly labeled, and sealed containers.[13][17] The containers should be compatible with acidic and chlorinated materials (e.g., polyethylene).[13]

  • The preferred method for permanent disposal of chlorinated organic residues is high-temperature incineration in a specialized facility equipped with scrubbers to remove resulting hydrogen halides from the exhaust gas.[8][20][21]

  • Arrange for waste collection through your institution's Environmental Health & Safety (EH&S) department.[17]

References

  • Process for Disposal of Chlorinated Organic Residues. (Source: vertexaisearch.cloud.google.com)
  • Process for Disposal of Chlorinated Organic Residues - Taylor & Francis Online. (2012-03-16). (Source: vertexaisearch.cloud.google.com)
  • Protective clothing and equipment - Chlorine Technical Services South Africa. (Source: vertexaisearch.cloud.google.com)
  • Chlorination Safety Protocols & PPE for Water Disinfection | PTS - Pipe Testing Services. (Source: vertexaisearch.cloud.google.com)
  • 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid | C9H6ClN3O2 | CID 3163392 - PubChem. (Source: pubchem.ncbi.nlm.nih.gov)
  • Chlorination safety - YouTube. (2024-06-07). (Source: youtube.com)
  • Personal Protective Equipment and Chemistry - Chemical Safety Facts. (Source: chemicalsafetyfacts.org)
  • 15 - GEST 92 171 Edition 6 - Personal Protective Equipment in The Chlorine Industry. (Source: scribd.com)
  • Organic-Acids_SOP_Templ
  • 2-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 91821 - PubChem - NIH. (Source: pubchem.ncbi.nlm.nih.gov)
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06). (Source: sigmaaldrich.com)
  • US4215095A - Process for the incineration of chlorinated organic materials - Google Patents.
  • WORKING WITH ACIDS STANDARD OPERATING PROCEDURE - Zaera Research Group. (2014-03-03). (Source: zaera-group.chem.ucr.edu)
  • Acid Safety - Flinn Scientific. (Source: flinnsci.com)
  • SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200) - Medline. (Source: medline.com)
  • 9 - SAFETY D
  • Standard Operating Procedure. (Source: ehs.washington.edu)
  • Disposing of Chlorine: Pool and Cleaning Products - NEDT. (2024-02-15). (Source: nedt.org)
  • Topic 1: Safety in the Organic Chemistry Labor
  • 2-chloro-4-(1,2,4-triazol-1-yl)benzoic acid - Guidechem. (Source: guidechem.com)
  • Guidance Manual for Disposal of Chlorinated Water - Vita-D-Chlor. (Source: vita-d-chlor.com)
  • 2-CHLORO-4-(4H-1,2,4-TRIAZOL-4-YL)BENZOIC ACID - ChemicalBook. (Source: chemicalbook.com)
  • SAFETY DATA SHEET - Fisher Scientific. (Source: fishersci.com)
  • 4-CHLORO-2-(4H-1,2,4-TRIAZOL-4-YL)BENZOIC ACID AldrichCPR | Sigma-Aldrich. (Source: sigmaaldrich.com)
  • Material Safety Data Sheet - Benzoic acid MSDS. (2005-10-10). (Source: sciencelab.com)
  • Compound 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid - Chemdiv. (Source: chemdiv.com)
  • Benzoic Acid - Hazardous Substance Fact Sheet. (Source: nj.gov)
  • Safety Data Sheet: 1,2,4-Triazole - Carl ROTH. (2024-03-03). (Source: carlroth.com)

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.